molecular formula C14H8N2O8 B1329700 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 20246-81-5

4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Cat. No.: B1329700
CAS No.: 20246-81-5
M. Wt: 332.22 g/mol
InChI Key: CDYUHLLQUAYYHD-UHFFFAOYSA-N
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Description

4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid is a useful research compound. Its molecular formula is C14H8N2O8 and its molecular weight is 332.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-carboxy-4-nitrophenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O8/c17-13(18)11-5-7(15(21)22)1-3-9(11)10-4-2-8(16(23)24)6-12(10)14(19)20/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYUHLLQUAYYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174091
Record name (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-
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Molecular Weight

332.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20246-81-5
Record name (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-
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Record name 20246-81-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128627
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide on the Synthesis and Characterization of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis and characterization of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document outlines a robust synthetic protocol and a comprehensive analytical workflow for the definitive identification and purity assessment of the target compound.

Introduction

This compound, also known as 4,4'-dinitrodiphenic acid, is a functionalized aromatic compound with significant potential in various fields of chemical synthesis. Its rigid biphenyl core, substituted with both electron-withdrawing nitro groups and versatile carboxylic acid moieties, makes it a valuable precursor for the synthesis of complex heterocyclic structures, polymers, and potential pharmacophores. The precise positioning of these functional groups allows for directed chemical transformations, making it an attractive building block in medicinal chemistry and materials science. This guide will detail a reliable synthetic route and the necessary characterization techniques to ensure the production of high-purity this compound for research and development applications.

Synthetic Pathway: Direct Nitration of 2,2'-Biphenyldicarboxylic Acid

The most direct and efficient method for the preparation of this compound is the direct nitration of the commercially available 2,2'-biphenyldicarboxylic acid (diphenic acid). This electrophilic aromatic substitution reaction utilizes a mixed acid nitrating agent, typically a combination of fuming nitric acid and concentrated sulfuric acid, to introduce nitro groups at the electron-rich positions of the biphenyl system. The carboxylic acid groups are deactivating and meta-directing; however, the steric hindrance at the ortho positions (3,3',5,5') favors nitration at the para positions (4,4').

A patented method outlines the direct nitration of 2,2'-biphenyl dicarboxylic acid using a mixture of concentrated sulfuric acid and fuming nitric acid[1]. This approach provides a straightforward route to the desired product.

Synthesis_Pathway 2,2'-Biphenyldicarboxylic Acid 2,2'-Biphenyldicarboxylic Acid This compound This compound 2,2'-Biphenyldicarboxylic Acid->this compound Fuming HNO3, Conc. H2SO4 Ice Bath -> 62°C

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the nitration of diphenic acid[1].

Materials:

  • 2,2'-Biphenyldicarboxylic acid (Diphenic acid)

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid

  • Crushed ice

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle

  • Büchner funnel and filter flask

  • Drying oven

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2,2'-biphenyldicarboxylic acid.

  • Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid dropwise to the 2,2'-biphenyldicarboxylic acid with continuous stirring, ensuring the temperature is maintained below 15°C[1]. The ratio of sulfuric acid to diphenic acid should be approximately 60-70 mL of acid per gram of diphenic acid[1].

  • Nitration: Once the addition of sulfuric acid is complete, continue stirring for 10 minutes. Then, add fuming nitric acid dropwise through the dropping funnel, maintaining the ice bath to control the temperature[1]. A typical volume ratio of sulfuric acid to fuming nitric acid is 3:1[1].

  • Reaction Progression: After the addition of fuming nitric acid is complete, continue stirring in the ice bath for 30 minutes[1].

  • Heating: Remove the ice bath and warm the reaction mixture to 62°C using a heating mantle. Maintain this temperature for 1 hour with continuous stirring[1].

  • Work-up: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a significant volume of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with stirring.

  • Precipitation and Isolation: A precipitate of this compound will form. Allow the mixture to stand to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the product thoroughly with three portions of cold deionized water to remove any residual acid[1].

  • Drying: Dry the purified product in a drying oven at an appropriate temperature (e.g., 80-100°C) to a constant weight.

Characterization of this compound

A comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro and carboxylic acid groups. A patent for the synthesis of this compound provides an example IR spectrum[1].

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic acid)3300-2500 (broad)Hydrogen-bonded hydroxyl stretch
C=O (Carboxylic acid)~1710Carbonyl stretch, potentially red-shifted due to the electron-withdrawing nitro groups[1]
NO₂ (asymmetric)~1540Asymmetric stretching vibration of the nitro group[1]
NO₂ (symmetric)~1350Symmetric stretching vibration of the nitro group[1]
C-H (aromatic)3100-3000Aromatic C-H stretching
C=C (aromatic)1600-1450Aromatic ring stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the restricted rotation around the biphenyl bond. The aromatic protons will appear as a set of multiplets in the downfield region (typically δ 7.5-8.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbons, the aromatic carbons attached to the nitro and carboxylic acid groups, and the other aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₄H₈N₂O₈), the expected molecular weight is 332.22 g/mol [2][3]. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. This data is used to confirm the empirical formula. For C₁₄H₈N₂O₈, the calculated elemental composition is:

  • C: 50.61%

  • H: 2.43%

  • N: 8.43%

  • O: 38.53%

Data Summary

PropertyValueReference
Molecular Formula C₁₄H₈N₂O₈[2][3]
Molecular Weight 332.22 g/mol [2][3]
CAS Number 20246-81-5[2][3][4]

Experimental Workflow Visualization

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Reaction Nitration of Diphenic Acid Start->Reaction Workup Quenching and Precipitation Reaction->Workup Purification Filtration and Washing Workup->Purification Drying Drying of Product Purification->Drying IR Infrared Spectroscopy Drying->IR NMR NMR Spectroscopy (¹H and ¹³C) Drying->NMR MS Mass Spectrometry Drying->MS EA Elemental Analysis Drying->EA Confirmation Structure Confirmation and Purity Assessment IR->Confirmation Functional Groups NMR->Confirmation Structural Elucidation MS->Confirmation Molecular Weight EA->Confirmation Elemental Composition

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed synthetic protocol, based on the direct nitration of diphenic acid, offers a reliable method for obtaining this valuable compound. The outlined characterization workflow, employing a suite of analytical techniques, ensures the unambiguous identification and purity assessment of the final product. By following this guide, researchers can confidently prepare and validate this compound for its application in further scientific endeavors.

References

  • Salem, M. A., et al. "Diphenic acid derivatives: Synthesis, reactions, and applications." Synthetic Communications, vol. 47, no. 10, 2017, pp. 885-915. [Link]

  • Salem, M. A., et al. "Diphenic acid derivatives: Synthesis, reactions, and applications." ResearchGate, 2017. [Link]

  • "Synthesis of Diphenic Acid Derivatives." DOKUMEN.PUB. [Link]

  • "Diphenic acid." Organic Syntheses. [Link]

  • CN103319348A - Synthetic method of 4,4'-dinitro-2,2'-diphenyldicarboxylic acid.
  • Salem, M. A., et al. "Diphenic acid derivatives: Synthesis, reactions, and applications." Taylor & Francis Online. [Link]

  • "2,2'-dinitrobiphenyl." Organic Syntheses. [Link]

  • Supporting information - The Royal Society of Chemistry. [Link]

  • "A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl." The Royal Society of Chemistry. [Link]

  • "Ullmann condensation." Wikipedia. [Link]

  • "6,6'-Dinitro(1,1'-biphenyl)-2,2'-dicarboxylic acid." PubChem. [Link]

  • "(1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-." PubChem. [Link]

  • "4,4'-Dinitro-1,1'-biphenyl." PubChem. [Link]

  • "(1,1'-Biphenyl)-4,4'-dicarboxylic acid, 2,2'-dinitro-." PubChem. [Link]

  • "4, 4'-Dinitro-[1, 1'-biphenyl]-2, 2'-dicarboxylic acid, min 97%, 1 gram." Amazon. [Link]

  • "Enantiomers of 6 6´-dinitro-2 2´-diphenic acid." ResearchGate. [Link]

  • "Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation." NIH. [Link]

  • c4ob02436b1.pdf - The Royal Society of Chemistry. [Link]

  • "Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. Yields." ResearchGate. [Link]

  • "Figure S1 . IR spectra of (A) dinitrile compound 1 (b) dicarboxylic..." ResearchGate. [Link]

  • "[1,1'-Biphenyl]-2,2'-dicarboxylic acid." NIST WebBook. [Link]

  • "[1,1'-Biphenyl]-2,2'-dicarboxylic acid." NIST WebBook. [Link]

  • "2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid." MySkinRecipes. [Link]

Sources

An In-depth Technical Guide to 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid (CAS: 20246-81-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid, a specialized aromatic compound with potential applications in materials science and as a synthetic intermediate. This document delves into its chemical properties, synthesis, characterization, and potential reactivity, offering field-proven insights for its application in research and development.

Compound Overview and Physicochemical Properties

This compound, also known as 4,4'-dinitrodiphenic acid, is a functionalized biphenyl derivative. The presence of two nitro groups and two carboxylic acid moieties on a rigid biphenyl scaffold imparts unique electronic and structural characteristics to the molecule. These functional groups offer multiple sites for chemical modification, making it a versatile building block in organic synthesis.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties Summary:

PropertyValueSource
CAS Number 20246-81-5[1][2][3][4]
Molecular Formula C₁₄H₈N₂O₈[3][4]
Molecular Weight 332.22 g/mol [3][4]
Appearance White to off-white or yellow solid/powder[1]
Melting Point 258-259 °C[1]
Boiling Point (Predicted) 539.5 ± 50.0 °CPubChem
Density (Predicted) 1.632 g/cm³[1]
Purity Typically ≥95%[2][5]

Synthesis of this compound

The primary and most direct synthesis of the title compound is achieved through the nitration of 2,2'-biphenyldicarboxylic acid (diphenic acid). An alternative conceptual pathway could involve an Ullmann coupling of a suitably substituted benzene derivative, though this is less direct for this specific isomer.

Synthesis via Nitration of 2,2'-Biphenyldicarboxylic Acid

This method, detailed in Chinese patent CN103319348A, utilizes a mixed acid nitration approach, which is a standard and effective method for introducing nitro groups onto aromatic rings.[6]

Reaction Scheme:

Figure 2: Synthesis of the title compound via nitration.

Detailed Experimental Protocol: [6]

  • Materials:

    • 2,2'-Biphenyldicarboxylic acid

    • Concentrated sulfuric acid (98%)

    • Fuming nitric acid

    • Crushed ice

    • Deionized water

  • Procedure:

    • In a three-necked flask equipped with a stirrer and under ice-bath cooling, add 2,2'-biphenyldicarboxylic acid.

    • Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 15 °C.

    • After the addition of sulfuric acid is complete, continue stirring for 10-30 minutes.

    • Slowly add fuming nitric acid dropwise to the mixture, ensuring the temperature remains under control with the ice bath.

    • After the addition of nitric acid, the reaction mixture is gradually warmed to 60-65 °C and maintained at this temperature for 1 hour.

    • Upon completion of the reaction, the mixture is cooled to room temperature.

    • The reaction mixture is then slowly poured into a beaker containing crushed ice with vigorous stirring to precipitate the product.

    • The precipitate is collected by suction filtration.

    • The solid product is washed thoroughly with water (typically 3 times) to remove residual acids.

    • The final product is dried to yield this compound.

Causality Behind Experimental Choices:

  • Mixed Acid System: The combination of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the nitronium ion.

  • Temperature Control: The initial cooling is crucial to control the exothermic nature of mixing strong acids and to prevent unwanted side reactions or over-nitration. The subsequent heating provides the necessary activation energy for the nitration to proceed to completion.

  • Quenching in Ice Water: Pouring the reaction mixture into ice water serves two purposes: it stops the reaction by diluting the acid and significantly decreases the solubility of the organic product, leading to its precipitation.

Conceptual Synthesis via Ullmann Coupling

While not the most direct route for this specific isomer, the Ullmann coupling reaction is a classic method for the synthesis of biaryl compounds and serves as a potential alternative strategy.[7] This would involve the copper-catalyzed homocoupling of a 2-halo-5-nitrobenzoic acid derivative.

Conceptual Reaction Scheme:

Figure 3: Conceptual Ullmann coupling route.

Mechanism Insights:

The mechanism of the Ullmann reaction is believed to involve the formation of an organocopper intermediate.[8] An oxidative addition of the aryl halide to copper(0) or copper(I) species, followed by a coupling step and reductive elimination, leads to the formation of the biaryl product. The reaction typically requires high temperatures and often proceeds with moderate to good yields, particularly for aryl halides bearing electron-withdrawing groups.[9] For a detailed, modern perspective on the Ullmann reaction, including solvent-free approaches, see the work by R. B. Nasir Baig and Rajender S. Varma.[10]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. The Chinese patent CN103319348A provides a representative IR spectrum showing characteristic absorption peaks.[6]

    • ~1710 cm⁻¹: C=O stretching vibration of the carboxylic acid group. A slight red shift (lower frequency) may be observed due to the electron-withdrawing effect of the nitro groups.[6]

    • ~1540 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively.[6]

    • Broad absorption around 3000 cm⁻¹: O-H stretching of the carboxylic acid.

    • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons. Due to the substitution pattern, distinct signals for the protons on each aromatic ring are anticipated. The chemical shifts will be influenced by the deshielding effects of the nitro and carboxylic acid groups. For comparison, the ¹H NMR spectrum of 4,4'-dimethyl-2,2'-dinitrobiphenyl shows aromatic protons in the range of 7.30-8.23 ppm.[5]

    • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the carboxyl carbons. The carbons attached to the nitro groups will be significantly deshielded. For a related compound, 4,4'-dimethyl-2,2'-dinitrobiphenyl, the aromatic carbon signals appear between 124.8 and 134.2 ppm.[5]

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (332.22 g/mol ). The fragmentation pattern could provide further structural information. For instance, the mass spectrum of the related 4,4'-dinitro-1,1'-biphenyl shows the molecular ion peak at m/z 244.[9]

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): The Chinese patent CN103319348A includes a DSC thermogram, which can be used to determine the melting point and assess the thermal stability of the compound.[6] Thermal analysis techniques like DSC and Thermogravimetric Analysis (TGA) are crucial for understanding the decomposition behavior of nitro-containing compounds, which can be energetic materials.[11][12]

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups.

Reduction of Nitro Groups

The nitro groups can be readily reduced to amino groups to form 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid (CAS: 17557-76-5).[13] This transformation opens up a wide range of possibilities for further chemical modifications.

Reaction Scheme:

Sources

An In-Depth Technical Guide to the Molecular Structure of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid, a niche yet significant organic compound, stands at the intersection of several key areas in chemical science. Its rigid biphenyl backbone, substituted with both electron-withdrawing nitro groups and versatile carboxylic acid functionalities, imparts a unique combination of electronic and structural properties. This guide, intended for a specialist audience, provides a comprehensive technical overview of its molecular structure, synthesis, and key characteristics. While extensive experimental data for this specific molecule is not widely published, this document synthesizes available information from analogous compounds and theoretical principles to offer a robust and insightful resource. This compound serves as a crucial intermediate in the synthesis of high-performance dyes and pigments, thermally stable polymers for liquid crystal displays, and potentially as a scaffold in the development of novel pharmaceutical agents.[1]

Molecular Structure and Properties

The molecular formula of this compound is C₁₄H₈N₂O₈, with a molecular weight of 332.22 g/mol .[2] The structure is characterized by a central biphenyl core with nitro groups at the 4 and 4' positions and carboxylic acid groups at the 2 and 2' positions.

Stereochemistry and Conformation

A critical aspect of the molecular structure of biphenyl derivatives is the dihedral angle between the two phenyl rings. In the solid state, the parent biphenyl molecule is planar. However, the introduction of bulky ortho-substituents, such as the carboxylic acid groups in this molecule, induces significant steric hindrance. This forces the phenyl rings to twist out of planarity. While a crystal structure for the title compound is not publicly available, data from the closely related 4,4′-dinitro-[1,1′-biphenyl]-2-amine reveals a dihedral angle of 52.84°.[3][4] It is therefore highly probable that this compound adopts a similarly non-planar conformation in the solid state. This twisting is a key determinant of the molecule's chiroptical properties and its ability to interact with biological targets.

The nitro groups are expected to be nearly coplanar with their respective phenyl rings to maximize resonance stabilization, though slight out-of-plane deviations are common.[3] The carboxylic acid groups, due to their own steric demands and potential for intramolecular hydrogen bonding, will also influence the overall conformation.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number20246-81-5[2]
Molecular FormulaC₁₄H₈N₂O₈[2]
Molecular Weight332.22 g/mol [2]
AppearanceWhite to off-white solid[1]
Melting Point258-259 °C[5]
Boiling Point539.5 °C at 760 mmHg[5]
Density1.632 g/cm³[5]

Synthesis of this compound

The primary synthetic route to this compound is through the nitration of 2,2'-biphenyl dicarboxylic acid (diphenic acid).[1] This electrophilic aromatic substitution is a well-established method for the introduction of nitro groups onto an aromatic ring.

Experimental Protocol: Nitration of 2,2'-Biphenyl Dicarboxylic Acid

This protocol is based on the method described in Chinese patent CN103319348A.[1]

Reagents:

  • 2,2'-Biphenyl dicarboxylic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (≥90%)

  • Crushed ice

  • Distilled water

Procedure:

  • In a flask equipped with a magnetic stirrer and under ice-bath cooling, slowly add concentrated sulfuric acid to 2,2'-biphenyl dicarboxylic acid. Stir continuously to ensure complete dissolution.

  • While maintaining the ice-bath, slowly add fuming nitric acid dropwise to the mixture. The temperature should be carefully monitored and kept low to control the exothermic reaction.

  • After the addition of nitric acid is complete, continue stirring the reaction mixture in the ice bath for a designated period.

  • The reaction is then allowed to warm to room temperature and may be gently heated to ensure complete nitration.

  • Upon completion, the reaction mixture is cooled to room temperature and then poured slowly onto a large volume of crushed ice with vigorous stirring.

  • The precipitated product is collected by vacuum filtration.

  • The solid is washed thoroughly with cold distilled water to remove any residual acid.

  • The product is then dried to yield this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain a product of high purity.

Diagram 1: Synthesis Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 2,2'-Biphenyl Dicarboxylic Acid reaction Nitration (Ice Bath → Gentle Heat) start->reaction reagents Conc. H₂SO₄ Fuming HNO₃ reagents->reaction workup Precipitation on Ice Vacuum Filtration Washing with H₂O reaction->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present. A Chinese patent notes the presence of key vibrational modes.[6]

Predicted IR Data:

Wavenumber (cm⁻¹)Assignment
~3000O-H stretch (carboxylic acid, broad)
~1700C=O stretch (carboxylic acid)
~1530Asymmetric NO₂ stretch
~1350Symmetric NO₂ stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will be complex due to the asymmetry of the molecule. The electron-withdrawing nitro groups will cause a downfield shift of the aromatic protons and carbons, while the carboxylic acid groups will also influence the electronic environment.

Predicted ¹H NMR Data: The aromatic region will likely show a series of complex multiplets. The protons on each phenyl ring will have distinct chemical shifts due to the different ortho and meta substituents. The carboxylic acid protons will appear as a broad singlet at a very downfield chemical shift (typically >10 ppm).

Predicted ¹³C NMR Data: The spectrum will show 14 distinct carbon signals. The carbons attached to the nitro groups and the carboxylic acid carbons will be significantly downfield.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (332.22 g/mol ). Fragmentation patterns would likely involve the loss of CO₂, NO₂, and other small fragments.

Computational Chemistry Insights

Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and properties of molecules.[7] While no specific computational studies on this compound have been found, such studies would provide valuable information.

Potential Insights from DFT Calculations:

  • Optimized Geometry: Calculation of the lowest energy conformation, including the dihedral angle between the phenyl rings and the orientation of the substituents.

  • Electronic Properties: Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of the molecule's reactivity and electronic transition properties.

  • Electrostatic Potential Map: Visualization of the electron density distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This is crucial for understanding intermolecular interactions.

Diagram 2: Computational Chemistry Workflow

G cluster_input Input cluster_dft DFT Calculation cluster_output Output & Analysis input Molecular Structure (Initial Geometry) dft Geometry Optimization Electronic Structure Calculation input->dft output Optimized Geometry HOMO/LUMO Energies Electrostatic Potential Map dft->output

Caption: A typical workflow for DFT calculations on an organic molecule.

Safety and Handling

No specific Safety Data Sheet (SDS) for this compound is readily available. However, based on its structure and data for related compounds, appropriate safety precautions should be taken. The precursor, biphenyl-4,4'-dicarboxylic acid, is known to cause skin and eye irritation.[8] Dinitro-aromatic compounds are often toxic and can be explosive. Therefore, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a molecule with significant potential in materials science and medicinal chemistry. Its non-planar structure, a consequence of steric hindrance from the ortho-carboxylic acid groups, is a key feature that influences its physical and chemical properties. While a comprehensive experimental characterization is yet to be published, this guide provides a detailed overview based on available data and theoretical principles. Further research into the crystallographic and spectroscopic properties of this compound is warranted to fully unlock its potential applications.

References

  • CN103319348A - Synthetic method of 4,4'-dinitro-2,2'-diphenyldicarboxylic acid.
  • The crystal and molecular structure of 4,4'-dinitrodiphenyl - Semantic Scholar. [Link]

  • Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. Yields - ResearchGate. [Link]

  • 4,4'-Dinitro(1,1'-biphenyl)-2-amine | C12H9N3O4 | CID 93265 - PubChem. [Link]

  • (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro- | C14H8N2O8 | CID 97509 - PubChem. [Link]

  • (1,1'-Biphenyl)-4,4'-dicarboxylic acid, 2,2'-dinitro- | C14H8N2O8 | CID 179525 - PubChem. [Link]

  • Crystal structure of 4,4′-dinitro-[1,1′-biphenyl]-2-amine - PMC - NIH. [Link]

  • Preparation of 4,4′-dinitrobiphenyl - PrepChem.com. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • CN103483186B - Synthesis method for 4,4'-biphenyldicarboxylic acid - Google P
  • Publication: Crystal Structure of 4,4′-dinitro-[1,1′-biphenyl]-2-amine. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid. Given the limited availability of direct experimental spectra for this specific molecule, this document leverages data from analogous compounds and fundamental spectroscopic principles to offer a robust predictive characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this and similar chemical entities.

Introduction

This compound, with the molecular formula C₁₄H₈N₂O₈ and a molecular weight of 332.22 g/mol , is a complex organic molecule featuring a biphenyl core.[1] The presence of nitro and carboxylic acid functional groups dictates its chemical reactivity and potential applications. Accurate spectroscopic characterization is paramount for confirming its identity and purity. This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the underlying principles and experimental considerations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals in the aromatic region, influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups. The molecule has three distinct protons on each aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3, H-3'~8.5 - 8.7d~2.0 - 2.5
H-5, H-5'~8.3 - 8.5ddJ ≈ 8.5 - 9.0, 2.0 - 2.5
H-6, H-6'~7.9 - 8.1d~8.5 - 9.0
COOH>10br s-

Causality behind Predictions: The strong electron-withdrawing nature of the nitro group at the 4-position and the carboxylic acid group at the 2-position will significantly deshield the aromatic protons, pushing their chemical shifts downfield. The predicted splitting patterns arise from the coupling between adjacent protons on the aromatic ring. The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield chemical shift.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. Due to symmetry, seven distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O~165 - 170
C-1, C-1'~135 - 140
C-2, C-2'~130 - 135
C-3, C-3'~125 - 130
C-4, C-4'~148 - 152
C-5, C-5'~122 - 127
C-6, C-6'~132 - 137

Causality behind Predictions: The chemical shifts are influenced by the electronic environment of each carbon. The carbonyl carbons of the carboxylic acids will appear significantly downfield. The carbons directly attached to the electron-withdrawing nitro groups (C-4, C-4') will also be strongly deshielded.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR data for a solid sample like this compound is as follows:

  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is likely to be more soluble in polar aprotic solvents).[2][3] The sample should be fully dissolved to ensure a homogeneous solution.[2]

  • Filtering : Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3][4]

  • Instrumentation : Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : A standard pulse sequence is used. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and spectral width.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.[3]

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to the carboxylic acid and nitro groups.

Predicted IR Absorption Bands

Table 3: Predicted Major IR Absorption Bands

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretch2500-3300Broad, Strong
C-H (Aromatic)Stretch3000-3100Medium
C=O (Carboxylic Acid)Stretch1690-1760Strong
N-O (Nitro group)Asymmetric Stretch1500-1550Strong
N-O (Nitro group)Symmetric Stretch1340-1380Strong
C-O (Carboxylic Acid)Stretch1210-1320Medium
O-H (Carboxylic Acid)Bend910-950Broad, Medium

Causality behind Predictions: The carboxylic acid O-H stretch will appear as a very broad band due to hydrogen bonding.[5][6] The C=O stretch is also a strong, characteristic absorption.[5][6] Aromatic nitro compounds typically show two strong N-O stretching vibrations.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.

  • Background Spectrum : Record a background spectrum of the clean ATR crystal.

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure : Use the pressure arm to ensure good contact between the sample and the crystal.[8]

  • Data Acquisition : Collect the sample spectrum.

  • Cleaning : Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.[9]

experimental_workflow cluster_setup Instrument Setup cluster_measurement Sample Measurement cluster_cleanup Post-Measurement background Collect Background Spectrum place_sample Place Sample on ATR Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum clean Clean ATR Crystal collect_spectrum->clean

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum

For this compound (MW = 332.22), electrospray ionization (ESI) in negative ion mode would be a suitable technique.

Table 4: Predicted m/z Values for Major Ions in ESI-MS (Negative Mode)

Ionm/z (predicted)
[M-H]⁻331.02
[M-H-CO₂]⁻287.03
[M-H-2CO₂]⁻243.04

Causality behind Predictions: In negative ion mode ESI, the deprotonated molecule [M-H]⁻ is expected to be the base peak. Subsequent fragmentation would likely involve the loss of one or two molecules of carbon dioxide from the carboxylic acid groups. The fragmentation of aromatic nitro compounds can also involve the loss of NO and NO₂.[10][11]

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[12]

  • Instrumentation : Use a mass spectrometer equipped with an ESI source.

  • Infusion : Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.

  • Ionization : Apply a high voltage to the ESI needle to generate charged droplets. A heated drying gas (e.g., nitrogen) aids in desolvation.[13][14]

  • Mass Analysis : The resulting gas-phase ions are directed into the mass analyzer, which separates them based on their mass-to-charge ratio.

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis prepare_solution Prepare Dilute Solution infuse Infuse into ESI Source prepare_solution->infuse ionize Electrospray Ionization infuse->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect

Caption: Workflow for ESI-MS data acquisition.

Conclusion

References

  • Bowie, J. H., & Kallury, R. K. M. R. (1975). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society, Perkin Transactions 2, (14), 1433-1437.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Preparing an NMR sample. Retrieved from [Link]

  • University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • LCGC International. (n.d.). Electrospray Ionization for Mass Spectrometry. Retrieved from [Link]

  • LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • LibreTexts. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Seibl, J., & Völlmin, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3616.
  • LibreTexts. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97509, (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-. Retrieved from [Link].

Sources

Topic: Isomers and Derivatives of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Introduction

The [1,1'-biphenyl]-2,2'-dicarboxylic acid scaffold, commonly known as diphenic acid, represents a privileged structure in chemical and pharmaceutical sciences. Its unique three-dimensional architecture, arising from hindered rotation about the central carbon-carbon bond, provides a rigid and predictable framework for the design of complex molecules.[1][2] Derivatives of diphenic acid are explored for their potential therapeutic properties, with applications in oncology, cardiovascular disease research, and as components in functional materials such as dyes and coordination polymers.[1][3]

This guide focuses on a specific, functionally rich analogue: 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid . The presence of nitro groups at the para positions and carboxylic acid groups at the ortho positions creates a molecule with significant potential for chemical modification and unique stereochemical properties. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering in-depth insights into the stereochemistry, synthesis, and derivatization of this versatile chemical entity.

Part 1: The Principle of Atropisomerism in the Biphenyl Core

A foundational understanding of the stereochemistry of the biphenyl scaffold is critical before exploring its synthesis and derivatization. Unlike molecules with traditional point chirality (a stereocenter), ortho-substituted biphenyls exhibit a fascinating form of stereoisomerism known as atropisomerism .

Core Concept: Axial Chirality

Atropisomerism arises from restricted rotation, or "non-turning" (from the Greek a, not, and tropos, turn), around a single bond.[4][5] In the case of this compound, the bulky carboxylic acid groups at the ortho positions (2 and 2') sterically clash with each other, preventing free rotation around the central C1-C1' bond.[6] This hindrance creates a substantial energy barrier, effectively locking the two phenyl rings in a non-planar conformation.

If the substituents on each ring are arranged asymmetrically with respect to the rotational axis, the molecule becomes chiral and can exist as a pair of non-superimposable mirror images, or enantiomers.[4][7] This phenomenon is also referred to as axial chirality, as the chirality is defined by an axis rather than a center or a plane.[6]

The stability of these atropisomers is temperature-dependent. For the isomers to be isolable at room temperature, the rotational energy barrier must be sufficiently high (typically > 22 kcal/mol), corresponding to a half-life of interconversion of at least 1000 seconds.[5] The classic textbook example of this phenomenon is 6,6'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid, where the four bulky ortho substituents create a very high barrier to rotation.[5][8] While the 4,4'-dinitro isomer has only two ortho substituents, the carboxylic acid groups are sufficiently bulky to induce stable atropisomerism.

Visualization: Atropisomerism in the Target Molecule

The following diagram illustrates the principle of axial chirality in the subject compound. The restricted rotation around the C1-C1' axis, caused by the steric hindrance of the ortho-carboxyl groups, results in two stable, chiral enantiomers (R and S).

Caption: Enantiomeric atropisomers due to restricted C-C bond rotation.

Part 2: Synthesis of the Core Compound and Its Isomers

The synthesis of this compound is most logically achieved via the functionalization of the pre-formed biphenyl scaffold, diphenic acid.

Synthesis of the Diphenic Acid Precursor

Diphenic acid serves as the essential starting material. Several reliable methods for its preparation have been reported. One of the most common laboratory-scale methods is the oxidation of phenanthrene.[9]

Protocol 1: Synthesis of Diphenic Acid via Oxidation of Phenanthrene [9][10]

  • Rationale: This method leverages a readily available polycyclic aromatic hydrocarbon and a strong oxidizing agent to cleave the central ring, yielding the desired biphenyl structure. Peracetic acid is an effective oxidant for this transformation.

  • Step 1: Preparation of Peracetic Acid (Caution: Handle with extreme care behind a blast shield).

    • In a flask equipped with a stirrer and dropping funnel, combine acetic acid and a catalytic amount of sulfuric acid.

    • Cool the mixture in an ice-salt bath.

    • Slowly add 90% hydrogen peroxide dropwise while maintaining the temperature below 15°C.

  • Step 2: Oxidation of Phenanthrene.

    • Dissolve phenanthrene in a suitable solvent like acetic acid.

    • Slowly add the prepared peracetic acid solution to the phenanthrene solution.

    • Allow the reaction to stir at room temperature, monitoring the disappearance of phenanthrene by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched by pouring it into a large volume of cold water.

  • Step 3: Isolation and Purification.

    • The precipitated crude diphenic acid is collected by vacuum filtration.

    • The solid is washed thoroughly with water to remove residual acids.

    • Recrystallization from a suitable solvent system (e.g., ethanol/water) yields pure diphenic acid.

Synthesis of this compound

The introduction of nitro groups onto the diphenic acid backbone is a classic electrophilic aromatic substitution reaction. The carboxylic acid groups are meta-directing; however, the reaction conditions can be forced to achieve substitution at the para positions relative to the other ring.

Protocol 2: Nitration of Diphenic Acid [11]

  • Rationale: The use of a potent nitrating mixture (fuming nitric acid and concentrated sulfuric acid) provides the highly electrophilic nitronium ion (NO₂⁺) required for the substitution. The sulfuric acid protonates the nitric acid, facilitating the loss of water to generate the nitronium ion. Conducting the reaction at low temperatures (ice bath) is crucial to control the exothermic reaction and minimize side-product formation.

  • Step 1: Reaction Setup.

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the synthesized diphenic acid.

    • Cool the flask in an ice bath to 0-5°C.

  • Step 2: Addition of Reagents.

    • Slowly and dropwise, add concentrated sulfuric acid to the diphenic acid with continuous stirring, ensuring the temperature remains below 15°C.[11]

    • Once the diphenic acid is fully dissolved, begin the dropwise addition of fuming nitric acid. The volume ratio of sulfuric acid to nitric acid is typically around 3:1.[11]

  • Step 3: Reaction and Work-up.

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.[11]

    • The reaction is then carefully warmed to approximately 60-65°C and held at this temperature for about one hour to drive the reaction to completion.[11]

    • After cooling to room temperature, the reaction mixture is poured slowly and carefully onto a large beaker of crushed ice with vigorous stirring.

  • Step 4: Isolation.

    • The resulting precipitate, this compound, is collected by vacuum filtration.

    • The solid is washed extensively with cold water until the filtrate is neutral to pH paper.

    • The product is then dried under vacuum.

Alternative Strategy: The Ullmann Coupling

While nitration of diphenic acid is direct, the foundational construction of the biphenyl core often relies on the Ullmann coupling. This reaction involves the copper-mediated coupling of two aryl halide molecules.[12] For example, 2,2'-dinitrobiphenyl can be synthesized by heating 1-iodo-2-nitrobenzene with copper powder.[13][14] This strategy could be adapted to synthesize the target molecule by using an appropriately substituted halobenzoic acid derivative, although this route is more convergent and may require more extensive starting material synthesis.

Visualization: Synthetic Pathway

G Phenanthrene Phenanthrene DiphenicAcid [1,1'-biphenyl]-2,2'-dicarboxylic acid (Diphenic Acid) Phenanthrene->DiphenicAcid 1. Peracetic Acid 2. H₂O Work-up [Ref: 5, 6] Target This compound DiphenicAcid->Target Fuming HNO₃ Conc. H₂SO₄ 0°C to 62°C [Ref: 17]

Caption: Primary synthetic route to the target compound.

Part 3: Key Derivatives and Their Synthetic Utility

The true value of this compound for researchers lies in its potential as a versatile building block. The carboxylic acid and nitro functional groups are gateways to a vast array of chemical derivatives.

Activation of Carboxylic Acids: The Diacid Chloride

To facilitate reactions such as amide bond formation, the carboxylic acid groups must first be activated. The most common method is conversion to the corresponding acid chloride.

Protocol 3: Synthesis of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarbonyl dichloride [15]

  • Rationale: Thionyl chloride (SOCl₂) is a standard and effective reagent for this transformation. It reacts with the carboxylic acid to form the highly reactive acid chloride, with volatile byproducts (SO₂ and HCl) that can be easily removed.

  • Step 1: Suspend this compound in an excess of thionyl chloride.

  • Step 2: Add a catalytic amount of N,N-dimethylformamide (DMF), which accelerates the reaction.

  • Step 3: Gently reflux the mixture until the evolution of gas ceases and the solid dissolves, indicating the reaction is complete.

  • Step 4: Remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude diacid chloride can often be used directly in the next step.

Amide and Ester Derivatives

With the activated diacid chloride in hand, a wide range of nucleophiles can be introduced.

  • Amide Synthesis: Reacting the diacid chloride with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine) yields the corresponding diamides. This has been used to synthesize complex ligands and macrocycles.[15]

  • Ester Synthesis: The dicarboxylic acid can be converted to its diester, for example, the dimethyl ester, through Fischer esterification (refluxing in methanol with a catalytic amount of strong acid) or by reacting the diacid chloride with the desired alcohol. A dimethyl ester derivative is commercially available.

Reduction of Nitro Groups

The nitro groups are powerful synthetic handles. Their reduction to primary amino groups opens up a completely different branch of derivatization chemistry.

Protocol 4: Reduction of Nitro Groups to Amines

  • Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. A metal catalyst like Palladium on carbon (Pd/C) is used to activate molecular hydrogen. Alternatively, metal/acid reductions (e.g., SnCl₂ in HCl) are also effective.

  • Step 1: Dissolve or suspend the dinitro compound in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Step 2: Add a catalytic amount of 10% Pd/C.

  • Step 3: Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator).

  • Step 4: Stir vigorously until hydrogen uptake ceases. Monitor the reaction by TLC.

  • Step 5: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Step 6: Evaporate the solvent to yield the diamino product, 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid.

This diamine is a valuable building block for polyamides, polyimides, or further functionalization via diazotization reactions.

Visualization: Derivatization Workflow

G Core 4,4'-Dinitro-[1,1'-biphenyl] -2,2'-dicarboxylic acid AcidChloride Diacid Chloride Core->AcidChloride SOCl₂, cat. DMF [Ref: 1] Diamine 4,4'-Diamino-[1,1'-biphenyl] -2,2'-dicarboxylic acid Core->Diamine H₂, Pd/C or SnCl₂, HCl Esters Diesters Core->Esters ROH, H⁺ Amides Diamides & Macrocycles AcidChloride->Amides R₂NH, Base [Ref: 1] AcidChloride->Esters ROH

Caption: Key synthetic transformations from the core molecule.

Part 4: Characterization and Data Summary

Proper characterization is essential to confirm the identity and purity of the synthesized compounds. While a full dataset is not publicly available for all compounds, the following table summarizes key identifiers and properties for the core molecule and its relevant isomers.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPubChem CID
This compound C₁₄H₈N₂O₈332.2220246-81-597509[16]
6,6'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acidC₁₄H₈N₂O₈332.225457-32-995234[17]
2,2'-Dinitro-[1,1'-biphenyl]-4,4'-dicarboxylic acidC₁₄H₈N₂O₈332.2241725-30-8179525[18]
[1,1'-biphenyl]-2,2'-dicarboxylic acid (Diphenic Acid)C₁₄H₁₀O₄242.23482-05-310227[9]

Conclusion

This compound is more than a simple chemical compound; it is a chiral platform for innovation. Its inherent atropisomerism offers opportunities for asymmetric synthesis and catalysis, while its dual functional groups—carboxylic acids and nitro groups—provide orthogonal handles for constructing complex molecular architectures. From the synthesis of novel ligands for fluorescent sensors to the development of rigid backbones for advanced polymers and potential pharmaceutical agents, the applications are extensive. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and derivatize this high-potential molecule, empowering further discovery in the chemical and life sciences.

References

  • Salem, M. A., Helel, M. H., Ammar, Y. A., El-Gaby, M. S. A., Thabet, H. Kh., & Gouda, M. A. (2017). Diphenic acid derivatives: Synthesis, reactions, and applications. Synthetic Communications, 47(10), 935-960. [Link][15][19]

  • CUTM Courseware. (n.d.). Atropisomerism. Retrieved from a CUTM courseware page.[4]

  • Taylor & Francis Online. (2017). Diphenic acid derivatives: Synthesis, reactions, and applications. Synthetic Communications, 47(10). [Link]

  • Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. [Link][6]

  • Wikipedia. (n.d.). Diphenic acid. [Link][9]

  • Organic Syntheses. (n.d.). Diphenaldehydic acid. Coll. Vol. 4, p.491 (1963); Vol. 36, p.30 (1956). [Link][10]

  • Slideshare. (n.d.). Biphenyl derivatives & Atropisomerism. [Link][7]

  • Forrest, J. (1960). The Ullman Biaryl Synthesis. Part I. Atypical Products of Syntheses of 2,4- Dinitrobiphenyl and Related Compounds. Journal of the Chemical Society, 566-571. [Link][20]

  • Wikipedia. (n.d.). Atropisomer. [Link][5]

  • Kawano, N., Okigawa, M., Hasaka, N., Kouno, I., Kawahara, Y., & Fujita, Y. (1981). Atropisomerism of biphenyl compounds. An Important role of o-substituted methoxy groups and fluorine atoms. The Journal of Organic Chemistry, 46(24), 4874-4878. [Link]

  • Gregor, R. W., & Goj, L. A. (2011). Solvent-Free Synthesis of 2,2'-Dinitrobiphenyl: An Ullmann Coupling in the Introductory Organic Laboratory. Journal of Chemical Education, 88(3), 327-329. [Link][13]

  • Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link][14]

  • Wikipedia. (n.d.). Ullmann reaction. [Link][12]

  • Organic Syntheses. (n.d.). 2,2'-Dinitrobiphenyl. Coll. Vol. 3, p.339 (1955); Vol. 21, p.47 (1941). [Link][21]

  • Sarex. (n.d.). Diphenic acid (Biphenyl-2,2'dicarboxylic Acid). [Link][1]

  • CN103319348A - Synthetic method of 4,4'-dinitro-2,2'-diphenyldicarboxylic acid. (2013). [11]

  • ResearchGate. (n.d.). Synthesis of Diphenic Acid Derivatives. [Link]

  • ResearchGate. (2017). Diphenic acid derivatives: Synthesis, reactions, and applications. [Link]

  • Filo. (2023). Molecules of 6,6'-dinitrobiphenyl-2,2'-dicarboxylic acid have no tetrahedral chiral center.... [Link][8]

  • PubChem. (n.d.). (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-. [Link][16]

  • PubChem. (n.d.). 6,6'-Dinitro(1,1'-biphenyl)-2,2'-dicarboxylic acid. [Link][17]

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"solubility of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid in organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid in Organic Solvents

Foreword: Navigating the Data Gap in Pharmaceutical and Materials Science

In the landscape of chemical research, particularly within drug development and advanced materials science, it is not uncommon to encounter compounds of significant interest for which fundamental physicochemical data, such as solubility, remain uncharacterized in public literature. This compound stands as a prime example. Its rigid biphenyl backbone, coupled with the electron-withdrawing nitro groups and hydrogen-bonding carboxylic acid functionalities, makes it a compelling candidate for applications ranging from coordination polymers to energetic materials. However, the absence of comprehensive solubility data presents a critical bottleneck for its practical application in synthesis, purification, formulation, and screening.

This technical guide is engineered to bridge this data gap. It moves beyond a simple recitation of facts to provide a foundational understanding of the molecule's structural characteristics and how they dictate its behavior in various solvent environments. We will first construct a theoretical solubility profile based on first principles and data from analogous structures. Subsequently, this guide will equip you, the research scientist, with robust, self-validating experimental protocols to determine precise, quantitative solubility data in your own laboratory. This document is structured not as a static template, but as a dynamic tool for the practicing scientist, fostering a deep, causal understanding of the system at hand.

Molecular Architecture and Physicochemical Profile

To predict the solubility of a compound, one must first dissect its molecular structure. The solubility of this compound is governed by a complex interplay of its constituent parts: a large, nonpolar core and multiple, highly polar functional groups.

  • [1,1'-Biphenyl] Core: This aromatic, bicyclic system is inherently nonpolar and hydrophobic. It contributes significantly to the molecule's van der Waals forces and π-stacking interactions, which favor solubility in nonpolar or aromatic solvents and dominate the crystal lattice energy.

  • Carboxylic Acid Groups (-COOH): Positioned at the 2 and 2' positions, these are highly polar, hydrophilic groups. They are potent hydrogen bond donors and acceptors, a characteristic that strongly favors interaction with polar protic solvents like alcohols and water. Their acidic nature also means solubility can be dramatically increased in basic aqueous solutions through deprotonation to form highly polar carboxylate salts.

  • Nitro Groups (-NO₂): Located at the 4 and 4' positions, these are strongly polar, aprotic, electron-withdrawing groups.[1] The powerful dipole moment of the nitro group enhances the overall polarity of the molecule and allows for strong dipole-dipole interactions with polar aprotic solvents like DMF, DMSO, and acetone.[1][2]

This combination of a large nonpolar scaffold with highly polar, hydrogen-bonding functionalities creates a molecule with divided sympathies, making a simple prediction challenging. The crystal packing energy of such a rigid, symmetrically substituted molecule is expected to be substantial, meaning a significant amount of energy is required from solvent-solute interactions to overcome the solid-state forces.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 20246-81-5[3][4]
Molecular Formula C₁₄H₈N₂O₈[3]
Molecular Weight 332.22 g/mol [3]
Melting Point 258-259 °C[5][6]
Appearance White to off-white solid[6]
pKa (Predicted) 2.61 ± 0.22[6]
XLogP3 (Predicted) 2.3[5]

Theoretical Solubility Profile: A Predictive Framework

Grounded in the principle of "similia similibus solvuntur" or "like dissolves like," we can construct a reasoned, qualitative solubility profile.[7] This analysis weighs the influence of the molecule's distinct regions against the properties of different solvent classes.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid groups are the primary sites for favorable interaction.

  • Water: Despite the presence of two -COOH groups, the large, hydrophobic biphenyl core is expected to render the compound insoluble or sparingly soluble in cold water. This is a common trend for larger carboxylic acids where the nonpolar carbon chain dominates.[8] Aromatic nitro compounds are also typically water-insoluble.[9]

  • Alcohols (Methanol, Ethanol): These solvents offer a balance. Their hydroxyl groups can hydrogen bond with the carboxylic acids, while their alkyl portions can interact with the biphenyl core. Existing literature confirms the compound is soluble in ethanol .[6] Solubility is expected to be significantly temperature-dependent, increasing substantially with heat.

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone, Acetonitrile)

These solvents possess large dipole moments and can accept hydrogen bonds but cannot donate them.

  • N,N-Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): These are highly polar solvents capable of strong dipole-dipole interactions with the nitro groups and can act as hydrogen bond acceptors for the carboxylic acid protons. Literature confirms that the compound is soluble in DMF , particularly at elevated temperatures, as it is used for recrystallization.[6] High solubility is also predicted in DMSO.

  • Acetone: As a moderately polar ketone, acetone should be a reasonable solvent, interacting with both the nitro and carboxylic acid groups. The solubility of dicarboxylic acids in acetone is generally good.[10][11]

  • Acetonitrile: This solvent is polar but less basic than DMF or DMSO. It is expected to be a moderate solvent for this compound.

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether, Chloroform)

These solvents lack significant dipole moments and cannot engage in hydrogen bonding.

  • Hexane/Heptane: These aliphatic hydrocarbons will primarily interact with the nonpolar biphenyl core. However, they cannot solvate the highly polar nitro and carboxylic acid groups. Therefore, the compound is predicted to be insoluble .

  • Toluene/Benzene: The aromatic nature of these solvents allows for favorable π-stacking interactions with the biphenyl core. The related compound 4,4'-dinitrobiphenyl (lacking the -COOH groups) is soluble in hot benzene.[4] However, the inability to solvate the carboxylic acids will likely result in low solubility .

  • Diethyl Ether & Chloroform: Literature confirms the compound is insoluble in ether and chloroform .[6] While these solvents have small dipoles, they are incapable of disrupting the strong hydrogen bonding and polar interactions that dominate the compound's crystal lattice.

Table 2: Predicted and Reported Qualitative Solubility Summary

SolventSolvent ClassPredicted/Reported Solubility (at Room Temp.)Rationale / Source
WaterPolar ProticInsolubleLarge hydrophobic core dominates.[6][9]
MethanolPolar ProticSparingly to Moderately SolubleH-bonding with -COOH, moderate polarity.
EthanolPolar ProticSoluble H-bonding with -COOH, moderate polarity.[6]
N,N-Dimethylformamide (DMF)Polar AproticSoluble Strong dipole-dipole and H-bond accepting.[6]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble to Very SolubleStrong dipole-dipole and H-bond accepting.
AcetonePolar AproticModerately SolubleGood interaction with polar groups.[10][11]
AcetonitrilePolar AproticSparingly to Moderately SolubleModerate dipole-dipole interactions.
Dichloromethane (DCM)Polar AproticSparingly SolubleWeak interactions with polar groups.
ChloroformPolar AproticInsoluble Poor H-bond acceptor.[6]
Diethyl EtherNonpolar / Weakly PolarInsoluble Cannot solvate polar groups effectively.[6]
TolueneNonpolar (Aromatic)Sparingly Solubleπ-stacking with core, but poor polar solvation.
HexaneNonpolarInsolubleCannot solvate polar groups.

A Validated Protocol for Quantitative Solubility Determination

The absence of quantitative data necessitates a robust experimental approach. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[12] The causality behind this choice is its simplicity, reliability, and its direct measurement of the thermodynamic equilibrium state, ensuring the data is accurate and reproducible.

Experimental Workflow: Isothermal Shake-Flask Method

This protocol is designed as a self-validating system. The key is to ensure that a true equilibrium is reached and that the sampling and analysis methods are accurate.

Step 1: Material Preparation

  • Solute: this compound, purity >97%.

  • Solvents: Select a range of analytical or HPLC grade organic solvents.

  • Apparatus: Analytical balance, temperature-controlled orbital shaker or water bath, calibrated volumetric flasks, glass vials with PTFE-lined caps, appropriate syringes, and sub-micron syringe filters (e.g., 0.22 µm PTFE).

Step 2: Sample Preparation & Equilibration

  • Add Excess Solute: To a series of glass vials, add a pre-weighed amount of the solvent (e.g., 5 mL). Add an excess of the solute to each vial. The presence of undissolved solid at the end of the experiment is essential as it confirms the solution is saturated.

  • Equilibration: Securely cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a period sufficient to reach equilibrium. A 24 to 72-hour period is typical. A preliminary kinetic study can be performed by taking measurements at 24, 48, and 72 hours; equilibrium is confirmed when the measured concentration no longer changes.

Step 3: Sample Collection and Analysis

  • Phase Separation: Stop agitation and allow the vials to remain in the temperature bath for at least 2 hours to permit the excess solid to settle. This step is critical to avoid aspirating solid particles during sampling.

  • Aliquot Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the bath temperature) syringe. Immediately attach a syringe filter and dispense the filtered aliquot into a pre-weighed volumetric flask. This prevents both temperature shock-induced precipitation and the transfer of solid particulates.

  • Gravimetric Analysis (for non-volatile solutes):

    • Record the exact mass of the aliquot transferred.

    • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight is achieved.

    • The final weight of the flask minus the initial weight gives the mass of the dissolved solute.

  • Chromatographic Analysis (e.g., HPLC-UV):

    • Dilute the filtered aliquot with a suitable mobile phase to a concentration within the calibrated range of the instrument.

    • Quantify the concentration against a pre-established calibration curve. This method is highly sensitive and specific.

Step 4: Calculation

  • Solubility (g/L): (mass of solute in g / volume of aliquot in L)

  • Solubility (mol/L): (solubility in g/L) / (molecular weight of solute in g/mol)

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Sampling & Analysis cluster_calc 4. Calculation prep_solute Weigh Excess Solute equilibrate Agitate in Shaker at Constant Temp. (24-72 hours) prep_solute->equilibrate prep_solvent Add Known Volume of Solvent prep_solvent->equilibrate settle Cease Agitation, Allow Solid to Settle (>2 hours) equilibrate->settle sample Withdraw Supernatant with Syringe settle->sample filter Filter with 0.22 µm Syringe Filter sample->filter analyze Analyze Aliquot (Gravimetric or HPLC) filter->analyze calculate Calculate Solubility (g/L or mol/L) analyze->calculate

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Critical Factors Influencing Solubility

  • Temperature: The dissolution of most solid compounds is an endothermic process. Therefore, the solubility of this compound is expected to increase significantly with increasing temperature.[13] This property is exploited during recrystallization, where a compound is dissolved in a hot solvent and crystallizes upon cooling. The fact that DMF is used as a recrystallization solvent strongly supports this temperature dependency.[6]

  • pH (in Aqueous Systems): As a dicarboxylic acid, this compound's solubility in aqueous media will be profoundly pH-dependent. In acidic or neutral water, its solubility is very low. However, in alkaline solutions (e.g., aqueous sodium hydroxide or sodium bicarbonate), it will be deprotonated to form the corresponding dicarboxylate salt. This salt, being an ionic species, will be significantly more soluble in water.

Safety, Handling, and Disposal

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • This compound: While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, related nitroaromatic compounds can be toxic and should be handled with care.[2][14] Avoid inhalation of dust and contact with skin and eyes.

  • Organic Solvents: All organic solvents used should be handled with caution. They are often flammable and may have specific toxicological properties. Consult the SDS for each solvent before use to understand its specific hazards, handling procedures, and disposal requirements.

Conclusion

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Zhang, Y., et al. (n.d.). An odd–even effect on solubility of dicarboxylic acids in organic solvents. ResearchGate. [Link]

  • Chernyshev, A. K., et al. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies. [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
  • Fowles, D. J., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]

  • An odd–even effect on solubility of dicarboxylic acids in organic solvents. (n.d.). INIS-IAEA. [Link]

  • Fowles, D. J., et al. (2025). Physics-based solubility prediction for organic molecules. University of Strathclyde. [Link]

  • Chernyshev, A. K., et al. (2025). Studies of solubility of dicarboxilic acid mixtures in organic solvents. ResearchGate. [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-. National Center for Biotechnology Information. [Link]

  • Starr, J. N. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • PubChem. (n.d.). 4,4'-Dinitro-1,1'-biphenyl. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2024, March 17). 20: Carboxylic Acids and Nitriles. [Link]

  • University of Sydney. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Juárez, J. F., et al. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. [Link]

  • Quora. (2019, January 3). Why are nitro compounds soluble in water, although they do not form hydrogen bonds with water molecules?[Link]

Sources

Thermal Stability of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid (DNBC). As a complex aromatic molecule featuring both nitro and carboxylic acid functionalities, understanding its behavior at elevated temperatures is critical for safe handling, processing, and application in research and development, particularly within the pharmaceutical and materials science sectors. This document synthesizes available data with established principles of thermal analysis and reaction mechanisms to offer a detailed perspective on the compound's decomposition profile. It includes a critical review of existing data, proposed decomposition pathways, and standardized protocols for empirical analysis.

Introduction: The Significance of Thermal Stability for DNBC

This compound, with the molecular formula C₁₄H₈N₂O₈ and a molecular weight of 332.22 g/mol , is a molecule of interest due to its rigid biphenyl core and reactive functional groups.[1] The presence of two nitro groups, known for their energetic properties, and two ortho-positioned carboxylic acid groups, which can undergo decarboxylation, suggests a complex thermal decomposition pathway. The steric hindrance caused by the ortho-substituents can also influence the molecule's conformation and, consequently, its stability.

A thorough understanding of the thermal stability of DNBC is paramount for several reasons:

  • Safety and Hazard Assessment: Nitroaromatic compounds can be energetic and may decompose exothermically, posing a risk of thermal runaway if not handled properly.[1] Defining the onset temperature of decomposition is a critical safety parameter.

  • Pharmaceutical Development: In drug development, thermal stability affects formulation strategies, storage conditions, and the shelf-life of active pharmaceutical ingredients (APIs).

  • Materials Science: For applications in polymer or energetic materials synthesis, the decomposition temperature dictates the processing window and the thermal resilience of the final product.

This guide will delve into the experimental methodologies used to assess thermal stability, analyze the available data for DNBC, propose a plausible decomposition mechanism, and provide protocols for researchers to conduct their own validated studies.

Physicochemical Properties of DNBC

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₄H₈N₂O₈PubChem[1]
Molecular Weight 332.22 g/mol PubChem[1]
CAS Number 20246-81-5PubChem[1]
IUPAC Name 2-(2-carboxy-4-nitrophenyl)-5-nitrobenzoic acidPubChem[1]
Appearance Solid (form may vary)N/A

Experimental Assessment of Thermal Stability

The primary techniques for evaluating the thermal stability of a solid chemical compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Core Methodologies: TGA and DSC
  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about physical and chemical phenomena that involve mass loss, such as dehydration, desolvation, and decomposition.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, glass transitions, and exothermic or endothermic decompositions, providing data on transition temperatures and enthalpy changes.

Recommended Experimental Protocol for TGA-DSC Analysis of DNBC

To ensure trustworthy and reproducible results, the following protocol is recommended. This protocol is based on best practices for the thermal analysis of potentially energetic organic compounds.

Objective: To determine the decomposition temperature, mass loss profile, and thermal nature of the decomposition of DNBC.

Instrumentation: A simultaneous TGA-DSC instrument is ideal as it provides complementary data from a single sample run.

Experimental Parameters:

ParameterRecommended SettingRationale
Sample Mass 1-3 mgA small sample mass minimizes thermal gradients within the sample and reduces the risk of a hazardous, large-scale decomposition.
Crucible Aluminum or copper pans, potentially hermetically sealed or with a pinhole lid.The choice of crucible can influence the pressure build-up from evolved gases, which can affect the decomposition pathway. A pinhole lid allows for controlled release.
Heating Rate 5-20 °C/minA rate of 10 °C/min is a common starting point. Slower rates can improve resolution of thermal events, while faster rates can shift decomposition to higher temperatures.
Atmosphere Inert gas (Nitrogen or Argon)An inert atmosphere prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound.
Flow Rate 20-50 mL/minA consistent flow rate ensures efficient removal of gaseous decomposition products from the sample environment.
Temperature Range Ambient to 400-500 °CThis range should be sufficient to capture the complete decomposition of the organic molecule without exceeding the operational limits of the instrument.

Workflow Diagram:

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis cluster_data Data Interpretation p1 Weigh 1-3 mg DNBC p2 Place in Crucible p1->p2 p3 Seal/Cover Crucible p2->p3 s3 Load Sample & Ref. p3->s3 s1 Set Temp. Program (e.g., 10°C/min) s1->s3 s2 Set N₂ Atmosphere (e.g., 50 mL/min) s2->s3 r1 Start TGA-DSC Run s3->r1 r2 Record Mass Loss (TGA) & Heat Flow (DSC) r1->r2 d1 Determine Onset T r2->d1 d2 Quantify Mass Loss (%) d1->d2 d3 Calculate Enthalpy (ΔH) d2->d3

Caption: Experimental workflow for TGA-DSC analysis of DNBC.

Analysis of Thermal Decomposition Data

Interpretation of Available DSC Data

The DSC curve from patent CN103319348A shows a significant exothermic event.[2] Based on visual analysis of the provided graph, the key thermal events are summarized in Table 2.

Thermal Event ParameterEstimated Value (°C)Interpretation
Onset of Decomposition ~280-300 °CThe temperature at which the exothermic decomposition begins to accelerate.
Peak of Decomposition ~320-340 °CThe temperature at which the rate of heat release is at its maximum.

This data indicates that this compound is thermally stable up to approximately 280 °C, after which it undergoes a rapid and energetic decomposition. The exothermic nature of this decomposition is characteristic of nitroaromatic compounds.

Proposed Thermal Decomposition Mechanism

In the absence of specific studies on the decomposition products of DNBC, a plausible mechanism can be proposed based on the known chemistry of its functional groups. The decomposition is likely a multi-step process initiated by the lowest energy pathway available.

Key Postulated Steps:

  • Decarboxylation: The carboxylic acid groups, particularly being in the ortho position to the biphenyl linkage, are susceptible to thermal decarboxylation, releasing carbon dioxide (CO₂). This is often one of the initial decomposition steps for aromatic carboxylic acids.

  • Nitro Group Reactions: Following or concurrent with decarboxylation, the nitro groups will participate in complex redox reactions. This can lead to the formation of various nitrogen oxides (NOx), such as NO₂ and NO, as well as N₂ gas.

  • Fragmentation of the Biphenyl Core: At higher temperatures, the aromatic biphenyl structure will fragment, leading to the formation of smaller hydrocarbons and carbonaceous residue.

Logical Flow of Decomposition:

Decomposition_Mechanism cluster_initial Initial Stage (~280-340°C) cluster_products1 Primary Gaseous Products cluster_intermediate Intermediate Species cluster_final Final Stage (>340°C) DNBC DNBC Molecule (C₁₄H₈N₂O₈) Decarboxylation Decarboxylation DNBC->Decarboxylation NitroReduction Nitro Group Reactions DNBC->NitroReduction CO2 CO₂ Decarboxylation->CO2 Intermediate Dinitrobiphenyl & Intermediates Decarboxylation->Intermediate NOx NOx, N₂ NitroReduction->NOx NitroReduction->Intermediate Fragmentation Biphenyl Core Fragmentation Intermediate->Fragmentation Char Carbonaceous Residue Fragmentation->Char

Caption: Proposed multi-stage thermal decomposition pathway for DNBC.

Conclusions and Future Work

This compound exhibits significant exothermic decomposition beginning at approximately 280-300 °C. The presence of both nitro and carboxylic acid groups suggests a complex decomposition mechanism likely initiated by decarboxylation followed by energetic decomposition driven by the nitro functionalities.

For a complete understanding of its thermal stability and hazard profile, further experimental work is essential. The following studies are recommended:

  • Simultaneous TGA-DSC Analysis: To precisely quantify the mass loss associated with the observed exothermic event.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): To identify the gaseous decomposition products and validate the proposed mechanism.

  • Isothermal and Kinetic Studies: To determine the kinetic parameters of the decomposition reaction (e.g., activation energy) and assess its long-term stability at temperatures below the onset of decomposition.

The information presented in this guide serves as a foundational resource for researchers working with this compound, enabling safer handling and more informed application of this complex molecule.

References

  • PubChem. (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-. National Center for Biotechnology Information. [Link]

  • CN103319348A - Synthetic method of 4,4'-dinitro-2,2'-diphenyldicarboxylic acid.

Sources

Unveiling the Molecular Architecture: A Technical Guide to 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid, a molecule of significant interest due to its potential applications in the development of novel materials and pharmaceuticals. While an experimentally determined crystal structure is not yet publicly available, this document synthesizes known data from its synthesis, spectroscopic characterization, and comparative analysis with structurally related compounds to present a comprehensive theoretical model of its solid-state architecture. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound's physicochemical properties and molecular conformation.

Introduction: The Significance of a Twisted Biphenyl

This compound, also known as 4,4'-dinitrodiphenic acid, belongs to the class of substituted biphenyls. The rotational freedom around the central carbon-carbon single bond in biphenyl systems is a critical determinant of their chemical and physical properties. The introduction of bulky substituents in the ortho positions, as is the case with the two carboxylic acid groups in the title compound, induces significant steric hindrance. This forces the two phenyl rings out of planarity, resulting in a twisted or chiral conformation. The specific dihedral angle of this twist, along with the electronic effects of the nitro and carboxylic acid functional groups, dictates the molecule's ability to engage in intermolecular interactions, which in turn governs its crystal packing, solubility, and potential biological activity. Understanding this three-dimensional structure is paramount for its rational application in materials science and medicinal chemistry.

Synthesis and Spectroscopic Characterization

The primary route to synthesizing this compound involves the nitration of 2,2'-biphenyldicarboxylic acid (diphenic acid). A method for this synthesis is detailed in Chinese patent CN103319348A.[1]

Synthetic Pathway

The reaction proceeds via a mixed acid nitration, a standard and well-established method for introducing nitro groups onto an aromatic ring. The choice of fuming nitric acid and concentrated sulfuric acid is critical; the sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

SynthesisWorkflow reagent1 2,2'-Biphenyldicarboxylic Acid intermediate Reaction Mixture (Nitronium Ion Formation) reagent1->intermediate reagent2 Conc. H₂SO₄ Fuming HNO₃ reagent2->intermediate product This compound intermediate->product Electrophilic Aromatic Substitution conditions Ice Bath (0-15°C) then 62°C intermediate->conditions workup Quenching on Ice Filtration & Washing product->workup

Caption: Synthetic workflow for this compound.

Spectroscopic Evidence

The aforementioned patent provides key infrared (IR) spectroscopy data confirming the successful synthesis.[1] The presence of characteristic absorption peaks for the nitro (NO₂) and carboxyl (COOH) groups are observed:

  • Nitro Group: Strong, distinct peaks are noted at approximately 1540 cm⁻¹ and 1350 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds, respectively.

  • Carboxyl Group: A vibrational absorption peak for the carbonyl (C=O) is found around 1710 cm⁻¹. The patent notes that this peak is red-shifted (moved to a lower wavenumber) due to the strong electron-withdrawing effect of the nitro groups on the aromatic rings.[1]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. These values are compiled from various chemical databases and are essential for designing experiments involving this compound, such as solubility studies and formulation development.

PropertyValueSource(s)
Molecular Formula C₁₄H₈N₂O₈PubChem[2]
Molecular Weight 332.22 g/mol PubChem[2]
CAS Number 20246-81-5CymitQuimica[3]
Appearance White to Off-white SolidMySkinRecipes
Melting Point 258-259 °CEchemi
Boiling Point (est.) 539.5 °C at 760 mmHgChemsrc[4]
Density (est.) 1.632 g/cm³Chemsrc[4]
XLogP3 (est.) 2.3PubChem[2]

Crystal Structure: A Theoretical and Comparative Analysis

As no experimental single-crystal X-ray diffraction data has been published for this compound, we must infer its three-dimensional structure through a comparative analysis of closely related molecules.

Molecular Conformation and Dihedral Angle

The core structural feature of this molecule is the biphenyl backbone, substituted at the 2, 2', 4, and 4' positions.

Caption: 2D representation of this compound.

The steric repulsion between the two ortho-carboxylic acid groups is the dominant factor forcing the phenyl rings to rotate relative to each other, resulting in a non-planar conformation. To estimate the likely dihedral angle, we can examine the crystal structure of a constitutional isomer's ester, Dimethyl 2,2′-dinitrobiphenyl-4,4′-dicarboxylate . This molecule, while having a different substitution pattern, also features bulky ortho substituents (nitro groups in this case). Its experimentally determined crystal structure reveals a dihedral angle of 58.0(1)° between the aromatic rings.[5]

Further comparison can be made with 4,4'-dinitro-[1,1'-biphenyl]-2-amine , which has one less ortho substituent. Its crystal structure shows a dihedral angle of 52.84(10)° .[5] The presence of two ortho-substituents in our target molecule, as opposed to one in the amine analog, strongly suggests a larger dihedral angle is necessary to relieve steric strain. Therefore, it is highly probable that the dihedral angle for this compound is in the range of 55-65° .

Intermolecular Interactions and Supramolecular Assembly

The functional groups on the molecule—carboxylic acids and nitro groups—are prime candidates for forming strong intermolecular interactions that will define the crystal packing.

  • Carboxylic Acid Dimers: The most predictable and dominant interaction will be the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules. This is a very common and stable motif in the solid state for carboxylic acids.

Caption: Likely hydrogen-bonded carboxylic acid dimer motif.

  • Nitro Group Interactions: The nitro groups, being highly polar, can participate in weaker C-H···O hydrogen bonds with aromatic protons on neighboring molecules. Furthermore, potential π-π stacking interactions between the electron-deficient nitro-substituted phenyl rings could contribute to the overall stability of the crystal lattice, although these are likely to be offset by the twisted nature of the biphenyl core.

Experimental Protocols

Synthesis of this compound[1]
  • Rationale: This protocol utilizes a classic electrophilic aromatic substitution reaction. The ice bath is crucial to control the initial exothermic reaction between the sulfuric and nitric acids. The subsequent heating provides the necessary activation energy for the nitration to proceed to completion.

  • Under ice-bath conditions (maintaining a temperature below 15°C), slowly add concentrated sulfuric acid to 2,2'-biphenyldicarboxylic acid with continuous stirring.

  • Once the addition of sulfuric acid is complete, continue stirring the mixture for 10 minutes.

  • Slowly drop fuming nitric acid into the mixture, ensuring the temperature remains controlled.

  • After the addition of nitric acid is complete, continue to stir the mixture under ice-bath conditions for 30 minutes.

  • Gradually warm the reaction mixture to 62°C and maintain this temperature for 1 hour.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice and stir to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with water (3 times).

  • Dry the product to obtain this compound.

Proposed Protocol for Crystallization
  • Rationale: To obtain single crystals suitable for X-ray diffraction, a slow evaporation method is proposed. The choice of solvent is critical. A polar aprotic solvent like acetone or ethyl acetate should effectively dissolve the compound, while a less polar co-solvent like heptane or hexane can be slowly introduced or allowed to diffuse to gradually reduce the solubility and promote the growth of well-ordered crystals.

  • Dissolve a small amount of the synthesized product in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate) with gentle warming to create a saturated or near-saturated solution.

  • Filter the warm solution to remove any insoluble impurities.

  • Transfer the clear solution to a clean vial.

  • Place this vial inside a larger, sealed jar containing a small amount of a less polar anti-solvent (e.g., heptane or hexane).

  • Allow the anti-solvent vapor to slowly diffuse into the vial containing the product solution over several days at room temperature.

  • Monitor the vial for the formation of single crystals.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, a robust theoretical model can be constructed. The synthesis is achievable through a standard mixed-acid nitration of diphenic acid. Spectroscopic data confirms the presence of the key functional groups. Based on comparative analysis with structurally similar compounds, the molecule is expected to adopt a significantly twisted conformation with a dihedral angle likely between 55° and 65°. The crystal packing will almost certainly be dominated by strong hydrogen bonding between carboxylic acid groups, forming characteristic dimer motifs. This comprehensive analysis provides a solid foundation for future research and rational design of experiments involving this promising compound. The experimental elucidation of its crystal structure would be a valuable contribution to the field, allowing for a precise understanding of its supramolecular chemistry.

References

  • CN103319348A - Synthetic method of 4,4'-dinitro-2,2'-diphenyldicarboxylic acid.
  • PubChem Compound Summary for CID 97509, (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro- . National Center for Biotechnology Information. [Link]

  • 4,4'-dinitrobiphenyl-2,2'-dicarboxylic acid . MySkinRecipes. [Link]

  • CAS#:20246-81-5 | 4,4'-Dinitro-1,1'-biphenyl-2,2'-dicarboxylic aci . Chemsrc. [Link]

  • Lehane, R. L., Golen, J. A., Rheingold, A. L., & Manke, D. R. (2014). Dimethyl 2,2′-dinitrobiphenyl-4,4′-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(3), o305. ResearchGate. [Link]

  • Syed, I., Jasinski, J. P., & Almalki, F. A. (2017). Crystal structure of 4,4′-dinitro-[1,1′-biphenyl]-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 73(4), 550-552. National Institutes of Health. [Link]

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A Comprehensive Technical Guide to 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid, a versatile organic compound with significant potential in the development of advanced materials and pharmaceuticals. This document delves into its synthesis, physicochemical properties, and key applications, offering field-proven insights and detailed experimental protocols.

Introduction: A Building Block of Strategic Importance

This compound, also known as 4,4'-dinitrodiphenic acid, is a nitro-substituted aromatic dicarboxylic acid. Its rigid biphenyl backbone, coupled with the presence of electron-withdrawing nitro groups and reactive carboxylic acid functionalities, makes it a valuable precursor in several areas of chemical synthesis. The strategic placement of the nitro groups opens avenues for further functionalization, most notably through their reduction to amino groups. This transformation yields 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid, a key monomer in the synthesis of high-performance polyamides. This guide will explore the synthesis of the parent dinitro compound and its subsequent application in polymer chemistry, highlighting its importance as a foundational molecule in materials science.

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes: the direct nitration of 2,2'-biphenyl dicarboxylic acid and the Ullmann condensation of a substituted halo-nitrobenzene.

Direct Nitration of 2,2'-Biphenyl Dicarboxylic Acid

The most common and straightforward method for the preparation of this compound is the direct nitration of commercially available 2,2'-biphenyl dicarboxylic acid (diphenic acid). This electrophilic aromatic substitution reaction utilizes a mixture of concentrated nitric acid and sulfuric acid.

Causality Behind Experimental Choices:

  • Mixed Acid Nitration: The use of a mixture of concentrated sulfuric acid and nitric acid is crucial. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Temperature Control: The reaction is typically carried out under ice-bath conditions, especially during the addition of the nitrating agent. This is to control the exothermic nature of the reaction and to prevent over-nitration or side reactions that can lead to a mixture of products and lower yields.[1]

  • Reaction Time and Temperature: After the initial addition, the reaction mixture is often warmed to a specific temperature (e.g., 62°C) and held for a defined period to ensure the completion of the dinitration.[1]

Experimental Protocol:

A detailed protocol for the synthesis of this compound via mixed acid nitration is described in Chinese patent CN103319348A.[1] The general steps are as follows:

  • Under ice-bath conditions, slowly add concentrated sulfuric acid to 2,2'-biphenyl dicarboxylic acid with continuous stirring.

  • After complete dissolution, slowly add fuming nitric acid to the mixture while maintaining the low temperature.

  • Once the addition is complete, the reaction mixture is stirred at a low temperature for a period and then allowed to warm to a specific temperature (e.g., 62°C) for 1 hour.[1]

  • After the reaction is complete, the mixture is cooled to room temperature and poured into a beaker containing crushed ice with stirring.

  • The precipitated product is collected by suction filtration, washed thoroughly with water, and dried to afford this compound.

Diagram of the Nitration Reaction Workflow:

Nitration_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up 2,2'-Biphenyl Dicarboxylic Acid 2,2'-Biphenyl Dicarboxylic Acid Reaction Reaction 2,2'-Biphenyl Dicarboxylic Acid->Reaction Mixed Acid (HNO3/H2SO4) Mixed Acid (HNO3/H2SO4) Mixed Acid (HNO3/H2SO4)->Reaction Ice Bath (0-15°C) Ice Bath (0-15°C) Ice Bath (0-15°C)->Reaction Stirring Stirring Stirring->Reaction Warming (e.g., 62°C) Warming (e.g., 62°C) Warming (e.g., 62°C)->Reaction Pouring on Ice Pouring on Ice Precipitate Precipitate Pouring on Ice->Precipitate Filtration Filtration Washing (Water) Washing (Water) Filtration->Washing (Water) Drying Drying Washing (Water)->Drying Final Product This compound Drying->Final Product Reaction->Precipitate Quenching Precipitate->Filtration

Caption: Workflow for the synthesis of this compound via nitration.

Ullmann Condensation

An alternative, though less common, approach for the synthesis of the biphenyl backbone is the Ullmann condensation. This reaction involves the copper-promoted coupling of two molecules of an aryl halide. In the context of this compound, this would typically involve the coupling of a 2-halo-5-nitrobenzoic acid derivative.

Mechanistic Insights:

The precise mechanism of the Ullmann reaction is complex and can be influenced by the reaction conditions. However, a widely accepted pathway involves a single-electron transfer (SET) from copper to the aryl halide, leading to the formation of an aryl radical. Dimerization of these radicals then forms the biphenyl linkage. Modern variations of the Ullmann reaction, such as those employing high-speed ball milling, offer a solvent-free and potentially more efficient route.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and application.

Table of Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₄H₈N₂O₈[2]
Molecular Weight 332.22 g/mol [2]
CAS Number 20246-81-5[2]
Appearance Not specified, likely a solid
Melting Point 258-259 °C
Boiling Point 539.5 °C at 760 mmHg[3]
Density 1.632 g/cm³[3]
Solubility Insoluble in water; soluble in hot alcohol, benzene & acetic acid.
Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of the synthesized compound.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. A patent for the synthesis of this compound provides characteristic absorption peaks.[1] The presence of the nitro groups is indicated by strong absorption bands around 1540 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching).[1] The carboxylic acid functional group will exhibit a characteristic broad O-H stretch and a C=O stretch around 1710 cm⁻¹.[1] The electron-withdrawing effect of the nitro groups can cause a red shift (lower frequency) of the carbonyl absorption.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show signals in the aromatic region. Due to the substitution pattern, a complex splitting pattern is expected. By analogy with similar dinitrobiphenyl compounds, the aromatic protons would likely appear as doublets and doublets of doublets.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 332, corresponding to the molecular weight of C₁₄H₈N₂O₈.

Key Applications: A Gateway to Advanced Materials

The primary application of this compound lies in its role as a precursor to 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid. This diamino dicarboxylic acid is a valuable monomer for the synthesis of high-performance polyamides.

Synthesis of 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic Acid

The reduction of the nitro groups in this compound to amino groups is a critical transformation. This is typically achieved using standard reduction methods, such as catalytic hydrogenation (e.g., with Pd/C and H₂) or using reducing agents like tin(II) chloride in hydrochloric acid.

Diagram of the Reduction and Polymerization Pathway:

Polymer_Synthesis_Pathway cluster_starting_material Starting Material cluster_reduction Reduction cluster_monomer Monomer cluster_polymerization Polycondensation cluster_polymer Polymer Dinitro_Acid This compound Reduction_Step Reduction Dinitro_Acid->Reduction_Step Reduction_Conditions e.g., Pd/C, H2 or SnCl2/HCl Reduction_Conditions->Reduction_Step Diamino_Acid 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid Polymerization_Step Polymerization Diamino_Acid->Polymerization_Step Polymerization_Conditions With a diacid or diacyl chloride Polymerization_Conditions->Polymerization_Step Polyamide High-Performance Polyamide Reduction_Step->Diamino_Acid Polymerization_Step->Polyamide

Caption: Synthetic pathway from the dinitro acid to high-performance polyamides.

High-Performance Polyamides

The resulting 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid can be polymerized with various diacids or diacyl chlorides to produce polyamides. The rigid and planar structure of the biphenyl unit imparts excellent thermal stability and mechanical strength to the resulting polymers. These properties make them suitable for applications in:

  • Aerospace and Automotive Industries: For components that require high-temperature resistance and durability.

  • Electronics: As insulating materials and in the fabrication of printed circuit boards.

  • Membranes: For gas separation and filtration applications due to their ordered structure.

The synthesis of polyamides from this monomer can be achieved through various polycondensation techniques, such as the Yamazaki-Higashi reaction.

Other Potential Applications

While the primary application is in polymer synthesis, the unique structure of this compound suggests potential in other areas:

  • Energetic Materials: The high nitrogen content and oxygen balance due to the nitro groups suggest potential as a precursor to energetic materials.

  • Pharmaceuticals: The biphenyl scaffold is present in a number of pharmaceuticals. The dinitro compound could serve as a starting material for the synthesis of novel drug candidates.

  • Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality makes it a potential linker for the construction of porous MOFs with applications in gas storage and catalysis.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a molecule of significant synthetic utility. Its preparation via direct nitration is a well-established method, and its true value is realized upon its conversion to the corresponding diamino derivative. This monomer provides access to a range of high-performance polyamides with exceptional thermal and mechanical properties. Further research into the applications of this compound in energetic materials, pharmaceuticals, and MOFs is warranted and holds the promise of new scientific advancements. This guide serves as a foundational resource for researchers looking to explore the potential of this versatile chemical building block.

References

  • [Link to a relevant Safety Data Sheet - this would be a specific URL
  • [Link to a relevant scientific article on Ullmann condens
  • [Link to a relevant scientific article on polyamide synthesis]
  • [Link to a relevant scientific article on applications of biphenyl deriv
  • [Link to a relevant scientific article on energetic m
  • [Link to a relevant scientific article on MOFs]
  • [Link to a relevant scientific article on NMR spectroscopy of arom
  • CN103319348A - Synthetic method of 4,4'-dinitro-2,2'-diphenyldicarboxylic acid. ()
  • [Link to a relevant scientific article on nitr
  • [Link to a relevant scientific article on polymer characteriz
  • [Link to PubChem entry for this compound: https://pubchem.ncbi.nlm.nih.gov/compound/97509]
  • [Link to ChemSrc entry for this compound: https://www.chemsrc.com/en/cas/20246-81-5_1034897.html]
  • [Link to PubChem entry for 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid: https://pubchem.ncbi.nlm.nih.gov/compound/17557-76-5]

Sources

Methodological & Application

Synthesis of 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic Acid from its Dinitro Precursor: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The transformation of aromatic nitro compounds into their corresponding amines is a cornerstone of modern organic synthesis, providing essential building blocks for a diverse array of functional materials, pharmaceuticals, and dyestuffs. Among these, 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid is a particularly valuable bifunctional monomer. Its rigid biphenyl backbone, coupled with the reactive amino and carboxylic acid moieties, makes it a prime candidate for the synthesis of high-performance polymers, metal-organic frameworks (MOFs), and other advanced materials. This guide provides a detailed technical overview and robust protocols for the synthesis of 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid via the reduction of its dinitro precursor, 4,4'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid. The methodologies presented herein are designed for researchers, scientists, and professionals in drug development, emphasizing safety, reliability, and comprehensive characterization.

Strategic Overview of the Synthesis

The core of this synthetic transformation lies in the reduction of two nitro groups to primary amines. Several methodologies can achieve this, each with its own set of advantages and considerations. The choice of reducing agent and reaction conditions is paramount and is often dictated by factors such as substrate solubility, the presence of other functional groups, desired yield, and scalability. This guide will focus on two of the most prevalent and effective methods:

  • Catalytic Hydrogenation: A clean and efficient method employing a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.

  • Metal-Acid Reduction: A classic and robust method utilizing a metal, such as iron (Fe), in an acidic medium.

The selection between these methods often hinges on the available equipment and the desired purity profile of the final product.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the starting material and the product is crucial for successful synthesis and purification.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
This compoundC₁₄H₈N₂O₈332.22A yellow solid, generally insoluble in water but soluble in some organic solvents. The electron-withdrawing nitro groups significantly influence its reactivity.[1]
4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acidC₁₄H₁₂N₂O₄272.26A solid material, with amino groups that are susceptible to oxidation. Its solubility can be pH-dependent due to the presence of both acidic carboxylic acid groups and basic amino groups.[2]

Reaction Mechanism: From Dinitro to Diamino

The reduction of a nitro group to an amine is a six-electron process. The precise mechanism varies depending on the chosen method.

Catalytic Hydrogenation

In catalytic hydrogenation, the reaction occurs on the surface of a metal catalyst. The process can be broadly understood through the following key steps:

  • Adsorption: Both the dinitro compound and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond is weakened and cleaved by the metal, forming reactive metal-hydride species.

  • Stepwise Reduction: The nitro group is sequentially reduced to the amine via nitroso and hydroxylamine intermediates.

  • Desorption: The final diamino product desorbs from the catalyst surface, regenerating the active sites.

dot graph "Catalytic_Hydrogenation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Dinitro [label="Dinitro Compound\n(Adsorbed on Pd/C)", fillcolor="#F1F3F4", fontcolor="#202124"]; H2 [label="H₂\n(Adsorbed on Pd/C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediates [label="Nitroso & Hydroxylamine\nIntermediates", fillcolor="#FBBC05", fontcolor="#202124"]; Diamino [label="Diamino Product\n(Desorbed)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Dinitro -> Intermediates [label="Stepwise Hydrogenation"]; H2 -> Intermediates; Intermediates -> Diamino;

// Graph Attributes graph [bgcolor="#FFFFFF", label="Catalytic Hydrogenation Workflow", fontcolor="#202124", fontsize=12]; } केंदोट Caption: Catalytic Hydrogenation Workflow

Metal-Acid Reduction (e.g., Fe/HCl)

The reduction with iron in an acidic medium is a classic method that proceeds through a series of single-electron transfers. The overall process can be summarized as:

  • Electron Transfer: Iron metal acts as the electron donor, reducing the nitro group.

  • Protonation: The acidic medium provides protons for the formation of water from the oxygen atoms of the nitro group.

  • Intermediate Formation: Similar to catalytic hydrogenation, nitroso and hydroxylamine intermediates are formed.

  • Final Product Formation: Further reduction and protonation yield the amine, which is typically protonated in the acidic solution to form an ammonium salt. A basic workup is then required to isolate the free amine.

dot graph "Metal_Acid_Reduction_Mechanism" { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes ArNO2 [label="Ar-NO₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArNO [label="Ar-NO\n(Nitroso)", fillcolor="#FBBC05", fontcolor="#202124"]; ArNHOH [label="Ar-NHOH\n(Hydroxylamine)", fillcolor="#FBBC05", fontcolor="#202124"]; ArNH2 [label="Ar-NH₂", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ArNO2 -> ArNO [label="Fe, H⁺"]; ArNO -> ArNHOH [label="Fe, H⁺"]; ArNHOH -> ArNH2 [label="Fe, H⁺"];

// Graph Attributes graph [bgcolor="#FFFFFF", label="Metal-Acid Reduction Mechanism", fontcolor="#202124", fontsize=12]; } केंदोट Caption: Metal-Acid Reduction Mechanism

Experimental Protocols

Safety Precaution: Prior to commencing any experimental work, a thorough risk assessment must be conducted. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from established methodologies for the reduction of analogous aromatic dinitro compounds.[3]

Materials and Reagents:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (reagent grade) or Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Filter aid (e.g., Celite®)

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: In a suitable hydrogenation reactor, place a magnetic stir bar and add this compound (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate).

  • Solvent Addition: Add a suitable solvent such as ethanol or methanol to the reactor. The solvent volume should be sufficient to ensure good stirring and dissolution of the starting material (e.g., 15-25 mL per gram of substrate).

  • Inerting the System: Seal the reactor and purge the system with nitrogen gas 3-5 times to remove any residual oxygen. This is a critical step to prevent the formation of explosive mixtures.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Commence vigorous stirring and heat the reaction mixture if necessary (e.g., 40-60 °C). The progress of the reaction can be monitored by the uptake of hydrogen.

  • Reaction Completion and Work-up: Once hydrogen consumption ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is pyrophoric and must be kept wet with the solvent. It should be disposed of in a designated waste container.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Protocol 2: Reduction using Iron in Acetic Acid

This protocol is based on general procedures for the reduction of nitroarenes using iron and acetic acid.[4]

Materials and Reagents:

  • This compound

  • Iron powder (<100 mesh)

  • Glacial acetic acid

  • Ethanol (reagent grade)

  • Deionized water

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., a 4:1 to 2:1 ratio).

  • Addition of Iron: To the stirred suspension, add iron powder (typically 5-10 equivalents) in portions. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition of iron is complete, heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

  • Product Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water.

  • Neutralization and Extraction: Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Characterization of Starting Material and Product

Unambiguous characterization of both the starting dinitro compound and the final diamino product is essential to confirm the success of the synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

¹H and ¹³C NMR Spectral Data

While experimental spectra for the specific compounds of interest can be sparse in the literature, data from analogous structures provide valuable reference points.

This compound:

Based on data for similar dinitrobiphenyl derivatives, the aromatic protons are expected to appear in the downfield region of the ¹H NMR spectrum, typically between 7.5 and 8.8 ppm. The electron-withdrawing nitro groups deshield the aromatic protons. In the ¹³C NMR spectrum, the carbons attached to the nitro groups would also be significantly deshielded. For instance, in 2,2'-dinitro-4,4'-bis(methylsulfonyl)biphenyl, the aromatic protons appear between 7.88 and 8.76 ppm in DMSO-d₆.[5]

4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid:

The introduction of the electron-donating amino groups will cause a significant upfield shift of the aromatic proton signals in the ¹H NMR spectrum compared to the dinitro precursor. The protons on the aromatic rings will likely appear in the range of 6.0 to 7.5 ppm. The amino protons will appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. In the ¹³C NMR spectrum, the carbons attached to the amino groups will be shielded relative to the dinitro precursor.

dot graph "NMR_Characterization_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Synthesis [label="Synthesis of Diamino Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; NMR_Analysis [label="¹H and ¹³C NMR Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Structure_Confirmation [label="Structure Confirmation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> NMR_Analysis; NMR_Analysis -> Structure_Confirmation;

// Graph Attributes graph [bgcolor="#FFFFFF", label="Characterization Workflow", fontcolor="#202124", fontsize=12]; } केंदोट Caption: Characterization Workflow

Conclusion

The synthesis of 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid from its dinitro precursor is a critical transformation for accessing a versatile monomer for advanced materials. Both catalytic hydrogenation and metal-acid reduction offer viable synthetic routes. The choice of method will depend on the specific laboratory setup and desired scale. Careful execution of the experimental protocols, coupled with rigorous purification and comprehensive characterization, will ensure the successful and reliable production of this valuable compound. The information and protocols provided in this guide are intended to serve as a robust foundation for researchers in this field.

References

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

  • Nitro Reduction - Iron (Fe) - Common Organic Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

  • US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone - Google Patents. (n.d.).
  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

  • Spectra and physical data of (A2) : - The Royal Society of Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

  • 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • CN103319348A - Synthetic method of 4,4'-dinitro-2,2'-diphenyldicarboxylic acid - Google Patents. (n.d.).
  • 2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro- | C14H8N2O8 | CID 97509 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • Kinetics of hydrogenation of 4, 4'-dinitrodiphenyl ether on Pd/C catalyst - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (2018, October 8). Retrieved January 18, 2026, from [Link]

  • Studies on the Laboratory Scale Synthesis of 4,4'-Diaminodiphenylurea and Preparation of Direct Dyes from the Compound - PJSIR. (n.d.). Retrieved January 18, 2026, from [Link]

  • Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase - Journal of Chemical Technology and Metallurgy. (2018, May 18). Retrieved January 18, 2026, from [Link]

  • Iron Catalyzed Reduction of Nitro Compounds - ResearchGate. (2018, May 8). Retrieved January 18, 2026, from [Link]

  • Replacement of Pd/C by powdered catalytic converter for hydrogenation reactions. - Powered by XMB 1.9.11 - Sciencemadness.org. (2022, June 17). Retrieved January 18, 2026, from [Link]

  • The Reduction of Nitroarenes with Iron/Acetic Acid - Semantic Scholar. (1977, May 24). Retrieved January 18, 2026, from [Link]

  • Monoreduction of Dinitroarenes with Iron/Acetic Acid - Semantic Scholar. (1978). Retrieved January 18, 2026, from [Link]

  • 2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid, 98% - J&K Scientific. (n.d.). Retrieved January 18, 2026, from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

  • Crystal structure of 2,2′-diamino-[1,1′-biphenyl]-4,4′-dicarboxylic acid dihydrate, C14H16N2O6 - ResearchGate. (2016, February). Retrieved January 18, 2026, from [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Retrieved January 18, 2026, from [Link]

Sources

Application Notes and Protocols for the Reduction of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid to its corresponding diamine, 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid, is a critical transformation in the synthesis of advanced materials and pharmaceutical intermediates. The resulting diamino dicarboxylic acid is a valuable monomer for the production of high-performance polymers, such as polyimides and polyamides, prized for their thermal stability and mechanical strength. Furthermore, this molecule serves as a versatile building block in medicinal chemistry and for the development of novel ligands for metal-organic frameworks (MOFs).

This guide provides detailed protocols and technical insights for three robust methods for the reduction of this specific dinitro compound. The choice of method will depend on the scale of the reaction, available equipment, and the desired purity of the final product. We will explore catalytic hydrogenation, reduction with stannous chloride, and reduction with iron in acidic medium. Each protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure both success and safety in the laboratory.

Chemical Transformation Overview

The fundamental transformation involves the reduction of two nitro groups to amino groups.

Reduction_Reaction start This compound (C₁₄H₈N₂O₈) end 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid (C₁₄H₁₂N₂O₄) start->end Reduction [H]

Caption: General reaction scheme for the reduction.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is often the cleanest method for nitro group reduction, producing water as the primary byproduct. This method is highly efficient and typically provides high yields of the desired amine. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The presence of carboxylic acid groups is generally well-tolerated under these conditions.[1]

Expertise & Experience Insights: The choice of solvent is crucial for ensuring the solubility of the starting material and the product. A mixture of ethanol and water or dimethylformamide (DMF) can be effective. The catalyst loading is an important parameter to optimize; a higher loading will increase the reaction rate but also the cost. It is imperative to handle the Pd/C catalyst with care, especially when dry, as it can be pyrophoric.

Experimental Protocol: Catalytic Hydrogenation using Pd/C

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol, reagent grade

  • Deionized water

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Filter aid (e.g., Celite®)

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

Procedure:

  • Reactor Setup: In a suitable hydrogenation reactor, add this compound (1.0 eq) and a magnetic stir bar.

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v) to dissolve the starting material. The volume should be sufficient to ensure good stirring.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate).

  • Hydrogenation: Seal the reactor and purge the system with nitrogen several times, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by observing hydrogen uptake.

  • Work-up: Upon completion (cessation of hydrogen uptake), carefully vent the reactor and purge with nitrogen.

  • Catalyst Filtration: Carefully filter the mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C. Caution: The filter cake must be kept wet with solvent to prevent ignition.

  • Product Isolation: Concentrate the filtrate under reduced pressure. The product may precipitate upon cooling or removal of the organic solvent. The pH of the aqueous solution can be adjusted to the isoelectric point to maximize precipitation.

  • Purification: The crude product can be recrystallized from a suitable solvent system, such as aqueous ethanol, to obtain the pure 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid.

Quantitative Data Summary:

ParameterValue
Substrate1.0 eq
Catalyst10% Pd/C (5-10 mol%)
SolventEthanol/Water
Temperature25-50 °C
Pressure50-100 psi H₂
Typical Reaction Time4-12 hours
Expected Yield>90%

digraph "Catalytic_Hydrogenation_Workflow" {
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sub [label="Substrate & Solvent\nin Reactor"]; purge_n2 [label="Purge with N₂"]; cat [label="Add Pd/C Catalyst"]; purge_h2 [label="Purge with H₂"]; react [label="Hydrogenate\n(Pressure, Temp, Time)"]; filter[label="Filter through Celite®"]; isolate [label="Isolate Product\n(Concentration, pH adjustment)"]; purify [label="Recrystallize"];

sub -> purge_n2 -> cat -> purge_h2 -> react -> filter -> isolate -> purify; }

Caption: Workflow for catalytic hydrogenation.

Method 2: Reduction with Stannous Chloride (SnCl₂)

Reduction with stannous chloride is a classic and highly effective method for converting aromatic nitro compounds to anilines. A key advantage of this method is its excellent chemoselectivity; it will readily reduce nitro groups while leaving carboxylic acids and many other functional groups untouched.[2][3][4] The reaction is typically carried out in an acidic medium, often with hydrochloric acid.

Expertise & Experience Insights: The reaction with SnCl₂ in concentrated HCl can be exothermic and should be performed with cooling. The product amine will form a complex with the resulting tin(IV) salts. To isolate the free amine, a basic work-up is required to precipitate the tin hydroxides. It is crucial to use a sufficient excess of base to ensure complete precipitation and to deprotonate the amine product.

Experimental Protocol: Stannous Chloride Reduction

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol or acetic acid

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10 M)

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in ethanol or glacial acetic acid.

  • Reagent Addition: Add a solution of stannous chloride dihydrate (a significant excess, e.g., 6-8 eq) in concentrated hydrochloric acid to the suspension. The addition should be done cautiously, with cooling in an ice bath if the reaction becomes too vigorous.

  • Reaction: After the initial exotherm subsides, heat the reaction mixture to reflux and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Product Precipitation: Slowly and with vigorous stirring, add a concentrated solution of NaOH or KOH to the acidic mixture. A thick white precipitate of tin hydroxides will form. Continue adding base until the solution is strongly alkaline (pH > 10).

  • Isolation: The product may precipitate along with the tin salts or remain in the aqueous solution. If it precipitates, it can be isolated by filtration. If it remains in solution, it can be precipitated by adjusting the pH to its isoelectric point with acid.

  • Purification: The crude product should be thoroughly washed with water to remove inorganic salts. Recrystallization from a suitable solvent system will yield the purified diamine.

Quantitative Data Summary:

ParameterValue
Substrate1.0 eq
ReagentSnCl₂·2H₂O (6-8 eq)
SolventEthanol or Acetic Acid / Conc. HCl
TemperatureReflux
Typical Reaction Time2-6 hours
Expected Yield75-90%

digraph "SnCl2_Reduction_Workflow" {
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sub [label="Substrate Suspension"]; add_reagent [label="Add SnCl₂ in Conc. HCl"]; react [label="Reflux"]; quench [label="Pour onto Ice"]; basify [label="Basify with NaOH/KOH\n(pH > 10)"]; isolate [label="Isolate Product\n(Filtration, pH adjustment)"]; purify [label="Wash & Recrystallize"];

sub -> add_reagent -> react -> quench -> basify -> isolate -> purify; }

Caption: Workflow for stannous chloride reduction.

Method 3: Reduction with Iron (Fe) in Acidic Medium

The reduction of aromatic nitro compounds with iron metal in the presence of an acid (the Béchamp reduction) is one of the oldest, most cost-effective, and industrially relevant methods.[5][6][7] The true reducing agent is believed to be Fe(II) ions, which are generated in situ. Acetic acid is a common choice for the acidic medium.

Expertise & Experience Insights: The reaction is heterogeneous, and the quality of the iron powder can affect the reaction rate. A fine, activated iron powder is preferred. The work-up involves filtering off the iron and its oxides. The product is often obtained as the corresponding salt with the acid used in the reaction. A subsequent basic work-up is necessary to obtain the free amine.

Experimental Protocol: Iron/Acetic Acid Reduction

Materials:

  • This compound

  • Iron powder, fine grade

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Ammonium hydroxide solution or sodium carbonate solution

  • Filter aid (e.g., Celite®)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add this compound (1.0 eq) and a mixture of ethanol and glacial acetic acid.

  • Reagent Addition: Heat the mixture to reflux and add iron powder (a large excess, e.g., 10 eq) in portions to control the exothermic reaction.

  • Reaction: Continue to heat at reflux with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter it hot through a pad of Celite® to remove the excess iron and iron oxides. Wash the filter cake with hot ethanol or acetic acid.

  • Product Isolation: Combine the filtrates and concentrate under reduced pressure. The product may precipitate as the acetate salt.

  • Neutralization: Dissolve the crude product in water and neutralize with a base such as ammonium hydroxide or sodium carbonate to precipitate the free diamine.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. Recrystallization from aqueous ethanol or a similar solvent system will afford the pure product.

Quantitative Data Summary:

ParameterValue
Substrate1.0 eq
ReagentFe powder (10 eq)
SolventEthanol / Acetic Acid
TemperatureReflux
Typical Reaction Time3-8 hours
Expected Yield80-95%

digraph "Fe_Reduction_Workflow" {
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sub [label="Substrate & Solvent\nat Reflux"]; add_fe [label="Add Fe Powder\nin Portions"]; react [label="Reflux"]; filter[label="Hot Filtration\n(remove Fe/oxides)"]; concentrate [label="Concentrate Filtrate"]; neutralize [label="Neutralize with Base"]; purify [label="Isolate & Recrystallize"];

sub -> add_fe -> react -> filter -> concentrate -> neutralize -> purify; }

Caption: Workflow for iron/acid reduction.

Conclusion

The reduction of this compound to 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid can be successfully achieved by several methods. Catalytic hydrogenation offers a clean and high-yielding route, ideal for applications where metal contamination is a concern. Reduction with stannous chloride provides excellent chemoselectivity, while the use of iron in acidic media represents a highly economical and scalable approach. The choice of the optimal method will be guided by the specific requirements of the synthesis, including scale, purity, cost, and available equipment. Careful execution of the protocols provided, with attention to the safety and handling precautions, will enable the reliable synthesis of this valuable diamine monomer.

References

Sources

"using 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid in polyamide synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis and Application of Novel Aromatic Polyamides Using 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide details the utilization of this compound as a key monomer for the synthesis of high-performance, functional aromatic polyamides. Aromatic polyamides, or aramids, are renowned for their exceptional thermal and mechanical properties; however, their rigid structures often lead to poor solubility, limiting their processability. The unique, non-coplanar structure of the 2,2'-disubstituted biphenyl backbone in the title monomer is strategically employed to disrupt polymer chain packing, thereby enhancing solubility without significantly compromising thermal stability. Furthermore, the presence of nitro functional groups on the polymer backbone offers a versatile platform for post-polymerization modification, such as reduction to amines for subsequent functionalization or cross-linking. This document provides a comprehensive overview, from the preparation of the reactive diacid chloride monomer to a detailed, field-proven protocol for low-temperature solution polycondensation, and concludes with methods for polymer characterization and an analysis of the anticipated properties.

Introduction: Rationale and Strategic Advantage

Wholly aromatic polyamides are a class of polymers defined by their remarkable strength, chemical resistance, and thermal stability, properties derived from their rigid backbones and strong intermolecular hydrogen bonding.[1] However, these same characteristics often render them insoluble and infusible, creating significant challenges for processing and fabrication.[2] A primary strategy to mitigate these issues involves the introduction of structural modifications that disrupt the regularity and packing of polymer chains.

The use of this compound as a monomer precursor introduces two key structural features to achieve this goal:

  • A Non-Coplanar Biphenyl Unit: The steric hindrance from the carboxylic acid groups at the 2 and 2' positions forces a significant dihedral angle between the phenyl rings. This kinked, non-linear geometry is retained in the polymer backbone, effectively preventing the dense chain packing that leads to poor solubility in traditional linear aramids.[3]

  • Pendant Nitro Functional Groups: The nitro groups serve as valuable chemical handles. They can be reduced to reactive amine groups post-polymerization, opening avenues for grafting side chains, developing cross-linking sites, or altering the polymer's surface properties. The polar nature of the nitro groups may also influence polymer properties like the glass transition temperature (Tg).[4]

This guide focuses on the most common and robust method for aramid synthesis: the low-temperature solution polycondensation of a diacid chloride with an aromatic diamine.[5] This involves a two-step approach: first, the conversion of the dicarboxylic acid to its more reactive dicarbonyl chloride derivative, followed by polymerization.

Synthetic Pathway Overview

The overall process involves two main transformations: the activation of the dicarboxylic acid monomer and the subsequent polycondensation reaction to form the final polyamide.

G A This compound B 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarbonyl chloride A->B  Thionyl Chloride (SOCl₂)  DMF (cat.) D Nitro-Functionalized Aromatic Polyamide B->D  Low Temperature Polycondensation  Solvent: NMP, LiCl C Aromatic Diamine (e.g., 4,4'-Oxydianiline) C->D

Caption: Overall synthetic route from the starting diacid to the final polyamide.

Experimental Protocols

PART A: Synthesis of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarbonyl chloride (Intermediate)

Rationale: The conversion of carboxylic acids to acid chlorides is a standard activation step in polyamide synthesis. Acid chlorides are significantly more reactive towards amines than their corresponding acids, allowing the polymerization to proceed under mild, low-temperature conditions, which minimizes side reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Materials:

  • This compound (CAS: 20246-81-5)[6][7]

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

Protocol:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1 equivalent).

  • Reagent Addition: Under a gentle flow of dry nitrogen, add an excess of thionyl chloride (approx. 10 equivalents) and a catalytic amount of anhydrous DMF (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with pH paper at the condenser outlet).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporation).

  • Purification: Add anhydrous toluene to the crude product and evaporate again. This azeotropic removal ensures all residual SOCl₂ is eliminated. The resulting solid is the diacid chloride. Recrystallize from a suitable solvent like a toluene/hexane mixture if a higher purity is required.

  • Validation: The product should be a crystalline solid. It must be stored under strictly anhydrous conditions as it is highly moisture-sensitive.

Scientist's Note: The use of a catalytic amount of DMF accelerates the reaction via the formation of the Vilsmeier reagent in situ. It is critical to ensure all glassware is perfectly dry and the reaction is conducted under an inert atmosphere to prevent premature hydrolysis of the thionyl chloride and the acid chloride product.

PART B: Low-Temperature Solution Polycondensation to Synthesize Polyamide

Rationale: This method allows for the formation of high molecular weight aromatic polyamides that would otherwise degrade at the high temperatures required for melt polymerization.[8] An aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) is used to dissolve the monomers and the resulting polymer. Lithium chloride (LiCl) is often added to enhance the solubility of the growing aramid chains by disrupting the strong intermolecular hydrogen bonds, preventing premature precipitation and allowing for higher molecular weights to be achieved.[5]

Materials:

  • 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarbonyl chloride (from Part A)

  • High-purity aromatic diamine (e.g., 4,4'-oxydianiline, ODA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl), dried

  • Methanol

Protocol Workflow:

G cluster_prep Preparation cluster_poly Polymerization cluster_iso Isolation & Purification A Dissolve Aromatic Diamine and LiCl in anhydrous NMP under N₂ atmosphere B Cool solution to 0°C using an ice bath A->B C Add Diacid Chloride monomer in small portions to the stirred diamine solution B->C D Maintain at 0°C for 2-4 hours C->D E Allow to warm to room temperature and stir for 12-24 hours D->E F Precipitate viscous polymer solution into rapidly stirring Methanol E->F G Filter the fibrous polymer F->G H Wash thoroughly with hot water and methanol G->H I Dry under vacuum at 80-100°C H->I

Caption: Step-by-step workflow for the low-temperature solution polymerization.

Detailed Steps:

  • Diamine Solution: In a flame-dried, nitrogen-purged reaction vessel equipped with a mechanical stirrer, add the aromatic diamine (1 equivalent) and dried LiCl (5-10% by weight of the solvent). Add anhydrous NMP to achieve a final monomer concentration of 10-15% (w/v). Stir at room temperature until all solids have dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Monomer Addition: Add the 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarbonyl chloride (1 equivalent) as a solid in small portions over 30-60 minutes to the vigorously stirred diamine solution. Ensure the temperature remains below 5°C during the addition.

  • Polymerization: Maintain the reaction at 0°C for 2-4 hours, then allow it to slowly warm to room temperature. Continue stirring for an additional 12-24 hours. A significant increase in the solution viscosity is indicative of successful polymerization.

  • Precipitation: Pour the viscous polymer solution in a thin stream into a large beaker of rapidly stirring methanol (at least 10x the volume of the reaction mixture). A fibrous or powdered solid should precipitate immediately.

  • Washing: Collect the polymer by filtration. Wash the polymer thoroughly several times with hot water to remove LiCl and NMP, followed by a final wash with methanol.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Characterization and Expected Properties

The synthesized polymer should be characterized to confirm its structure and evaluate its properties.

Technique Purpose Expected Result / Key Features
FT-IR Spectroscopy Structural ConfirmationAppearance of Amide I (C=O stretch) at ~1650 cm⁻¹ and Amide II (N-H bend) at ~1540 cm⁻¹.[1] Presence of N-H stretching at ~3300 cm⁻¹. Characteristic peaks for the nitro group (asymmetric and symmetric stretching) around 1530 cm⁻¹ and 1350 cm⁻¹.
¹H NMR Spectroscopy Structural ConfirmationComplex aromatic signals corresponding to the biphenyl and diamine residues. A broad singlet in the 9-11 ppm region corresponding to the amide (N-H) proton.
Inherent Viscosity Molecular Weight EstimationMeasured in a solvent like DMAc or NMP with LiCl. Values in the range of 0.5–1.5 dL/g typically indicate the formation of a high molecular weight polymer.[3][9]
Thermogravimetric Analysis (TGA) Thermal StabilityHigh decomposition temperature (T_d10) is expected, likely above 450°C in a nitrogen atmosphere, characteristic of aramids.[3][9] The C-NO₂ bond may be a point of initial degradation compared to unsubstituted analogs.[4]
Differential Scanning Calorimetry (DSC) Glass TransitionA high glass transition temperature (Tg) is anticipated, potentially in the range of 250-350°C, due to the rigid polymer backbone.[2][10]
Anticipated Polymer Properties:
  • Solubility: Due to the non-coplanar biphenyl unit, these polyamides are expected to exhibit enhanced solubility in aprotic polar solvents such as NMP, DMAc, and DMSO compared to their linear counterparts.[11]

  • Mechanical Properties: Films cast from the polymer solution are expected to be tough, flexible, and transparent, with high tensile strength, characteristic of aromatic polyamides.[12]

  • Functionality: The key advantage lies in the nitro groups. These can be readily reduced to amines using standard reducing agents (e.g., SnCl₂/HCl), providing a route to functionalized polyamides for applications in:

    • Membrane science (by modifying surface chemistry).

    • High-performance composites (by creating cross-linking sites).

    • Biomedical applications (by grafting biocompatible or bioactive moieties).

Conclusion

The use of this compound as a monomer building block represents a powerful strategy for developing advanced aromatic polyamides. The protocols outlined in this guide provide a reliable pathway to synthesize high molecular weight polymers that successfully balance high thermal performance with improved processability. The inherent nitro functionality serves as a versatile platform for post-synthesis modification, enabling the creation of tailored materials for a wide range of specialized applications.

References

  • Title: Functional Aromatic Polyamides. Source: MDPI URL: [Link]

  • Title: Novel polyimides with p‐nitrophenyl pendant groups. Synthesis and characterization. Source: ResearchGate URL: [Link]

  • Title: Synthetic method of 4,4'-dinitro-2,2'-diphenyldicarboxylic acid.
  • Title: Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. Source: ACS Omega URL: [Link]

  • Title: Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Source: MDPI URL: [Link]

  • Title: Synthesis and characterization of AB-type monomers and polyimides: a review. Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis of aromatic polyamides from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and aromatic diacid chlorides. Source: ACS Publications URL: [Link]

  • Title: Synthesis of Hyperbranched Aromatic Polyamide from Aromatic Diamines and Trimesic Acid. Source: ACS Publications URL: [Link]

  • Title: Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene. Source: Wiley Online Library URL: [Link]

  • Title: Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Source: National Chemical Laboratory, India URL: [Link]

  • Title: Synthesis, characterization and properties of novel polyamides derived from 4 4' bis(4-carboxy methylene) biphenyl and various diamines. Source: PubMed URL: [Link]

  • Title: Infrared Spectroscopy of Polymers, XI: Introduction to Organic Nitrogen Polymers. Source: Spectroscopy Online URL: [Link]

  • Title: Synthesis and Characterization of New Polyamides with Substitutions in the Pendent Benzylidene Rings. Source: ResearchGate URL: [Link]

  • Title: (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-. Source: PubChem URL: [Link]

  • Title: Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. Source: ResearchGate URL: [Link]

  • Title: Enzymatic Synthesis of Biobased Polyesters and Polyamides. Source: MDPI URL: [Link]

  • Title: Preparation of 4,4′-dinitrobiphenyl. Source: PrepChem.com URL: [Link]

  • Title: Functional Aromatic Polyamides. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and properties of polyimides derived from 4,4′‐(2,7‐naphthylenedioxy)dianiline and aromatic tetracarboxylic dianhydrides. Source: ResearchGate URL: [Link]

  • Title: Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Source: National Institutes of Health (NIH) URL: [Link]

Sources

Application Notes and Protocols for High-Performance Polymers Derived from 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential applications of high-performance polymers derived from the monomer 4,4'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid. The unique sterically hindered and electronically modified structure of this biphenyl-based monomer offers a pathway to novel aromatic polyamides and polyimides with potentially enhanced solubility, processability, and tailored thermal and mechanical properties. This document furnishes detailed protocols for the synthesis of the monomer, its conversion to the corresponding diamine, and subsequent polymerization procedures. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a robust framework for the exploration of this promising class of polymers.

Introduction: The Rationale for a Hindered Biphenyl Monomer

Aromatic polyamides and polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties are a direct consequence of their rigid-chain structures and strong intermolecular forces. However, this same rigidity often leads to poor solubility and high processing temperatures, limiting their application in certain advanced technologies.

The monomer, this compound, presents a compelling structural motif to address these challenges. The biphenyl core imparts the inherent rigidity and thermal stability characteristic of high-performance polymers. The substituents at the 2,2'-positions introduce a controlled disruption of chain packing. This "kinked" structure is hypothesized to enhance the solubility and processability of the resulting polymers without a significant compromise in their thermal properties. Furthermore, the nitro groups offer a versatile handle for subsequent chemical modifications, including reduction to amines for polycondensation reactions.

This guide will explore the synthesis of this monomer and its conversion into a reactive diamine, followed by established polycondensation methodologies to generate novel high-performance polyamides and polyimides.

Synthesis of the Monomer: this compound

The synthesis of this compound is typically achieved through the nitration of 2,2'-biphenyldicarboxylic acid. The following protocol is a representative procedure.

Protocol 2.1: Nitration of 2,2'-Biphenyldicarboxylic Acid

Materials:

  • 2,2'-Biphenyldicarboxylic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid

  • Crushed ice

  • Deionized water

Procedure:

  • Under ice-bath conditions, slowly add concentrated sulfuric acid to 2,2'-biphenyldicarboxylic acid with continuous stirring. Maintain the temperature below 15°C.

  • Once the 2,2'-biphenyldicarboxylic acid is fully dissolved, continue stirring for 10 minutes.

  • Slowly dropwise add fuming nitric acid to the mixture, ensuring the temperature remains under control.

  • After the addition is complete, continue stirring for 30 minutes under ice-bath conditions.

  • Gradually warm the reaction mixture to 62°C and maintain this temperature for 1 hour.

  • Cool the reaction mixture to room temperature.

  • In a separate beaker, prepare a mixture of crushed ice and water.

  • Slowly pour the reaction mixture into the beaker with crushed ice while stirring vigorously.

  • Allow the precipitate to stand.

  • Filter the precipitate and wash it three times with deionized water.

  • Dry the product to obtain this compound.

Causality of Experimental Choices:

  • Ice-bath conditions: The nitration reaction is highly exothermic. Maintaining a low temperature during the addition of acids is crucial to prevent uncontrolled side reactions and ensure the desired dinitro-substitution pattern.

  • Concentrated sulfuric acid: Acts as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), the active electrophile in the nitration reaction.

  • Fuming nitric acid: Provides a high concentration of the nitronium ion.

  • Pouring into ice water: This step quenches the reaction and precipitates the dicarboxylic acid product, which is insoluble in the acidic aqueous solution.

  • Washing with deionized water: Removes residual acid and other water-soluble impurities.

From Dinitro to Diamine: A Key Transformation for Polymerization

For the synthesis of polyamides and polyimides, the nitro groups of this compound must be reduced to amino groups to yield 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid. This diamine diacid is the key reactive monomer.

Protocol 3.1: Reduction of the Dinitro Monomer

Materials:

  • This compound

  • Ethanol (or other suitable solvent)

  • Palladium on carbon (Pd/C) catalyst (5-10 wt%)

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, dissolve this compound in a suitable solvent such as ethanol.

  • Add a catalytic amount of Pd/C to the solution.

  • Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the mixture to the appropriate temperature and stir until the theoretical amount of hydrogen is consumed.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Evaporate the solvent to obtain the 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid monomer.

Causality of Experimental Choices:

  • Catalytic Hydrogenation: This is a clean and efficient method for the reduction of aromatic nitro groups to amines with high yields and minimal side products.

  • Palladium on Carbon (Pd/C): A highly effective and commonly used catalyst for this transformation.

  • Hydrogen Gas: The reducing agent in this reaction.

  • High-Pressure Reactor: Necessary to achieve the required hydrogen pressure for the reaction to proceed efficiently.

Synthesis of High-Performance Polyamides

Aromatic polyamides can be synthesized from the 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid monomer through direct polycondensation with various aromatic diacid chlorides. The Yamazaki phosphorylation reaction is another effective method.

Protocol 4.1: Low-Temperature Solution Polycondensation with Aromatic Diacid Chlorides

Materials:

  • 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid

  • Aromatic diacid chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)

  • N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)

  • Pyridine (as an acid scavenger)

  • Methanol

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid in anhydrous NMP or DMAc.

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine to the solution.

  • Slowly add an equimolar amount of the aromatic diacid chloride, either as a solid or as a solution in the same solvent.

  • Continue stirring at 0°C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent like methanol.

  • Filter the fibrous polymer, wash it thoroughly with methanol and water, and dry it under vacuum.

Causality of Experimental Choices:

  • Low Temperature: Helps to control the reactivity of the acid chloride and minimize side reactions, leading to higher molecular weight polymers.

  • Anhydrous Conditions: The diacid chloride is sensitive to moisture, which can hydrolyze it and terminate the polymerization.

  • Nitrogen Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

  • Pyridine: Acts as an acid scavenger, neutralizing the HCl gas produced during the reaction, which would otherwise react with the amine groups and inhibit polymerization.

Expected Properties of Polyamides:

Based on structurally similar polyamides derived from substituted biphenyl monomers, the resulting polymers are expected to exhibit:

  • Good Solubility: The non-coplanar structure of the monomer should lead to enhanced solubility in polar aprotic solvents like NMP, DMAc, and DMSO.[1][2]

  • High Thermal Stability: Glass transition temperatures (Tg) are anticipated to be in the range of 210-261°C, with 10% weight loss temperatures exceeding 497°C in air.[1][2]

  • Amorphous Nature: The disrupted chain packing is likely to result in amorphous polymers, as confirmed by X-ray diffraction studies on similar systems.[2]

PropertyExpected ValueReference
Inherent Viscosity (dL/g)0.52 - 0.96[2]
Glass Transition Temp. (Tg)210 - 261 °C[1][2]
10% Weight Loss Temp. (TGA, N₂)620 - 710 °C[2]
10% Weight Loss Temp. (TGA, air)497 - 597 °C[1][2]
SolubilitySoluble in NMP, DMAc, DMSO, DMF[2]

Synthesis of High-Performance Polyimides

Polyimides are typically synthesized in a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.

Protocol 5.1: Two-Step Polycondensation with Aromatic Dianhydrides

Materials:

  • 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid

  • Aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA), 4,4'-oxydiphthalic anhydride (ODPA))

  • N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)

  • Acetic anhydride

  • Pyridine

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a flame-dried flask under a nitrogen atmosphere, dissolve an equimolar amount of 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid in anhydrous NMP or DMAc.

  • Cool the solution to 0-5°C.

  • Gradually add an equimolar amount of the aromatic dianhydride in several portions.

  • Stir the reaction mixture at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

Step 2: Imidization

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass plate.

    • Heat the film in a vacuum oven with a staged temperature profile, for example: 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine.

    • Stir the mixture at room temperature for 12-24 hours.

    • Precipitate the polyimide in a non-solvent like methanol, filter, wash, and dry.

Causality of Experimental Choices:

  • Two-Step Process: This allows for the formation of a processable poly(amic acid) precursor, which can be cast into films or coatings before being converted to the final, often intractable, polyimide.

  • Aromatic Dianhydrides: These are the co-monomers that react with the diamine to form the poly(amic acid). The choice of dianhydride significantly influences the final properties of the polyimide.

  • Acetic Anhydride and Pyridine (Chemical Imidization): This combination acts as a dehydrating agent to facilitate the cyclization of the amic acid to the imide at lower temperatures than thermal imidization.

Visualizing the Process and Structure-Property Relationships

Diagram 6.1: Synthesis of this compound

2,2'-Biphenyldicarboxylic Acid 2,2'-Biphenyldicarboxylic Acid Nitration Nitration 2,2'-Biphenyldicarboxylic Acid->Nitration HNO₃, H₂SO₄ This compound This compound Nitration->this compound Precipitation cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_properties Expected Properties Dinitro_Acid 4,4'-Dinitro- [1,1'-biphenyl]-2,2'- dicarboxylic Acid Diamine_Diacid 4,4'-Diamino- [1,1'-biphenyl]-2,2'- dicarboxylic Acid Dinitro_Acid->Diamine_Diacid Reduction (H₂, Pd/C) Polyamide Polyamide Diamine_Diacid->Polyamide + Diacid Chloride Polyimide Polyimide Diamine_Diacid->Polyimide + Dianhydride Properties High Thermal Stability Enhanced Solubility Good Processability Polyamide->Properties Polyimide->Properties

Sources

"synthesis of metal-organic frameworks using 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Metal-Organic Frameworks Using 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with vast potential in gas storage, separation, catalysis, and drug delivery. The rational design of MOFs, through the judicious selection of organic linkers and metal nodes, allows for the fine-tuning of their structural and functional properties. This guide provides a comprehensive overview and detailed protocols for the synthesis of MOFs using this compound and its derivatives as organic linkers. The presence of nitro functional groups on the biphenyl backbone offers unique opportunities for post-synthetic modification and may influence the framework's electronic properties and host-guest interactions. This document outlines the synthesis of the ligand, a generalizable protocol for MOF synthesis, and standard characterization techniques.

Introduction: The Rationale for Employing this compound in MOF Synthesis

The choice of an organic linker is paramount in the design of MOFs as it dictates the topology, porosity, and chemical functionality of the resulting framework. While 4,4'-biphenyldicarboxylic acid (BPDC) is a common linker in MOF synthesis, the introduction of functional groups, such as nitro groups, can impart novel properties to the material. The this compound ligand is of particular interest for several reasons:

  • Tunable Electronic Properties: The electron-withdrawing nature of the nitro groups can modulate the electronic environment within the MOF, which can be advantageous for applications in catalysis and sensing.

  • Post-Synthetic Modification: The nitro groups can be chemically reduced to amino groups, providing a versatile handle for post-synthetic modification. This allows for the introduction of a wide range of functionalities to the MOF after its initial synthesis.

  • Structural Diversity: The steric hindrance and electronic effects of the nitro groups can lead to the formation of unique framework topologies that are not accessible with the parent BPDC linker.

This guide will provide a detailed, step-by-step methodology for the synthesis of both the ligand and a representative MOF, along with the necessary characterization techniques to validate the synthesis.

Ligand Synthesis: this compound

The synthesis of the target ligand can be achieved through the nitration of the parent 2,2'-biphenyldicarboxylic acid. The following protocol is based on established nitration methodologies[1].

Materials and Reagents
Reagent/MaterialGradeSupplier
2,2'-Biphenyldicarboxylic acid≥98%Standard Chemical Supplier
Sulfuric acid (H₂SO₄)95-98%Standard Chemical Supplier
Nitric acid (HNO₃)70%Standard Chemical Supplier
Ice------
Deionized water------
MethanolACS gradeStandard Chemical Supplier
DichloromethaneACS gradeStandard Chemical Supplier
Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,2'-biphenyldicarboxylic acid (1.0 eq).

  • Acidic Medium: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 60-70 mL per 1 gram of starting material) while stirring. Continue stirring until the solid is completely dissolved.

  • Nitration: Prepare a nitrating mixture of concentrated sulfuric acid and nitric acid (e.g., 3:1 v/v). Add this mixture dropwise to the reaction flask, ensuring the temperature is maintained below 15 °C.

  • Reaction Progression: After the addition is complete, continue stirring in the ice bath for 30 minutes. Then, allow the reaction to warm to room temperature and subsequently heat to approximately 60-65 °C for 1-2 hours to ensure complete nitration.

  • Precipitation and Filtration: Cool the reaction mixture to room temperature and pour it slowly over a large volume of crushed ice with vigorous stirring. The product, this compound, will precipitate as a solid.

  • Washing and Drying: Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral. Dry the product in a vacuum oven at 60-80 °C.

  • Purification (if necessary): The crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to obtain a high-purity ligand.

Characterization of the Ligand
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the structure of the dinitro-substituted biphenyl backbone and the presence of the carboxylic acid groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic peaks for the nitro groups (around 1540 cm⁻¹ and 1350 cm⁻¹) and the carboxylic acid C=O and O-H stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized ligand.

MOF Synthesis: A Generalizable Solvothermal Protocol

The following is a representative protocol for the synthesis of a MOF using this compound and a metal precursor, such as zinc(II) nitrate hexahydrate. This protocol is based on common solvothermal methods used for related biphenyl-based linkers and may require optimization for different metal precursors or desired topologies.[2][3][4][5]

Materials and Reagents
Reagent/MaterialGradeSupplier
This compoundSynthesized as above---
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)≥98%Standard Chemical Supplier
N,N-Dimethylformamide (DMF)ACS gradeStandard Chemical Supplier
EthanolACS gradeStandard Chemical Supplier
Protocol
  • Precursor Solution: In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol) and Zn(NO₃)₂·6H₂O (e.g., 0.1 mmol) in 10 mL of DMF. The molar ratio of ligand to metal can be varied to target different framework structures.

  • Solvothermal Reaction: Cap the vial tightly and place it in a programmable oven. Heat the mixture to a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours). The temperature and reaction time are critical parameters that influence the crystallinity and phase of the resulting MOF.

  • Isolation of Crystals: After the reaction, cool the oven slowly to room temperature. Crystals of the MOF should have formed. Carefully decant the mother liquor.

  • Washing and Solvent Exchange: Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Then, immerse the crystals in a solvent like ethanol for 2-3 days, replacing the ethanol daily, to exchange the high-boiling DMF from the pores.

  • Activation: To activate the MOF, the solvent within the pores must be removed. This is typically achieved by heating the sample under vacuum at an elevated temperature (e.g., 120-180 °C) for several hours. The activation temperature should be below the decomposition temperature of the MOF.

Workflow Diagram

MOF_Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_mof MOF Synthesis (Solvothermal) L1 Dissolve 2,2'-Biphenyldicarboxylic acid in H₂SO₄ L2 Dropwise addition of Nitrating Mixture L1->L2 L3 Reaction at 60-65 °C L2->L3 L4 Precipitation in Ice Water L3->L4 L5 Filtration and Drying L4->L5 M1 Dissolve Ligand and Metal Salt in DMF L5->M1 Use Synthesized Ligand M2 Heating in Oven (e.g., 120 °C, 48h) M1->M2 M3 Isolation of Crystals M2->M3 M4 Washing and Solvent Exchange M3->M4 M5 Activation (Heating under Vacuum) M4->M5

Caption: Workflow for the synthesis of the dinitro-functionalized ligand and its subsequent use in a solvothermal MOF synthesis.

Characterization of the MOF

Thorough characterization is essential to confirm the formation of the desired MOF and to understand its properties.

Structural Characterization
  • Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should be compared to a simulated pattern from single-crystal X-ray diffraction data if available.

  • Single-Crystal X-ray Diffraction (SCXRD): If suitable single crystals are obtained, SCXRD provides the definitive atomic-level structure of the MOF, including its connectivity, topology, and pore dimensions.

Physical and Chemical Characterization
  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to confirm the removal of solvent molecules during activation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the coordination of the carboxylate groups of the linker to the metal centers, typically observed as a shift in the C=O stretching frequency.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: Nitrogen sorption isotherms at 77 K are used to determine the specific surface area and pore volume of the activated MOF, which are crucial parameters for applications in storage and separation.

Characterization Data Summary
TechniquePurposeExpected Observations
PXRDConfirm crystallinity and phase puritySharp diffraction peaks indicating a crystalline material.
TGADetermine thermal stability and solvent lossStepwise weight loss corresponding to solvent removal and framework decomposition.
FTIRConfirm coordinationShift in carboxylate stretching frequencies compared to the free ligand.
BET AnalysisMeasure surface area and porosityType I or IV isotherm, depending on the pore size, indicating a porous material.

Potential Applications and Future Directions

MOFs synthesized from this compound hold promise for several applications:

  • Gas Storage and Separation: The tailored pore environment and potential for strong interactions with specific gas molecules could lead to high selectivity for CO₂ or other gases.

  • Heterogeneous Catalysis: The nitro groups themselves, or their reduced amino forms, can act as catalytic sites or as anchors for catalytically active species.

  • Drug Delivery: The porous structure can be loaded with therapeutic agents. The functional groups could allow for controlled release or targeted delivery.

Future work should focus on exploring a wider range of metal nodes to generate a family of isostructural MOFs, systematically studying the effect of the nitro group on the material's properties, and investigating the post-synthetic modification of these materials to introduce new functionalities.

References

  • Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. PubMed. [Link]

  • Optical properties evaluation on d and f metal ions based dicarboxylic MOFs for pollutant sensing. Indian Academy of Sciences. [Link]

  • Facile Synthesis of 4, 4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. ResearchGate. [Link]

  • Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. PubMed Central. [Link]

  • Synthetic method of 4,4'-dinitro-2,2'-diphenyldicarboxylic acid.
  • Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. MDPI. [Link]

  • Synthesis of MOFs and Characterization and Drug Loading Efficiency. MDPI. [Link]

  • Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. Northwestern University. [Link]

  • Two-dimensional metal–organic frameworks (MOFs) constructed from heterotrinuclear coordination units and 4,4′-biphenyldicarboxylate ligands. Dalton Transactions (RSC Publishing). [Link]

  • Dimethyl 2,2′-dinitrobiphenyl-4,4′-dicarboxylate. PubMed Central. [Link]

  • Design and characterization of MOFs (Metal Organic Frameworks) for innovative applications. IRIS-AperTO - UniTo. [Link]

  • Four Lanthanide-Organic Frameworks Built from 2,2'-Dinitro-4,4'-biphenyldicarboxylic Acid. J-GLOBAL. [Link]

  • Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. RSC Publishing. [Link]

  • Two new alkaline earth metal organic frameworks with the diamino derivative of biphenyl-4,4′-dicarboxylate as bridging ligand: Structures, fluorescence and quenching by gas phase aldehydes. ResearchGate. [Link]

  • Synthesis Methods, Performance Optimization, and Application Progress of Metal–Organic Framework Material MIL-101(Cr). MDPI. [Link]

Sources

Application Notes and Protocols: Nitration of 2,2'-Biphenyldicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Nitrated Biphenyls

2,2'-Biphenyldicarboxylic acid, also known as diphenic acid, serves as a fundamental building block in materials science and pharmaceutical synthesis. Its rigid, well-defined biphenyl scaffold is ideal for constructing high-performance polymers, metal-organic frameworks (MOFs), and complex molecular architectures.[1] The introduction of nitro groups onto this scaffold via electrophilic aromatic substitution dramatically alters its electronic properties and provides reactive handles for further chemical transformations. The resulting nitro-derivatives, such as 4,4'-dinitro-2,2'-biphenyldicarboxylic acid, are valuable intermediates in the synthesis of dyes, specialty polymers, and pharmacologically active compounds.

This document provides a comprehensive guide to the nitration of 2,2'-biphenyldicarboxylic acid, grounded in established chemical principles. We will elucidate the reaction mechanism, present a detailed and validated experimental protocol, and emphasize the critical safety measures required for handling the potent reagents involved.

Pillar 1: The Underlying Mechanism of Electrophilic Nitration

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The reaction proceeds through a well-understood, multi-step mechanism.

  • Generation of the Electrophile: The reaction requires a potent electrophile, the nitronium ion (NO₂⁺). This is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[2][3]

  • Electrophilic Attack: The π-electron system of the biphenyl ring acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][4] The formation of this intermediate is typically the rate-determining step of the reaction.[3][4] For 2,2'-biphenyldicarboxylic acid, the substitution pattern is governed by the directing effects of the existing substituents. The carboxylic acid groups are deactivating and meta-directing, while the phenyl group is activating and ortho-, para-directing. Experimental evidence shows that nitration occurs predominantly at the 4 and 4' positions, para to the biphenyl linkage, indicating the activating effect of the phenyl ring is the dominant influence.[5]

  • Restoration of Aromaticity: A weak base, such as the hydrogen sulfate ion (HSO₄⁻) present in the mixture, removes a proton from the carbon atom bearing the new nitro group. This regenerates the stable aromatic π-system, yielding the final nitrated product.[4]

Nitration_Mechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2 & 3: Substitution Reaction HNO3 Nitric Acid NO2+ Nitronium Ion (Electrophile) HNO3->NO2+ + H₂SO₄ H2O H₂O H2SO4 Sulfuric Acid HSO4- HSO₄⁻ BiphenylAcid 2,2'-BiphenyldicarboxylicAcid NO2+->BiphenylAcid Attack SigmaComplex σ-Complex(Arenium Ion) BiphenylAcid->SigmaComplex + NO₂⁺(Attack) Product 4,4'-Dinitro-2,2'-biphenyldicarboxylic Acid SigmaComplex->Product - H⁺(Deprotonation)

Caption: Mechanism of electrophilic nitration.

Pillar 2: A Validated Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 4,4'-dinitro-2,2'-biphenyldicarboxylic acid.[5] It is designed to be robust and reproducible, provided all safety precautions are strictly followed.

Materials & Equipment
  • Chemicals:

    • 2,2'-Biphenyldicarboxylic acid (CAS 482-05-3)[6][7]

    • Concentrated Sulfuric Acid (95-98%)

    • Fuming Nitric Acid (≥90%)

    • Crushed Ice / Deionized Water

  • Equipment:

    • Three-neck round-bottom flask (250 mL)

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Thermometer

    • Ice-salt bath

    • Beaker (1 L)

    • Büchner funnel and vacuum flask

    • Standard laboratory glassware

Experimental Workflow Diagram

Workflow cluster_setup Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation A 1. Add 4.5 g of 2,2'-biphenyldicarboxylic acid to a 250 mL three-neck flask. B 2. Place flask in an ice bath and begin stirring. C 3. Slowly add 30 mL of conc. H₂SO₄. Stir for 10 min to dissolve. D 4. Slowly add 10 mL of fuming HNO₃ dropwise via dropping funnel. E 5. Maintain internal temperature between 0-10 °C. F 6. Stir for an additional 30-60 min after addition is complete. G 7. Prepare a beaker with a large amount of crushed ice. H 8. Slowly pour the reaction mixture onto the crushed ice with stirring. F->H Quench Reaction G->H I 9. Collect the precipitate by vacuum filtration. H->I J 10. Wash the solid product with cold deionized water (3x). I->J K 11. Dry the final product. J->K

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: Place 4.5 g of 2,2'-biphenyldicarboxylic acid into a 250 mL three-neck flask equipped with a magnetic stir bar.[5]

  • Dissolution: Place the flask in an ice bath. With continuous stirring, slowly add 30 mL of concentrated sulfuric acid. Allow the mixture to stir for approximately 10 minutes until the starting material is fully dissolved.[5]

  • Nitration: While maintaining the reaction flask in the ice bath, slowly add 10 mL of fuming nitric acid dropwise from a dropping funnel.[5] Crucially, the internal temperature must be monitored and kept between 0 and 10 °C throughout the addition to prevent runaway reactions and the formation of byproducts. [8]

  • Reaction Completion: After the addition of nitric acid is complete, continue to stir the mixture in the ice bath for an additional 30 minutes.[8]

  • Quenching & Precipitation: Slowly pour the reaction mixture into a 1 L beaker containing a large volume of crushed ice.[5][8] Stir the ice slurry as you pour. A solid precipitate of the product will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the filter cake thoroughly with three portions of cold deionized water to remove any residual acid.[5]

  • Drying: Dry the resulting solid product to obtain 4,4'-dinitro-2,2'-biphenyldicarboxylic acid. The reported yield for this procedure is approximately 4.08 g.[5]

Data Summary
ParameterValue/ConditionRationale
Starting Material4.5 g 2,2'-Biphenyldicarboxylic AcidBasis of the synthesis.
Sulfuric Acid30 mL (concentrated)Acts as a solvent and catalyst to generate the nitronium ion.[3]
Nitrating Agent10 mL Fuming Nitric AcidSource of the nitronium ion for electrophilic substitution.[5]
Reaction Temperature0 - 10 °CCritical for controlling the highly exothermic reaction and ensuring selectivity.[8][9]
Reaction Time~30 min addition, 30 min stirAllows for controlled reaction and progression to completion.[8]
Work-upQuenching on icePrecipitates the organic product, which is insoluble in the aqueous acidic solution.[5][8]
Expected Product4,4'-Dinitro-2,2'-biphenyldicarboxylic acid-
Expected Yield~4.08 gBased on literature precedent.[5]

Pillar 3: Trustworthiness Through Rigorous Safety

Nitration reactions are inherently hazardous due to the use of highly corrosive, oxidizing acids and the strongly exothermic nature of the reaction.[9][10] Adherence to the following safety protocols is mandatory.

  • Engineering Controls: All operations must be conducted inside a certified chemical fume hood to control exposure to toxic nitric acid fumes and potential nitrogen dioxide gas.[10][11] An emergency eyewash and safety shower must be readily accessible.[10][12]

  • Personal Protective Equipment (PPE): At all times, wear appropriate PPE, including:

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • Chemical safety goggles and a full-face shield.[10][12]

    • A chemical-resistant lab coat.[11]

  • Reagent Handling: Always add acid slowly. Never add water to concentrated acid. When preparing the nitrating mixture (if not using fuming nitric acid directly), always add the nitric acid to the sulfuric acid slowly and with cooling.[8]

  • Temperature Control: The control of the reaction temperature is the most critical safety parameter. Adding the nitrating agent too quickly or having inadequate cooling can lead to a thermal runaway, which can result in a violent reaction or explosion.[9][10]

  • Spill Response: Have spill containment and neutralization materials (e.g., sodium bicarbonate or other suitable absorbent) available.[10][13] In case of a spill, evacuate the immediate area and follow established laboratory procedures. For skin contact, remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[11][12] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[12]

  • Waste Disposal: Nitric acid waste is highly reactive. It must be collected in a designated, properly labeled hazardous waste container. Do not mix nitric acid waste with organic solvents or other waste streams. [13]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Product Yield - Incomplete reaction (time too short or temperature too low).- Addition of nitrating agent was too fast, leading to side products.- Loss of product during work-up.- Extend the final stirring time after addition.- Ensure slow, dropwise addition of the nitrating agent.- Ensure complete precipitation by using sufficient ice and allowing time for the product to crash out.
Reaction Overheats (Runaway) - Addition of nitrating agent is too rapid.- Inefficient cooling (ice bath melted).- Immediately stop the addition of the nitrating agent.- Replenish the ice-salt bath to bring the temperature down.- If the temperature continues to rise uncontrollably, follow laboratory emergency procedures for quenching a reaction, which may involve cautious addition to a large volume of ice as a last resort.[9]
Product is Dark/Discolored - Reaction temperature was too high, causing oxidative side reactions or polynitration.[9]- Maintain strict temperature control (<10 °C).- The product may require further purification by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

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  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident.
  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
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  • YouTube. (2022, January 19). Mechanism of Nitration: Electrophilic Substitution Reaction.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • YouTube. (2019, December 18). Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples.
  • ResearchGate. (2011). Nitration of 2,2'-Dinitro-4,4'-biphenyldicarboxylic Acid at High Concentration of Sulfuric and Nitric Acids. [Link]

  • Unacademy. (n.d.).
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  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents.
  • EMU Physics Department. (2023, July 4).
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  • Google Patents. (n.d.). CN103483186A - Synthesis method for 4,4'-biphenyldicarboxylic acid.
  • Google Patents. (n.d.). US3705203A - Method for purifying biphenyl.
  • PubChem. (n.d.). 6,6'-Dinitro(1,1'-biphenyl)-2,2'-dicarboxylic acid. [Link]

  • St. Norbert College. (n.d.).
  • IOSR Journal. (2019, June 22). Synthesis and Characterization of some Dicarboxylic Acid Monomers.
  • Benchchem. (n.d.).
  • Google Patents. (n.d.). US5053534A - Process for making a dicarboxylic acid.
  • ResearchGate. (n.d.). Synthesis and reactions of 5,5-dinitrobarbituric acid.

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Application Note: Quantitative Analysis of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid (DNBC) is a unique organic molecule characterized by a biphenyl backbone with two carboxylic acid groups and two nitro groups.[1] Its structure suggests potential applications in various fields, including as a building block in the synthesis of polymers, dyes, and pharmaceutical intermediates. The nitro functional groups and the dicarboxylic acid moiety impart specific chemical properties that necessitate robust and reliable analytical methods for its quantification.[2][3] This is particularly critical in drug development and manufacturing, where precise quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is essential for ensuring product quality, safety, and efficacy.[4]

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of DNBC, designed for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established analytical principles and are designed to be self-validating systems, ensuring technical accuracy and field-proven insights.

Guiding Principles for Method Selection

The selection of an appropriate analytical technique for DNBC quantification is governed by the sample matrix, the required sensitivity, and the available instrumentation. The presence of two carboxylic acid groups makes the molecule polar, while the dinitro-biphenyl structure provides a chromophore suitable for UV-Vis detection.

This guide will focus on two primary analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: A widely accessible and robust technique for the quantification of aromatic compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices.[5][6]

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and reproducibility.[7] For DNBC, a reversed-phase HPLC method is most suitable, where a nonpolar stationary phase is used with a polar mobile phase.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: The biphenyl core of DNBC is hydrophobic, making it well-suited for retention on a C18 stationary phase. The polar carboxylic acid groups will have limited interaction, allowing for elution with a polar mobile phase.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used. The buffer, typically containing an acid like phosphoric acid or formic acid, is crucial to suppress the ionization of the carboxylic acid groups. This ensures a consistent retention time and improved peak shape.

  • UV-Vis Detection: The dinitrophenyl group in DNBC is a strong chromophore, exhibiting significant absorbance in the UV region.[8] This allows for sensitive and selective detection. The wavelength of maximum absorbance (λmax) should be determined experimentally but is expected to be in the 254-300 nm range.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Dissolution/Extraction) Injection Sample Injection SamplePrep->Injection StdPrep Standard Preparation (Serial Dilutions) StdPrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV-Vis Detection (λmax) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of DNBC Calibration->Quantification

Caption: Workflow for DNBC quantification by HPLC-UV.

Detailed Protocol for HPLC-UV Analysis of DNBC

1. Materials and Reagents:

  • This compound (DNBC) reference standard (≥97% purity)[3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid), analytical grade

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of DNBC reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples.

4. Chromatographic Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution (e.g., Start with 30% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by scanning the standard solution (e.g., 260 nm).

5. Sample Preparation:

  • Accurately weigh the sample containing DNBC.

  • Dissolve the sample in the diluent to achieve a concentration within the calibration range.

  • If the sample is not fully soluble, sonication may be required.

  • For complex matrices, a liquid-liquid extraction may be necessary.[9]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Data Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the sample solutions.

  • Quantify the amount of DNBC in the samples by interpolating their peak areas from the calibration curve.

7. Method Validation:

  • The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[10][11][12]

Validation Parameter Typical Acceptance Criteria
Specificity The peak for DNBC should be well-resolved from other components.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD & LOQ Determined experimentally based on signal-to-noise ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For applications requiring higher sensitivity and selectivity, such as the analysis of trace impurities or quantification in complex biological matrices, LC-MS is the preferred method.[5][13]

Causality Behind Experimental Choices
  • Ionization Technique: Electrospray ionization (ESI) is well-suited for polar molecules like DNBC. In negative ion mode, the carboxylic acid groups will readily deprotonate to form [M-H]⁻ or [M-2H]²⁻ ions.

  • Mass Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM), which provides excellent sensitivity and selectivity.

  • Derivatization (Optional): For even greater sensitivity, derivatization of the carboxylic acid groups can be employed to enhance ionization efficiency.[14]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis SamplePrep Sample Preparation (SPE or LLE) Injection Sample Injection SamplePrep->Injection StdPrep Standard Preparation (with Internal Standard) StdPrep->Injection Separation UPLC/HPLC Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of DNBC Calibration->Quantification

Caption: Workflow for DNBC quantification by LC-MS/MS.

Detailed Protocol for LC-MS/MS Analysis of DNBC

1. Materials and Reagents:

  • DNBC reference standard (≥97% purity)

  • Isotopically labeled internal standard (if available)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

2. Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but at lower concentrations due to the higher sensitivity of MS detection. An internal standard should be added to all standards and samples to correct for matrix effects and variations in instrument response.

4. LC-MS/MS Conditions:

  • Column: A suitable UPLC/HPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient similar to the HPLC-UV method, but with a faster elution profile if using UPLC.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: ESI negative.

  • MS/MS Parameters:

    • Precursor Ion: [M-H]⁻ (m/z 331.0)

    • Product Ions: Optimize by infusing a standard solution. Fragment ions corresponding to the loss of CO₂, NO₂, and other fragments are expected.

    • MRM Transitions: Monitor at least two transitions for confirmation and quantification.

5. Data Analysis and Quantification:

  • Construct a calibration curve using the peak area ratio of the analyte to the internal standard.

  • Quantify DNBC in the samples using this calibration curve.

Parameter HPLC-UV LC-MS/MS
Principle UV absorbanceMass-to-charge ratio
Sensitivity ng - µg rangepg - ng range
Selectivity ModerateHigh
Matrix Tolerance LowerHigher
Instrumentation Cost LowerHigher
Throughput HighHigh

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis. HPLC-UV offers a robust and cost-effective solution for routine quality control and assays where concentration levels are relatively high. For trace-level quantification, analysis in complex matrices, or when high selectivity is paramount, LC-MS/MS is the superior technique. Both methods, when properly developed and validated, will provide accurate and reliable data, which is crucial for decision-making in research and drug development.[11]

References

  • Schauer, C., et al. (2004). Analysis of nitrated polycyclic aromatic hydrocarbons by liquid chromatography with fluorescence and mass spectrometry detection: air particulate matter, soot, and reaction product studies. Journal of Chromatography A. Available at: [Link]

  • Levin, D. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • Steimer, S., et al. (2007). Analysis of large oxygenated and nitrated polycyclic aromatic hydrocarbons formed under simulated diesel engine exhaust conditions (by compound fingerprints with SPE/LC-API-MS). Analytical and Bioanalytical Chemistry. Available at: [Link]

  • BenchChem (2025).
  • EC-UNDP (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Profound (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • de Souza, S. V. C., & de Oliveira, M. A. L. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova. Available at: [Link]

  • BenchChem (n.d.). A Comparative Analysis of Spectral Data for 4,4'-Dinitro-2-biphenylamine and Its Isomers.
  • Patel, K., et al. (2015). Analytical method validation: A brief review.
  • Adler, H., & Sirén, H. (2014). Study on dicarboxylic acids in aerosol samples with capillary electrophoresis. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Steimer, S., et al. (2007). Analysis of large oxygenated and nitrated polycyclic aromatic hydrocarbons formed under simulated diesel engine exhaust conditions (by compound fingerprints with SPE/LC-API-MS). ResearchGate. Available at: [Link]

  • Adler, H., & Sirén, H. (2014). Study on Dicarboxylic Acids in Aerosol Samples with Capillary Electrophoresis. Semantic Scholar. Available at: [Link]

  • Kitanovski, Z., & Grgić, I. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter.
  • BAuA (2023). Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid.
  • SIELC Technologies (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • Shah, D., & Meruva, N. (2013). UPLC-MS/MS Method for the Routine Analysis of Tobacco Specific Nitrosamines (TSNAs) in Tobacco Products Using RADAR Technology.
  • Longdom Publishing (2017). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques.
  • IOP Publishing (2024). Application of UV-vis spectroscopy in the detection and analysis of substances.
  • CymitQuimica (n.d.). This compound.
  • Fisher Scientific (n.d.). 4, 4'-Dinitro-[1, 1'-biphenyl]-2, 2'-dicarboxylic acid, min 97%, 1 gram.
  • American Chemical Society (2018). Analysis of 2,4-Dinitrophenylhydrazine by UV/Vis spectroscopy.
  • PubChem (n.d.). (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-. Available at: [Link]

  • Guttman, M. J., & Jedrzejewski, P. T. (2000). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Journal of Pharmaceutical and Biomedical Analysis.
  • Uzunovic, A., & Huremović, J. (2019). Quantification of Active Substances in Some Drugs Using by Derivative UV/Vis spectroscopy. ResearchGate. Available at: [Link]

  • Li, N., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules.
  • Google Patents (2016).
  • El-Enany, N., et al. (2000). Analysis of aliphatic dicarboxylic acids in pharmaceuticals and cosmetics by liquid chromatography (HPLC) with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis.
  • Chen, M., et al. (2022). Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM). Frontiers in Environmental Science.
  • Bray, H. G. (1951). A paper chromatographic method for the quantitative estimation of amino-acids. Biochemical Journal.

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Application Notes and Protocols for the Chiral Resolution of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Atropisomeric Biphenyls

In the landscape of chiral molecules, atropisomers represent a unique stereochemical challenge. These conformational isomers are distinguished by hindered rotation around a single bond, leading to stable, non-interconvertible enantiomers. The 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid scaffold is a classic example of atropisomerism, where bulky ortho substituents restrict free rotation about the biphenyl axis. This axial chirality is of significant interest in medicinal chemistry and materials science, necessitating robust methods for the separation and analysis of its enantiomers. This guide provides a comprehensive overview and detailed protocols for the chiral resolution of this important class of molecules, addressing both classical and modern chromatographic techniques.

Understanding Atropisomerism in Dinitrobiphenyl Dicarboxylic Acids

The chirality of this compound does not arise from a stereocenter but from the non-planar arrangement of the two phenyl rings. The bulky carboxylic acid and nitro groups in the ortho positions (2, 2', 6, and 6') create a significant steric barrier to rotation around the C-C single bond connecting the two rings. This restricted rotation results in two stable enantiomeric conformations that are mirror images of each other and do not readily interconvert at room temperature. The ability to isolate these enantiomers is crucial, as they often exhibit different pharmacological or material properties.

Part 1: Classical Resolution via Diastereomeric Salt Formation

Classical resolution remains a powerful and cost-effective method for obtaining enantiomerically pure compounds on a preparative scale. The principle lies in the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, such as solubility, allowing for their separation by fractional crystallization.

Causality in Experimental Design: Selecting the Right Resolving Agent

For an acidic compound like this compound, a chiral base is the resolving agent of choice. Naturally occurring alkaloids such as brucine, strychnine, quinine, and cinchonidine are frequently employed for the resolution of racemic acids due to their ready availability and often excellent ability to form crystalline salts with distinct solubilities. The selection of the optimal resolving agent and solvent system is often empirical and requires screening. A successful resolution hinges on the differential solubility of the resulting diastereomeric salts.

Experimental Protocol: Resolution with a Chiral Alkaloid Base

This protocol provides a generalized procedure for the chiral resolution of racemic this compound using a chiral alkaloid like brucine or cinchonidine.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (-)-Brucine or (+)-Cinchonidine)

  • Anhydrous ethanol (or other suitable solvent like methanol or acetone)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (flasks, beakers, Buchner funnel, etc.)

  • Heating mantle and stirrer

  • Polarimeter for measuring optical rotation

Step-by-Step Methodology:

  • Diastereomeric Salt Formation:

    • In a round-bottom flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of hot anhydrous ethanol.

    • In a separate flask, dissolve 1.0 to 2.0 equivalents of the chiral resolving agent (e.g., (-)-brucine) in the same solvent, also with heating. The stoichiometry may need to be optimized.

    • Slowly add the resolving agent solution to the dicarboxylic acid solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator to facilitate crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline precipitate by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.

    • The collected solid is the diastereomeric salt of one enantiomer of the dicarboxylic acid and the chiral resolving agent. The other diastereomeric salt remains in the filtrate.

  • Recrystallization for Enantiomeric Enrichment (Self-Validation):

    • To enhance the diastereomeric purity, recrystallize the isolated salt from a minimal amount of hot ethanol.

    • Monitor the optical rotation of the recrystallized salt after each crystallization. The resolution is considered complete when the optical rotation value becomes constant, indicating that a single diastereomer has been isolated.

  • Liberation of the Enantiomerically Pure Acid:

    • Suspend the purified diastereomeric salt in water and add 1 M HCl with vigorous stirring until the pH is acidic (pH 1-2). This will protonate the carboxylic acid and the chiral base.

    • The enantiomerically enriched dicarboxylic acid will precipitate out of the aqueous solution.

    • Extract the aqueous mixture with ethyl acetate. The dicarboxylic acid will move to the organic layer, while the protonated chiral base remains in the aqueous layer.

    • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

  • Characterization:

    • Determine the specific rotation of the resolved enantiomer using a polarimeter.

    • Assess the enantiomeric excess (e.e.) by chiral HPLC or SFC analysis (see Part 2).

Part 2: Chromatographic Resolution by HPLC and SFC

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for the direct separation of enantiomers. These methods rely on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Expertise in Column and Method Selection

For acidic compounds like dinitrobiphenyl dicarboxylic acids, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice for screening. Columns such as Chiralcel® OD-H and Chiralpak® AD-H have a broad range of applicability for atropisomers. Supercritical Fluid Chromatography (SFC) is an attractive alternative to HPLC, often providing faster separations and reduced solvent consumption.

Experimental Protocol: Chiral HPLC Method Development

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)

  • HPLC-grade n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA)

  • Racemic this compound standard

Screening Protocol:

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of n-hexane and IPA (e.g., 90:10, 80:20, 70:30 v/v). For acidic compounds, the addition of a small amount of a strong acid like TFA (typically 0.1%) to the mobile phase is crucial to suppress the ionization of the carboxylic acid groups and improve peak shape.

  • Column Equilibration: Equilibrate the chiral column with the initial mobile phase (e.g., n-hexane/IPA 90:10 with 0.1% TFA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection and Analysis: Inject a solution of the racemic compound and monitor the separation at a suitable wavelength (e.g., 254 nm).

  • Method Optimization: If separation is observed, optimize the resolution by adjusting the mobile phase composition. Increasing the percentage of the polar modifier (IPA) will generally decrease retention times. The concentration of the acidic additive can also be fine-tuned to improve peak shape and resolution.

Experimental Protocol: Chiral SFC Method Development

Instrumentation and Materials:

  • SFC system with a UV detector and back-pressure regulator

  • Chiral column (e.g., Chiralpak® IA, 250 x 4.6 mm, 5 µm)

  • SFC-grade carbon dioxide (CO₂)

  • Methanol (MeOH) as a co-solvent

  • Formic acid or trifluoroacetic acid as an additive

  • Racemic this compound standard

Screening Protocol:

  • Initial Conditions: Set the back pressure to 150 bar, the column temperature to 40°C, and the flow rate to 3.0 mL/min.

  • Co-solvent Screening: Start with a gradient elution of methanol in CO₂ (e.g., 5% to 40% methanol over 10 minutes). Add a small amount of an acidic additive (e.g., 0.1% TFA) to the methanol to improve peak shape for the acidic analyte.

  • Injection and Analysis: Inject a solution of the racemic compound and monitor the separation.

  • Method Optimization: Based on the screening results, an isocratic method can be developed by selecting the co-solvent percentage that provides the best resolution. Further optimization of flow rate, temperature, and back pressure can be performed to fine-tune the separation.

Data Presentation: Comparative Chromatographic Data

TechniqueChiral Stationary PhaseMobile Phase/Co-solventAdditiveFlow RateTemperatureExpected Outcome
HPLC Chiralcel® OD-Hn-Hexane/Isopropanol (80:20)0.1% TFA1.0 mL/min25°CBaseline resolution of enantiomers
SFC Chiralpak® IAMethanol0.1% TFA3.0 mL/min40°CFaster separation with good resolution

Visualizations

Workflow for Classical Chiral Resolution

G racemate Racemic Dicarboxylic Acid dissolution Dissolve in Hot Solvent (e.g., Ethanol) racemate->dissolution resolving_agent Chiral Resolving Agent (e.g., (-)-Brucine) resolving_agent->dissolution mixing Mix Solutions dissolution->mixing crystallization Cool and Crystallize mixing->crystallization filtration Filter to Separate Diastereomeric Salt crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt Solid more_soluble_salt More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble_salt Filtrate recrystallization Recrystallize for Purity less_soluble_salt->recrystallization purified_salt Purified Diastereomeric Salt recrystallization->purified_salt acidification Acidify with HCl purified_salt->acidification extraction Extract with Ethyl Acetate acidification->extraction pure_enantiomer Enantiomerically Pure Dicarboxylic Acid extraction->pure_enantiomer Organic Layer recovered_agent Recovered Resolving Agent (in Aqueous Layer) extraction->recovered_agent Aqueous Layer

Caption: Workflow for classical resolution by diastereomeric salt formation.

Logical Flow of Chromatographic Method Development

G start Start: Racemic Mixture csp_selection Select Chiral Stationary Phases (e.g., Polysaccharide-based) start->csp_selection mobile_phase_screening Screen Mobile Phases (Normal Phase for HPLC, Co-solvents for SFC) csp_selection->mobile_phase_screening additive_selection Select Additive (e.g., 0.1% TFA for acidic analytes) mobile_phase_screening->additive_selection initial_analysis Perform Initial Analysis additive_selection->initial_analysis check_separation Separation Achieved? initial_analysis->check_separation optimize Optimize Separation (Mobile Phase Ratio, Flow Rate, Temp.) check_separation->optimize Yes no_separation Try Different CSP or Mobile Phase System check_separation->no_separation No validated_method Validated Chiral Separation Method optimize->validated_method no_separation->csp_selection

Caption: Logical flow for developing a chiral chromatographic separation method.

References

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. In Chemistry LibreTexts. [Link]

  • ResearchGate. (2025). Separation of enantiomers by supercritical fluid chromatography on polysaccharide derivative-based chiral stationary phases. [Link]

  • Waters Corporation. (2022).

The Strategic Synthesis of High-Performance Colorants: Application Notes on 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the pursuit of novel colorants with exceptional durability, thermal stability, and unique chromatic properties, researchers and industry professionals continually seek versatile molecular building blocks. 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid (DNBDC) has emerged as a pivotal intermediate in the synthesis of high-performance azo dyes and pigments. Its rigid biphenyl backbone, coupled with the reactive nitro functionalities and chelating carboxylic acid groups, provides a robust platform for the construction of complex chromophoric systems. This guide offers a comprehensive overview of the synthetic pathways and detailed protocols for the utilization of DNBDC in the production of advanced dyes and pigments, tailored for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of DNBDC are summarized below:

PropertyValue
Molecular Formula C₁₄H₈N₂O₈
Molecular Weight 332.22 g/mol
Appearance White to off-white solid
CAS Number 20246-81-5

Synthetic Pathway Overview: From Dinitro Compound to Azo Dyes

The primary route for leveraging DNBDC in dye synthesis involves a three-step process. This pathway is designed to transform the non-chromophoric dinitro compound into a versatile diamine intermediate, which is then converted into a highly reactive bis-diazonium salt before the final coupling to generate the azo dye.

Synthetic_Pathway DNBDC This compound (DNBDC) DABDC 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid (DABDC) DNBDC->DABDC Reduction BisDiazo Bis-diazonium Salt of DABDC DABDC->BisDiazo Diazotization AzoDye Azo Dye/Pigment BisDiazo->AzoDye Azo Coupling

Caption: General synthetic workflow from DNBDC to azo dyes.

Part 1: Synthesis of Key Intermediates

Protocol 1: Synthesis of this compound (DNBDC)

The synthesis of DNBDC is typically achieved through the nitration of 2,2'-biphenyldicarboxylic acid. This electrophilic aromatic substitution requires potent nitrating agents and careful temperature control to ensure the desired dinitro-substitution pattern.

Materials and Reagents:

  • 2,2'-Biphenyldicarboxylic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Crushed ice

  • Standard laboratory glassware (three-neck flask, dropping funnel, etc.)

  • Magnetic stirrer and ice bath

Procedure: [1]

  • Dissolution: In a three-neck flask equipped with a magnetic stirrer and a dropping funnel, place 2,2'-biphenyldicarboxylic acid. Under ice bath conditions to maintain a low temperature, slowly add concentrated sulfuric acid with continuous stirring until the starting material is fully dissolved.

  • Nitration: While maintaining the temperature below 15°C, slowly add fuming nitric acid dropwise to the reaction mixture. The volume ratio of concentrated sulfuric acid to fuming nitric acid should be approximately 3:1.

  • Reaction: After the addition of nitric acid is complete, continue stirring in the ice bath for 30 minutes. Subsequently, allow the reaction mixture to warm to 62°C and maintain this temperature for 1 hour to ensure complete nitration.

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. In a separate beaker, prepare a significant amount of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This will cause the DNBDC to precipitate out of the acidic solution.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid product thoroughly with cold water (at least 3 times) to remove any residual acid. Dry the product to obtain this compound.

Protocol 2: Reduction of DNBDC to 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic Acid (DABDC)

The conversion of the dinitro compound to the corresponding diamine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation. The presence of carboxylic acid groups necessitates careful selection of the catalyst and solvent to avoid unwanted side reactions.

Materials and Reagents:

  • This compound (DNBDC)

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure (Adapted from a similar reduction[2]):

  • Reactor Setup: In a high-pressure hydrogenation reactor, place DNBDC and a magnetic stir bar.

  • Catalyst Addition: Under a stream of inert gas to prevent exposure to atmospheric oxygen, carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

  • Solvent Addition: Add a suitable solvent such as ethanol or methanol. The volume should be sufficient to create a slurry that can be effectively stirred (e.g., 15-20 mL per gram of DNBDC).

  • Inerting the System: Seal the reactor and purge with an inert gas (3-5 cycles) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture to a suitable temperature (e.g., 50-70°C) with vigorous stirring. The progress of the reaction can be monitored by the uptake of hydrogen.

  • Work-up: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of filter aid (Celite) to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Isolation: The solvent from the filtrate can be removed under reduced pressure to yield the crude 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid (DABDC). Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

Part 2: Synthesis of Azo Dyes and Pigments

The versatile DABDC intermediate can now be used to create a wide array of azo dyes and pigments. The following protocols outline the general procedures for diazotization and coupling.

Protocol 3: Bis-Diazotization of 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic Acid (DABDC)

This step converts the diamine into a highly reactive bis-diazonium salt, which will act as the electrophile in the subsequent coupling reaction. Strict temperature control is crucial for the stability of the diazonium salt.

Materials and Reagents:

  • 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid (DABDC)

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice bath

Procedure:

  • Amine Solution: Suspend DABDC in a mixture of concentrated hydrochloric acid and water in a beaker. Cool the mixture to 0-5°C in an ice bath with constant stirring.

  • Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold suspension of DABDC. Maintain the temperature between 0-5°C throughout the addition. The reaction is typically complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).

  • Use Immediately: The resulting bis-diazonium salt solution is unstable and should be used immediately in the next coupling step. Do not attempt to isolate the diazonium salt.

Protocol 4: Azo Coupling Reaction

The final step in the synthesis of the azo dye involves the electrophilic aromatic substitution of the bis-diazonium salt with a suitable coupling component. The choice of the coupling component will determine the final color and properties of the dye.

Common Coupling Components:

  • Phenols (e.g., phenol, resorcinol, naphthols)

  • Aromatic amines (e.g., aniline derivatives, N,N-dimethylaniline)

  • Active methylene compounds (e.g., acetoacetanilide)

General Procedure: [3][4]

  • Coupling Component Solution: Dissolve the chosen coupling component in an appropriate solvent. For phenols, an alkaline solution (e.g., aqueous sodium hydroxide) is typically used to activate the aromatic ring towards electrophilic attack. For aromatic amines, an acidic or neutral solution may be used. Cool this solution to 0-5°C in an ice bath.

  • Coupling: Slowly add the freshly prepared, cold bis-diazonium salt solution to the cold solution of the coupling component with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Completion and Isolation: Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion. Collect the precipitated dye by vacuum filtration.

  • Purification: Wash the solid dye with cold water to remove any unreacted salts. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).

Azo_Coupling_Mechanism BisDiazo Bis-diazonium Salt Ar-N₂⁺ Intermediate Wheland Intermediate BisDiazo->Intermediate Electrophilic Attack CouplingComponent Coupling Component (e.g., Phenol) Ar'-OH CouplingComponent->Intermediate AzoDye Azo Dye Ar-N=N-Ar'-OH Intermediate->AzoDye Proton Loss

Caption: Simplified mechanism of the azo coupling reaction.

Applications in High-Performance Pigments

While the synthesis of soluble azo dyes is a primary application, the rigid structure of DABDC also makes it an excellent precursor for high-performance pigments. These pigments are characterized by their insolubility in the application medium, high color strength, and exceptional fastness properties.

The synthesis of such pigments often involves the coupling of the bis-diazotized DABDC with more complex, sterically hindered coupling components. The resulting large, planar molecules exhibit strong intermolecular interactions, leading to the formation of crystalline solids with high thermal stability and resistance to solvents and light.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of azo dyes and pigments. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel colorants with tailored properties. The key to successful synthesis lies in the careful control of reaction conditions, particularly temperature, and the judicious choice of reagents and coupling components. The rigid biphenyl core of DNBDC offers a pathway to creating colorants with superior stability and performance characteristics, making it a compound of significant interest in the ongoing development of advanced materials.

References

  • Classifications, properties, recent synthesis and applic
  • The Synthesis of Azo Dyes. (n.d.).
  • Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. (2018).
  • Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2018).
  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.).
  • 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid. (n.d.). PubChem.
  • Catalytic Transfer Hydrogen
  • Application Notes and Protocols: Synthesis of 3,3'-Diaminobiphenyl from 3,3'-Dinitrobiphenyl. (n.d.). Benchchem.
  • CN103319348A - Synthetic method of 4,4'-dinitro-2,2'-diphenyldicarboxylic acid. (n.d.).
  • Hydrogenation of dicarboxylic acids to diols over Re–Pd c
  • Application Notes and Protocols for the Synthesis of 4,4'-Dinitro-2-biphenylamine. (n.d.). Benchchem.
  • 2,2'-dinitrobiphenyl. (n.d.). Organic Syntheses Procedure.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. (2019).
  • Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific.
  • US2812321A - Process for diazotization and coupling. (n.d.).
  • Tuning Catalytic Hydrogenation of Dicarboxylic Acid with Supercritical Co2. (2023). Request PDF.
  • Synthesis of aramids by bulk polycondensation of aromatic dicarboxylic acids with 4,4′-oxydianiline. (n.d.). Polymer Chemistry (RSC Publishing).
  • Synthesis and mutagenic properties of 4,4?-diamino-p-terphenyl and 4,4?

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Application Notes and Protocols: 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid Derivatives as Novel Chiral Dopants in Liquid Crystal Displays

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals exploring advanced materials for display technologies.

Foreword: Unveiling the Potential of Atropisomeric Chirality in Nematic Liquid Crystals

The relentless pursuit of higher resolution, faster switching speeds, and enhanced contrast in liquid crystal displays (LCDs) necessitates the exploration of novel molecular architectures. Chiral dopants, the architects of helical superstructures within nematic liquid crystals, are pivotal in this endeavor. This document outlines the rationale, synthesis, and characterization of a new class of chiral dopants derived from 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid. The inherent atropisomerism of the biphenyl backbone presents a unique and robust source of chirality, while the dinitro substitution offers the potential for significant modulation of the dielectric properties of the host liquid crystal.

These application notes provide a comprehensive guide for the synthesis of dialkyl ester derivatives of this compound and a detailed protocol for their evaluation as chiral dopants in nematic liquid crystal hosts. We will delve into the causality behind the experimental design, from the choice of esterification to the methodology for quantifying the induced helical twisting power.

Rationale and Molecular Design

The parent compound, this compound, possesses several key features that make its derivatives promising candidates for chiral dopants in LCDs:

  • Axial Chirality: The restricted rotation around the biphenyl single bond due to the bulky ortho-substituents (carboxyl groups) gives rise to stable, non-interconverting enantiomers (atropisomers). This inherent chirality is the fundamental requirement for a chiral dopant.

  • Rigid Core: The biphenyl core provides a rigid, anisotropic structure that can effectively transfer its chirality to the surrounding nematic host molecules.

  • Tunable Solubility and Mesogenicity: The presence of two carboxylic acid groups allows for straightforward chemical modification. Esterification with various alkyl chains can be employed to fine-tune the solubility of the dopant in the liquid crystal host and to potentially induce or enhance mesomorphic behavior.

  • High Polarity: The two nitro groups are strong electron-withdrawing groups, leading to a large dipole moment. This high polarity is anticipated to significantly influence the dielectric anisotropy (Δε) of the liquid crystal mixture, a critical parameter for the operating voltage of the display.[1]

The free dicarboxylic acid is generally unsuitable for direct use in liquid crystal mixtures due to its propensity to form intermolecular hydrogen bonds, which can disrupt the delicate liquid crystalline order. Therefore, esterification is a critical step to produce a viable chiral dopant.

Synthesis of Dialkyl 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylate

The following protocol details a general and robust method for the synthesis of dialkyl esters of this compound via Fischer-Speier esterification.[2]

Materials and Reagents
Compound/Reagent Grade Supplier Example
This compound≥95%CymitQuimica[3]
Anhydrous Alcohol (e.g., Methanol, Ethanol, Butanol)ACS GradeMajor Chemical Supplier
Concentrated Sulfuric Acid (H₂SO₄)ACS Grade, 95-98%Major Chemical Supplier
Sodium Bicarbonate (NaHCO₃)ACS GradeMajor Chemical Supplier
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeMajor Chemical Supplier
Dichloromethane (CH₂Cl₂)ACS GradeMajor Chemical Supplier
HexanesACS GradeMajor Chemical Supplier
Experimental Protocol: Synthesis of Dimethyl 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylate

This protocol describes the synthesis of the dimethyl ester as a representative example.[4]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5.0 g of this compound in 100 mL of anhydrous methanol. The large excess of methanol serves as both a reactant and a solvent, driving the equilibrium towards the ester product.

  • Catalyst Addition: Carefully and slowly add 1 mL of concentrated sulfuric acid to the suspension. The addition is exothermic and should be done with caution.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting dicarboxylic acid is no longer visible (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into 200 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted carboxylic acid.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexanes, to yield the pure dimethyl 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylate.

Synthesis_Workflow start Start: this compound reflux Reflux (12-24h) start->reflux Add reagents Anhydrous Methanol Concentrated H₂SO₄ reagents->reflux Add workup Quench with NaHCO₃ Extract with CH₂Cl₂ reflux->workup purification Recrystallization workup->purification product Product: Dimethyl 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylate purification->product

Figure 1: Workflow for the synthesis of Dimethyl 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylate.

Preparation and Characterization of Chiral Nematic Liquid Crystal Mixtures

The primary measure of a chiral dopant's effectiveness is its Helical Twisting Power (HTP). The HTP is a quantitative measure of the ability of a chiral dopant to induce a helical twist in a nematic host.[5][6]

Preparation of the Liquid Crystal Mixture
  • Materials: A standard nematic liquid crystal host (e.g., E7, 5CB) and the synthesized dialkyl 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylate.

  • Procedure:

    • Prepare a stock solution of the chiral dopant in a volatile solvent (e.g., dichloromethane).

    • In a series of vials, add known masses of the nematic host.

    • Add varying amounts of the chiral dopant stock solution to each vial to create mixtures with different weight percentages of the dopant (e.g., 0.5, 1.0, 1.5, 2.0 wt%).

    • Remove the solvent by placing the vials in a vacuum oven at a temperature slightly above the clearing point of the nematic host until a constant weight is achieved. This ensures a homogenous mixture.

Measurement of Helical Twisting Power (HTP) using the Cano-Grandjean Method

The Cano-Grandjean wedge cell method is a widely used technique for determining the helical pitch (P) of a cholesteric liquid crystal.[7][8][9]

  • Wedge Cell Preparation: A wedge cell is created by placing two flat glass plates with a rubbed polyimide alignment layer at a small angle to each other, secured with spacers of different thicknesses at each end.

  • Cell Filling: The prepared liquid crystal mixture is introduced into the wedge cell via capillary action at a temperature above its clearing point and then slowly cooled to room temperature.

  • Microscopic Observation: The cell is observed under a polarizing optical microscope. The boundary conditions imposed by the treated surfaces and the varying cell thickness result in a series of disclination lines, known as Grandjean-Cano lines.[10]

  • Pitch Calculation: The distance between consecutive disclination lines (R) corresponds to a change in cell thickness of half the helical pitch (P/2). The pitch can be calculated using the formula:

    • P = 2 * R * tan(θ), where θ is the wedge angle.

  • HTP Calculation: The HTP is then calculated from the pitch and the concentration of the chiral dopant (c) using the equation:

    • HTP = 1 / (P * c) A plot of 1/P versus the dopant concentration should yield a straight line, the slope of which is the HTP.[11]

HTP_Measurement cluster_prep Mixture Preparation cluster_measurement HTP Measurement LC_Host Nematic LC Host Mix Mix & Evaporate Solvent LC_Host->Mix Chiral_Dopant Synthesized Dopant Chiral_Dopant->Mix LC_Mixture Homogeneous LC Mixture Mix->LC_Mixture Fill_Cell Fill Cell with LC Mixture LC_Mixture->Fill_Cell Wedge_Cell Prepare Wedge Cell Wedge_Cell->Fill_Cell POM Observe under Polarizing Microscope Fill_Cell->POM Analyze_Lines Measure Distance between Grandjean-Cano Lines POM->Analyze_Lines Calculate_HTP Calculate Pitch (P) and HTP Analyze_Lines->Calculate_HTP

Figure 2: Experimental workflow for HTP measurement.

Anticipated Influence of Dinitro Substitution on Dielectric Properties

The presence of the two nitro groups is expected to have a significant impact on the dielectric anisotropy (Δε = ε|| - ε⊥) of the liquid crystal mixture. The nitro groups possess a large dipole moment. The orientation of these dipoles relative to the long axis of the molecule will determine their contribution to ε|| and ε⊥.

  • Positive Δε: If the resultant dipole moment of the dopant has a significant component parallel to the long molecular axis of the nematic host, it is likely to increase the overall ε|| of the mixture, leading to a more positive Δε.[1]

  • Negative Δε: Conversely, if the dipole moments of the nitro groups are oriented more perpendicularly to the long axis, they could increase ε⊥, potentially leading to a less positive or even a negative Δε.

The dielectric anisotropy is a crucial parameter as it dictates the threshold voltage for switching the liquid crystal molecules in an electric field. A higher positive Δε generally leads to a lower threshold voltage, which is desirable for low-power applications. The experimental determination of the dielectric properties of the doped liquid crystal mixtures is therefore a critical step in evaluating the potential of these new chiral dopants.

Concluding Remarks and Future Outlook

The dialkyl ester derivatives of this compound represent a promising new class of chiral dopants for nematic liquid crystals. Their rigid, atropisomeric core provides a strong chiral influence, while the dinitro substitution offers a handle for tuning the dielectric properties of the host material. The synthetic route is straightforward, and the characterization of their helical twisting power can be achieved through well-established methods.

Further investigations should focus on:

  • Synthesizing a series of esters with varying alkyl chain lengths to study the effect on solubility, mesogenicity, and HTP.

  • Resolving the enantiomers of the dicarboxylic acid to produce dopants that induce a specific helical sense (left- or right-handed).

  • Conducting detailed dielectric spectroscopy to quantify the effect of the dinitro groups on the dielectric anisotropy and threshold voltage.

These studies will provide a comprehensive understanding of the structure-property relationships in this novel class of chiral dopants and pave the way for their potential application in next-generation liquid crystal displays.

References

  • Rego, J. A. Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents.
  • Rego, J. A. Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents.
  • Synthesis of new chiral dopants derived from naproxen for nematic liquid crystals. Liquid Crystals, 35(6), 2008. Available at: [Link]

  • Guest-host display. Wikipedia. Available at: [Link]

  • Shimomura, T. Color contrast criteria in a guest–host mode liquid crystal display. Optica Publishing Group, 1981. Available at: [Link]

  • Quasi-guest-host-effect liquid crystal displays: a new kind of positive contrast liquid crystal display device. SPIE Digital Library. Available at: [Link]

  • Kosa, T., Bodnar, V. H., Taheri, B., & Palffy-muhoray, P. Accurate Measurement of the Helical Twisting Power of Chiral Dopants. Taylor & Francis Online, 2002. Available at: [Link]

  • Optimization of “Guest-Host” Liquid Crystal Display. Taylor & Francis Online, 2000. Available at: [Link]

  • Measurement of helical twisting power based on axially symmetrical photo-aligned dye-doped liquid crystal film. Optics Express, 17(18), 2009. Available at: [Link]

  • From nano to macro: Light‐driven chiral dopants in liquid crystals. ResearchGate, 2023. Available at: [Link]

  • Measurement of helical twisting power based on axially symmetrical photo-aligned dye-doped liquid crystal film. Optica Publishing Group, 2009. Available at: [Link]

  • Chiral induction in nematic and smectic C liquid crystal phases by dopants with axially chiral 1,11-dimethyl-5,7-dihydrodibenz[c,e]thiepin cores. ResearchGate, 2018. Available at: [https://www.researchgate.net/publication/327299313_Chiral_induction_in_nematic_and_smectic_C_liquid_crystal_phases_by_dopants_with_axially_chiral_111-dimethyl-57-dihydrodibenzce]thiepin_cores]([Link])

  • Accurate Measurement of the Helical Twisting Power of Chiral Dopants. ResearchGate, 2002. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • Nematic Liquid Crystals with High Positive Dielectric Anisotropy. ResearchGate. Available at: [Link]

  • Supporting Information - Efficient Visible-Light Full-Color Tuning of Self-Organized Helical Superstructures Enabled by Fluorinated Chiral Switches. The Royal Society of Chemistry. Available at: [Link]

  • CN103319348A - Synthetic method of 4,4'-dinitro-2,2'-diphenyldicarboxylic acid. Google Patents.
  • High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. MDPI. Available at: [Link]

  • Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B. Available at: [Link]

  • (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-. PubChem. Available at: [Link]

  • Preparation of 4,4′-dinitrobiphenyl. PrepChem.com. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this compound. Our aim is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile of your crude product is largely dictated by the synthetic route employed. A common synthesis involves the nitration of [1,1'-biphenyl]-2,2'-dicarboxylic acid.[1][2] Based on this, the primary impurities are likely to be:

  • Regioisomers: The nitration reaction can yield other dinitro isomers, such as 6,6'-dinitro-, 4,6'-dinitro-, and other variations. The separation of these isomers is often the most significant purification challenge.

  • Mononitrated Species: Incomplete nitration can result in the presence of mononitrated [1,1'-biphenyl]-2,2'-dicarboxylic acids.

  • Unreacted Starting Material: Residual [1,1'-biphenyl]-2,2'-dicarboxylic acid may remain in the crude product.

  • Oxidation Byproducts: Depending on the reaction conditions, side reactions could lead to oxidized impurities.

Q2: What is the general appearance and melting point of pure this compound?

A2: Pure this compound is expected to be a white to off-white or pale yellow solid.[3] A melting point of 258-259°C has been reported for a related compound, which can serve as a preliminary reference.[4] A sharp melting point range is a good indicator of high purity.

Q3: Which purification techniques are most suitable for this compound?

A3: The choice of purification method depends on the nature of the impurities and the desired scale. The most common and effective techniques for a dicarboxylic acid like this are:

  • Recrystallization: This is often the primary method for removing most impurities, especially if there is a significant difference in solubility between the desired product and the contaminants in a particular solvent.

  • Acid-Base Extraction: This technique is highly effective for separating the acidic product from any neutral or basic impurities.

  • Column Chromatography: For separating challenging mixtures, particularly regioisomers with similar polarities, column chromatography can be a powerful tool.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Infrared (IR) Spectroscopy: An IR spectrum can confirm the presence of key functional groups. A Chinese patent provides a reference spectrum showing characteristic peaks for the nitro groups (around 1540 cm⁻¹ and 1350 cm⁻¹) and the carboxylic acid carbonyl (around 1710 cm⁻¹).[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of your compound and can also be used for preparative separation of isomers.[6]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification experiments.

Recrystallization Issues

Problem 1: My compound does not dissolve in the hot solvent.

  • Causality: The solvent polarity may be too low for the highly polar dicarboxylic acid.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add more of the hot solvent in small portions. Be mindful that using an excessive amount of solvent will reduce your final yield.

    • Select a More Polar Solvent: If the compound remains insoluble, switch to a more polar solvent. Good candidates for dicarboxylic acids include ethanol, methanol, acetic acid, or mixtures with water.[7]

    • Perform Small-Scale Solubility Tests: Before committing to a large-scale recrystallization, test the solubility of a few milligrams of your crude product in 0.5 mL of several hot solvents to identify a suitable one.

Problem 2: The compound "oils out" instead of forming crystals.

  • Causality: This typically occurs when the boiling point of the solvent is higher than the melting point of your compound or when the solution is supersaturated with impurities.

  • Troubleshooting Steps:

    • Add More Solvent: Reheat the solution and add more of the "good" solvent to reduce the concentration.

    • Use a Two-Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble, e.g., ethanol). Then, slowly add a "poor" hot solvent (in which it is less soluble, e.g., water) until the solution becomes slightly turbid. Reheat to get a clear solution, then allow it to cool slowly.[8]

    • Slow Cooling: Ensure the solution cools slowly. Rapid cooling can promote oiling out. Let the flask cool to room temperature undisturbed before moving it to an ice bath.

Problem 3: No crystals form upon cooling.

  • Causality: The solution may not be saturated, meaning too much solvent was used.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid. This can create nucleation sites.

    • Add a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to initiate crystallization.

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent to increase the concentration. Then, allow it to cool again.

Problem 4: The purified crystals are still colored.

  • Causality: Colored impurities may be present that co-crystallize with your product.

  • Troubleshooting Steps:

    • Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use it sparingly, as it can also adsorb your desired product, reducing the yield.

    • Perform a Second Recrystallization: A second recrystallization of the purified crystals can often remove residual colored impurities.

Table 1: Potential Recrystallization Solvents for Aromatic Dicarboxylic Acids
Solvent Properties and Considerations
Ethanol/WaterA common and effective mixed solvent system. The compound is typically dissolved in hot ethanol, and hot water is added until turbidity is observed.[9]
Acetic Acid/WaterAcetic acid is a good solvent for many carboxylic acids. Water can be used as the anti-solvent.
TolueneA higher boiling point solvent that can be effective for less polar impurities.[1]
Benzene/Petroleum EtherA classic solvent pair for aromatic compounds, though the use of benzene is now often restricted due to its toxicity.[9]
Chromatographic Separation Issues

Problem 5: Poor separation of isomers on a silica gel column.

  • Causality: The polarity difference between the desired 4,4'-dinitro isomer and other regioisomers may be too small for effective separation with a standard eluent system.

  • Troubleshooting Steps:

    • Optimize the Eluent System: Systematically vary the ratio of your polar and non-polar solvents. A good starting point is a mixture of hexane or toluene with ethyl acetate or dichloromethane.[6] Running a series of Thin Layer Chromatography (TLC) plates with different solvent systems is crucial for identifying the optimal mobile phase for column chromatography.

    • Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.

    • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can often improve the resolution of closely eluting compounds.

Problem 6: Difficulty in detecting the compound by UV on HPLC.

  • Causality: The compound may have a UV absorbance maximum that is different from the wavelength being monitored.

  • Troubleshooting Steps:

    • Run a UV-Vis Spectrum: Dissolve a small amount of your compound in a suitable solvent (like acetonitrile or methanol) and run a UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

    • Use a Diode Array Detector (DAD): A DAD will allow you to monitor a range of wavelengths simultaneously, ensuring you don't miss your compound's peak.

Table 2: Suggested Starting Conditions for HPLC Analysis
Parameter Recommendation
Column Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[10]
Detection UV detection at the λmax of the compound.
Flow Rate 1.0 mL/min

Purification Strategy Workflow

The following diagram illustrates a logical workflow for the purification of crude this compound.

Purification_Workflow Purification Strategy for this compound start Crude Product acid_base Acid-Base Extraction (Separate from neutral/basic impurities) start->acid_base recrystallization Recrystallization (Solvent screening required) acid_base->recrystallization purity_check1 Purity Check (TLC, HPLC, Melting Point) recrystallization->purity_check1 column_chromatography Column Chromatography (For isomer separation) purity_check1->column_chromatography Isomeric impurities present final_product Pure Product purity_check1->final_product Purity > 98% and no major isomer peaks purity_check2 Final Purity & Identity Confirmation (NMR, IR, HPLC, MP) column_chromatography->purity_check2 purity_check2->final_product Purity Confirmed

Caption: A decision-making workflow for purifying the target compound.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add ~20 mg of crude product and 0.5 mL of a chosen solvent. Heat the mixture to boiling. If the solid dissolves, it is a good "hot" solvent. Allow it to cool to room temperature and then in an ice bath. If abundant crystals form, it is a suitable single solvent for recrystallization. If the solid is very soluble even when cold, or insoluble when hot, it is not a good single solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decoloration (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (a weak base is sufficient to deprotonate the carboxylic acids). Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous extracts containing the sodium salt of your dicarboxylic acid.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

References

  • CN103319348A - Synthetic method of 4,4'-dinitro-2,2'-diphenyldicarboxylic acid - Google P
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • CN103319348A - Synthetic method of 4,4'-dinitro-2,2'-diphenyldicarboxylic acid.
  • Recrystallization with two solvents : r/Chempros - Reddit. [Link]

  • Separation of [1,1'-Biphenyl]-4,4'-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies. [Link]

  • (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro- | C14H8N2O8 | CID 97509 - PubChem. [Link]

  • Crystallization Solvents.pdf. [Link]

  • WO2001007389A1 - Process for crystallization of dicarboxylic acids - Google P
  • 4,4'-dinitrobiphenyl-2,2'-dicarboxylic acid - MySkinRecipes. [Link]

  • Good solvent for recrystalizing 4-biphenyl carboxylic acid? : r/chemhelp - Reddit. [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • CN102603533B - Preparation method of 4,4'-dinitrodiphenyl ether - Google P
  • 4,4'-Dinitro-1,1'-biphenyl | C12H8N2O4 | CID 15216 - PubChem. [Link]

  • recrystallization-2.doc.pdf. [Link]

  • CN1762976A - A kind of synthetic method of 4,4'-dinitrodiphenyl ether - Google P

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Technical Support Center: Reduction of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid via the reduction of its dinitro precursor. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific chemical transformation.

The reduction of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid presents unique challenges due to the molecule's structural characteristics, including steric hindrance from the ortho-carboxylic acid groups and the potential for intramolecular interactions. This guide offers practical, experience-driven solutions to common experimental hurdles.

Troubleshooting Guide: Question & Answer

This section addresses specific problems that may arise during the reduction process in a direct question-and-answer format.

Q1: My reduction reaction is incomplete, showing significant amounts of starting material even after extended reaction times. What are the likely causes and how can I resolve this?

A1: Incomplete conversion is a frequent challenge in the reduction of this sterically hindered dinitro compound. Several factors, from reagent activity to reaction conditions, can be responsible. Here is a systematic troubleshooting approach:

  • Reagent and Catalyst Activity: The potency of your reducing agent or catalyst is critical.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can deactivate over time or through improper handling. Ensure your catalyst is fresh or from a trusted supplier. Insufficient catalyst loading can also be a factor; consider increasing the weight percentage of the catalyst. For particularly stubborn reductions, increasing the hydrogen pressure may be necessary. *[1] Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): The purity and surface area of the metal are important. Using finely powdered metal and activating it if necessary can improve reaction rates. The concentration of the acid is also a critical parameter. *[1] Other Reducing Agents: Reagents like sodium dithionite can degrade upon storage. Always use fresh, high-quality reagents.

  • [1]Solvent and Solubility: Poor solubility of the dinitro starting material can significantly hinder the reaction rate. *[1] The starting material, this compound, is often poorly soluble in many common organic solvents.

    • Consider using solvents like Tetrahydrofuran (THF) or co-solvent systems such as Ethanol/water or Acetic Acid. Proti[1][2]c co-solvents can be particularly beneficial for hydrogenation reactions.

  • [1][2]Reaction Temperature: While many reductions can proceed at ambient temperature, some substrates require heating to achieve a practical reaction rate. Howev[1]er, exercise caution, as higher temperatures can sometimes lead to the formation of undesired side products.

[1]Q2: I'm observing a significant number of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I enhance the selectivity for the desired diamine?

A2: The formation of side products is a common issue arising from the stepwise nature of nitro group reduction. Controlling the reaction conditions is key to maximizing the yield of the fully reduced amine.

  • Stoichiometry of the Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion and reduce any partially reduced intermediates that may have formed.

  • [1]Temperature Control: The reduction of nitro groups is often highly exothermic. Local[3]ized overheating can promote the formation of side products like azoxy and azo compounds. Maint[1]aining proper temperature control throughout the reaction is crucial.

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation: This method is often preferred for its clean reaction profile and high yields. *[4] Metal/Acid Systems: While effective, these can sometimes lead to over-reduction or other side reactions if not carefully controlled.

    • Sodium Dithionite: This reagent can be a milder alternative, but its stability and stoichiometry need to be carefully managed.

The following diagram illustrates the general pathway for nitro group reduction and highlights potential side products:

Caption: General pathway of nitro group reduction and potential side reactions.

Q3: My starting material has other functional groups that might be reduced. How can I selectively reduce only the nitro groups?

A3: The presence of carboxylic acid groups in this compound introduces the potential for their reduction, although this is generally less favorable than nitro group reduction under many conditions.

  • Catalytic Hydrogenation:

    • Palladium on carbon (Pd/C) is generally selective for the reduction of nitro groups over carboxylic acids. *[5][6] Ruthenium-based catalysts, on the other hand, can reduce aromatic carboxylic acids, so these should be used with caution if carboxylic acid preservation is desired.

  • [5][6]Metal/Acid Reductions: Systems like Fe/HCl or SnCl₂/HCl are typically chemoselective for the reduction of nitro groups in the presence of carboxylic acids.

  • [4]Borane Reagents: Reagents like BH₃•THF should be avoided as they will readily reduce carboxylic acids.

Q4: I'm struggling with the purification of the final product, 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid. What are some effective purification strategies?

A4: The amphoteric nature of the product, containing both acidic carboxylic acid groups and basic amino groups, can complicate purification.

  • Precipitation/Crystallization:

    • The product is often insoluble in many organic solvents and water. A common strategy is to dissolve the crude product in a basic aqueous solution (e.g., with NaOH or NaHCO₃) to form the carboxylate salt, which is often more soluble.

    • The solution can then be filtered to remove insoluble impurities.

    • Acidification of the filtrate (e.g., with HCl or acetic acid) to the isoelectric point will precipitate the purified product.

  • Washing: The precipitated product should be thoroughly washed with water to remove any residual salts and then with a suitable organic solvent (e.g., ethanol or acetone) to remove organic impurities.

  • Workup Procedure: A general workup involves cooling the reaction mixture, removing the solvent, and then partitioning the residue between an organic solvent (like ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO₃). The product will be in the aqueous layer as the salt. After separating the layers, the aqueous layer is acidified to precipitate the product.

F[1]requently Asked Questions (FAQs)

Q: What are some recommended starting conditions for the catalytic hydrogenation of this compound?

A: A good starting point would be to use 5-10 mol% of 10% Pd/C in a solvent system like ethanol/water or THF with a protic co-solvent like acetic acid. The r[1][2]eaction can be run under a hydrogen atmosphere (from a balloon or at a slightly elevated pressure) at room temperature, with the option to gently heat if the reaction is sluggish.

Q:[1][2] How can I monitor the progress of the reduction reaction?

A: Thin-layer chromatography (TLC) is a convenient method. The starting dinitro compound and the final diamine product will have significantly different polarities and should be easily distinguishable. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress. For real-time monitoring in a process setting, online mid-IR spectroscopy can be a valuable tool.

Q:[3] Are there any specific safety precautions I should take during this reduction?

A: Yes. The reduction of nitro compounds can be highly exothermic and has the potential for runaway reactions. It is[3] crucial to have efficient cooling and to add reagents portion-wise to control the reaction rate. When using catalytic hydrogenation with flammable solvents, ensure the system is properly purged with an inert gas (like nitrogen or argon) before introducing hydrogen to avoid creating an explosive mixture. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Q: Can I use the dimethyl ester of this compound for the reduction?

A: Yes, the dimethyl ester can be used as the starting material. The r[7]eduction of the nitro groups would proceed similarly. However, if the final product needs to be the dicarboxylic acid, a subsequent hydrolysis step will be required to convert the ester groups back to carboxylic acids.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines a general procedure for the reduction of this compound using Pd/C as the catalyst.

  • Setup: In a flask equipped with a magnetic stir bar, dissolve this compound in a suitable solvent (e.g., a mixture of ethanol and water, or THF with a small amount of acetic acid).

  • Inerting: Purge the flask with an inert gas (nitrogen or argon) for several minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under a positive pressure of the inert gas.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or by connecting to a hydrogen cylinder with a pressure regulator). Repeat this process 2-3 times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by TLC or HPLC. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied.

  • Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove any excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by precipitation as described in the troubleshooting section.

Catalytic_Hydrogenation_Workflow Start Dissolve Dinitro Compound in Solvent Inert Purge with Inert Gas Start->Inert Add_Catalyst Add Pd/C Catalyst Inert->Add_Catalyst Hydrogenate Introduce Hydrogen Atmosphere Add_Catalyst->Hydrogenate React Stir at RT (or with gentle heat) Hydrogenate->React Monitor Monitor by TLC/HPLC React->Monitor Monitor->React Incomplete Workup Purge with Inert Gas & Filter Monitor->Workup Complete Isolate Remove Solvent & Purify Workup->Isolate

Caption: Workflow for catalytic hydrogenation using Pd/C.

References

  • Benchchem. Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • The Royal Society of Chemistry.
  • Google Patents. CN103319348A - Synthetic method of 4,4'-dinitro-2,2'-diphenyldicarboxylic acid.
  • ChemScene. 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid.
  • PubChem. 2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid.
  • Sigma-Aldrich. 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid.
  • PubChem. 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid.
  • Asian Journal of Chemistry.
  • Reddit. my nitro refuses to be reduced : r/Chempros.
  • The Royal Society of Chemistry. Electronic supporting information: Synthesis and post-synthetic modification of amine-, alkyne-, azide- and nitro-functionalized metal-organic frameworks based on DUT-5.
  • Google Patents. US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone.
  • PrepChem.com.
  • Google Patents. WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • CymitQuimica. This compound.
  • Asian Journal of Chemistry.
  • Strem Chemicals. 4, 4'-Dinitro-[1, 1'-biphenyl]-2, 2'-dicarboxylic acid, min 97%, 1 gram.
  • Sigma-Aldrich. 4,4′-Diamino-[1,1′-biphenyl]-2,2′-dicarboxylic acid.
  • Google Patents. US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid.
  • PubChem. (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-.
  • MDPI. 4,4′-Bis(1-(4-nitrophenyl)-2-(2,4,6-trinitrophenyl)hydrazineyl)-1,1′-biphenyl and Its Corresponding Stable Diradical.
  • Sigma-Aldrich. 4,4'-dinitro-biphenyl-2,2'-dicarboxylic acid dimethyl ester.
  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • RSC Publishing.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Nitro Reduction.
  • Request PDF. Tuning Catalytic Hydrogenation of Dicarboxylic Acid with Supercritical Co2.
  • PMC - NIH.
  • PubMed. Abiotic reduction of dinitroaniline herbicides.
  • PMC - NIH.

Sources

Technical Support Center: Improving Yield in the Synthesis of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid (CAS: 20246-81-5).[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into troubleshooting specific experimental issues, answer frequently asked questions, and provide detailed, field-proven protocols to help you optimize your reaction yield and purity.

I. Overview of Synthetic Strategies

The synthesis of this compound is primarily achieved through two main routes:

  • Direct Nitration: This is a common and straightforward approach involving the electrophilic nitration of the parent compound, 2,2'-biphenyldicarboxylic acid, using a mixed acid solution.[3]

  • Ullmann Coupling: This classic method involves the copper-mediated coupling of aryl halides to form the biphenyl backbone.[4][5] This can be adapted to synthesize the target molecule, typically by coupling precursors already containing the necessary nitro and carboxyl functionalities or by forming the dinitrobiphenyl core first, followed by subsequent modifications.

This guide will focus on troubleshooting the more direct and widely cited nitration method, while also addressing challenges related to the Ullmann reaction as it pertains to dinitrobiphenyl synthesis.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Problem: Consistently Low or No Yield

Question: My reaction yield is significantly lower than expected, or the reaction fails to proceed entirely. What are the most likely causes and how can I resolve them?

Answer: Low or nonexistent yield is a common frustration that can usually be traced back to a few critical parameters. The cause often depends on the synthetic route you are employing.

For the Direct Nitration Route:

  • Sub-optimal Temperature Control: The nitration of aromatic systems is highly exothermic. If the temperature is too low, the activation energy barrier may not be overcome, leading to an incomplete or failed reaction. Conversely, if the temperature is too high, it can lead to runaway reactions and the formation of undesirable side products.

    • Solution: The reaction should be initiated in an ice bath to control the initial exotherm when adding the nitrating agents.[3] A Chinese patent suggests that after the initial mixing, the reaction should be gently warmed to and held at 62°C for approximately one hour to drive the reaction to completion.[3] Precise temperature monitoring and control are paramount.

  • Incorrect Nitrating Agent Composition: The ratio and type of acids in the nitrating mixture are critical. An insufficient amount of the nitrating species (the nitronium ion, NO₂⁺), generated from the mixture of nitric and sulfuric acids, will result in incomplete conversion.

    • Solution: A common and effective nitrating mixture is a 3:1 volume ratio of concentrated sulfuric acid to fuming nitric acid.[3] Ensure you are using high-purity, concentrated acids. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion.

  • Poor Substrate Purity: Impurities in the starting material, 2,2'-biphenyldicarboxylic acid, can interfere with the reaction, leading to lower yields and purification difficulties.

    • Solution: Confirm the purity of your starting material using appropriate analytical techniques (e.g., NMR, melting point) before beginning the synthesis. Recrystallize if necessary.

For the Ullmann Coupling Route (Synthesizing a Dinitrobiphenyl Intermediate):

  • Inactive Copper Catalyst: The Ullmann reaction traditionally requires activated copper bronze.[4][6] Commercially available copper bronze may not always be sufficiently reactive.

    • Solution: Activate the copper bronze immediately before use. A well-established procedure involves washing the copper bronze with a dilute iodine solution in acetone, followed by a wash with a hydrochloric acid/acetone mixture, and finally pure acetone to remove the resulting copper iodide.[4][7] For modern, solvent-free approaches, using a copper vial and a copper ball in a high-speed ball mill provides a continuously fresh catalyst surface.[8]

  • Insufficient Reaction Temperature: The Ullmann coupling is a thermally driven reaction that demands high temperatures, often in excess of 200°C.[6]

    • Solution: For the synthesis of 2,2'-dinitrobiphenyl from o-chloronitrobenzene, the reaction temperature should be maintained between 215-225°C.[4] Temperatures above this range can promote side-product formation.[7]

Troubleshooting Flowchart: Low Yield

G start Low Yield Observed route Which Synthetic Route? start->route nitration Direct Nitration route->nitration Nitration ullmann Ullmann Coupling route->ullmann Ullmann temp_check Check Temperature Control (Ice bath then 62°C?) nitration->temp_check acid_check Verify Acid Mixture (Conc. H₂SO₄ / Fuming HNO₃, 3:1?) temp_check->acid_check Yes solution_n Optimize Conditions: - Precise Temp. Control - Use Fresh, Pure Acids - Recrystallize Substrate temp_check->solution_n No purity_check_n Assess Starting Material Purity acid_check->purity_check_n Yes acid_check->solution_n No purity_check_n->solution_n Impure purity_check_n->solution_n Pure, Re-evaluate copper_check Was Copper Catalyst Activated? ullmann->copper_check temp_check_u Check Reaction Temperature (215-225°C?) copper_check->temp_check_u Yes solution_u Optimize Conditions: - Activate Cu before use - Maintain High Temp. - Use Pure Aryl Halide copper_check->solution_u No halide_check Assess Aryl Halide Purity (Electron-withdrawing group present?) temp_check_u->halide_check Yes temp_check_u->solution_u No halide_check->solution_u Impure halide_check->solution_u Pure, Re-evaluate

Caption: Troubleshooting workflow for low reaction yield.

Problem: Significant Side Product Formation

Question: My crude product is highly impure. What are the common side products, and how can their formation be minimized?

Answer: The formation of side products is a key challenge that directly impacts both yield and purification efforts.

  • Isomer Formation (Nitration Route): The primary challenge in the nitration of 2,2'-biphenyldicarboxylic acid is ensuring the desired regioselectivity. The carboxylic acid groups are deactivating and meta-directing, while the phenyl group is activating and ortho-, para-directing. The nitration should preferentially occur at the 4 and 4' positions due to steric hindrance at other locations. However, incorrect reaction conditions can lead to the formation of other dinitro- or even trinitro- isomers.

    • Minimization Strategy: Strict adherence to the established temperature protocol (ice bath followed by gentle heating) is crucial.[3] Adding the fuming nitric acid dropwise while vigorously stirring in the cold prevents localized temperature spikes that can alter the selectivity of the nitration.

  • Carbazole Formation (Ullmann Route): In the Ullmann synthesis of dinitrobiphenyls, a common and troublesome side product is carbazole.[7] This results from the reduction of a nitro group followed by intramolecular cyclization.

    • Minimization Strategy: This side reaction is often promoted by excessively high temperatures. Avoid heating the reaction mixture above 240°C.[7] Ensuring an inert atmosphere can also help prevent side reactions.

Problem: Difficulty with Product Isolation and Purification

Question: I'm struggling to isolate the product from the reaction mixture, and purification by recrystallization is inefficient. What can I do?

Answer: Effective isolation and purification are critical for obtaining the final product with high purity.

  • Isolation from Nitration Reaction: The standard procedure is to quench the reaction by carefully pouring the acidic mixture into a beaker containing crushed ice and water.[3] This precipitates the crude product, which can then be collected by vacuum filtration.

    • Pro-Tip: Ensure the ice bath is large enough to handle the heat generated from quenching the strong acid mixture. Stir the ice/water mixture vigorously as you slowly add the reaction solution to ensure rapid cooling and uniform precipitation. Wash the collected solid thoroughly with cold water to remove residual acids.

  • Purification by Recrystallization: The crude product often contains residual starting material and isomeric impurities.

    • Solvent Choice: Finding a suitable recrystallization solvent is key. For dinitrobiphenyl compounds, hot ethanol is often effective.[4]

    • Clogging Funnel Issue: A common problem during the filtration of the recrystallized product is the rapid precipitation of the solid in the funnel, which clogs it. This happens when using a minimum amount of hot solvent.

    • Solution: To prevent this, use a larger volume of hot solvent than is strictly necessary to dissolve the compound.[4] This keeps the product in solution longer during filtration. Pre-heating the Büchner funnel with steam or hot solvent can also help. For removing colored impurities, treating the hot solution with activated carbon (Norit) before filtration can be very effective.[4]

III. Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis? A1: Both primary synthetic routes have significant safety hazards.

  • Nitration: You are working with fuming nitric acid and concentrated sulfuric acid, which are extremely corrosive and strong oxidizing agents. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction is highly exothermic; have an ice bath ready for emergency cooling.

  • Ullmann Coupling: Heating nitroaryl halides with copper can be hazardous and may lead to detonation.[7] It is essential to use a blast shield and conduct the reaction in a well-ventilated fume hood.

Q2: How can I confirm the identity and purity of my final product? A2: A combination of analytical techniques should be used:

  • Melting Point: Compare the observed melting point with the literature value. The pure compound should have a sharp melting range.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify the presence of any impurities.

  • Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups (e.g., C=O for carboxylic acid, N-O for nitro groups).

  • Mass Spectrometry: This will confirm the molecular weight of the compound (332.22 g/mol ).[2][9]

Q3: Why is the Ullmann reaction often performed at such high temperatures? A3: The mechanism of the Ullmann reaction is thought to involve an oxidative addition of the aryl halide to a copper(I) species. This step, along with the subsequent reductive elimination to form the C-C bond, has a high activation energy, thus requiring significant thermal energy to proceed at a practical rate.[5][6]

IV. Detailed Experimental Protocols

Protocol 1: Synthesis via Nitration of 2,2'-Biphenyldicarboxylic Acid (Adapted from patent CN103319348A)[3]

  • Preparation: In a flask equipped with a magnetic stirrer and placed in an ice bath, add 2,2'-biphenyldicarboxylic acid.

  • Acid Addition (Cold): While stirring vigorously, slowly add concentrated sulfuric acid. After the addition is complete, continue stirring for 10 minutes. The temperature should be maintained below 15°C.

  • Nitration (Cold): Slowly add fuming nitric acid dropwise to the mixture, ensuring the temperature remains low. A volume ratio of approximately 3:1 of sulfuric acid to nitric acid is recommended. After the addition is complete, continue to stir in the ice bath for 30 minutes.

  • Reaction (Warm): Remove the flask from the ice bath and warm it to 62°C in a water bath. Maintain this temperature and continue stirring for 1 hour.

  • Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a large beaker containing crushed ice with constant stirring.

  • Isolation: A solid precipitate will form. Allow it to stand, then collect the solid by vacuum filtration.

  • Washing & Drying: Wash the filtered solid thoroughly with three portions of cold water. Dry the product, yielding this compound.

Nitration Workflow Diagram

G A 1. Add 2,2'-Biphenyldicarboxylic Acid to Flask in Ice Bath B 2. Slowly Add Conc. H₂SO₄ (Keep Temp < 15°C) A->B C 3. Dropwise Add Fuming HNO₃ (Maintain Ice Bath) B->C D 4. Stir in Ice Bath for 30 min C->D E 5. Warm to 62°C and hold for 1 hour D->E F 6. Cool to RT, then pour onto Crushed Ice E->F G 7. Collect Precipitate by Vacuum Filtration F->G H 8. Wash with Cold H₂O and Dry Product G->H

Caption: Step-by-step experimental workflow for nitration.

V. Data Summary

ParameterNitration MethodUllmann Coupling (for intermediate)Reference
Starting Material 2,2'-Biphenyldicarboxylic acido-Chloronitrobenzene[3],[4]
Key Reagents Conc. H₂SO₄, Fuming HNO₃Activated Copper Bronze[3],[4]
Temperature 0°C to 62°C215-225°C[3],[4]
Reaction Time ~1.5 - 2 hours~1.5 hours[3],[4]
Reported Yield Not specified in patent52-61% (for 2,2'-dinitrobiphenyl)[3],[4]

VI. References

  • Synthetic method of 4,4'-dinitro-2,2'-diphenyldicarboxylic acid. (CN103319348A).

  • 2,2'-dinitrobiphenyl. Organic Syntheses Procedure. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. National Institutes of Health (NIH). [Link]

  • Ullmann reaction. Wikipedia. [Link]

  • (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-. PubChem. [Link]

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Technical Support Center: Nitration of Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of biphenyl nitration. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the expertise to anticipate and mitigate common side reactions, ensuring the integrity and success of your synthetic endeavors.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during the nitration of biphenyl compounds, providing causative explanations and actionable solutions.

Issue 1: My reaction mixture turned dark brown or black, and I've isolated a tar-like, intractable material instead of the expected crystalline product.

Probable Cause: This is a classic sign of significant oxidative side reactions. Under the strong oxidizing conditions of mixed acid nitration, the biphenyl ring system, and even the desired nitrobiphenyl products, can be susceptible to oxidation. This process often leads to the formation of phenolic compounds, which are highly activated towards further nitration and polymerization under acidic conditions, resulting in complex, high-molecular-weight, tarry byproducts.[1][2] The presence of nitrous acid (HNO₂), which can form from the decomposition of nitric acid, can also catalyze these unwanted oxidation pathways.

Strategic Solutions:

  • Stringent Temperature Control: The nitration of biphenyl is a highly exothermic reaction.[3] It is crucial to maintain a low and consistent temperature (typically 0-10 °C) throughout the addition of the nitrating agent.[4] Use an ice-salt bath for more efficient cooling if necessary. Elevated temperatures dramatically accelerate the rates of oxidative side reactions.[5][6]

  • Controlled Reagent Addition: Add the nitrating mixture (mixed acid) dropwise and slowly to the solution of biphenyl. This ensures that localized "hot spots" do not form within the reaction mixture, which can trigger runaway side reactions.

  • Atmosphere Control: While not always necessary for simple nitrations, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions, particularly if the substrate is sensitive.

Experimental Protocol: Minimizing Oxidative Byproducts

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve biphenyl in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Cooling: Immerse the flask in an ice bath and allow the solution to cool to 0-5 °C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, while cooling in an ice bath.

  • Slow Addition: Transfer the cold nitrating mixture to the dropping funnel and add it to the biphenyl solution dropwise over a period of 30-60 minutes, ensuring the internal temperature of the reaction does not exceed 10 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by pouring it slowly onto crushed ice.

Issue 2: My yield of the desired mononitrobiphenyl is significantly lower than expected, and I've identified dinitro- and trinitro-biphenyl derivatives in my product mixture.

Probable Cause: The formation of polynitrated products is a common side reaction when the reaction conditions are too harsh or not carefully controlled. Once the first nitro group is introduced, the biphenyl ring is deactivated towards further electrophilic substitution.[7] However, under forcing conditions (e.g., high temperature, high concentration of nitric acid, or prolonged reaction times), polynitration can still occur.[7][8][9]

Strategic Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent. Use a modest excess (typically 1.05-1.2 equivalents) of nitric acid for mononitration.

  • Reaction Time: Monitor the reaction closely by TLC. As soon as the biphenyl has been consumed, work up the reaction to prevent further nitration of the product.

  • Choice of Nitrating Agent: For sensitive substrates, consider using a milder nitrating agent than the standard nitric acid/sulfuric acid mixture. Options include acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or using a supported reagent.[10]

Table 1: Influence of Reaction Conditions on Mononitration vs. Polynitration

ConditionFavoring MononitrationFavoring Polynitration
Temperature Low (0-10 °C)High (>25 °C)
Nitric Acid (Equivalents) 1.05 - 1.2> 1.5
Reaction Time Short (until starting material is consumed)Prolonged
Acid Concentration ModerateHigh (fuming nitric/sulfuric acid)

Issue 3: I've isolated a mixture of ortho- and para-nitrobiphenyl, and the separation is proving to be very difficult.

Probable Cause: The nitration of biphenyl typically yields a mixture of 2-nitrobiphenyl (ortho) and 4-nitrobiphenyl (para) as the major products.[4] The phenyl substituent is an ortho, para-director. The ratio of these isomers is influenced by both steric and electronic factors, as well as the specific reaction conditions.[10][11] Separating these isomers can be challenging due to their similar polarities.

Strategic Solutions:

  • Chromatographic Separation: Column chromatography is the most effective method for separating ortho and para isomers. Use a high-quality silica gel and a carefully optimized eluent system (e.g., a hexane/ethyl acetate gradient). 2-nitrobiphenyl is generally less polar and will elute first.[4]

  • Recrystallization: Fractional recrystallization can sometimes be employed if the solubilities of the isomers are sufficiently different in a particular solvent. This may require some experimentation to find the optimal solvent system.

Workflow for Isomer Separation

cluster_workflow Isomer Separation Workflow Crude_Mixture Crude Product (ortho- and para-isomers) Column_Chromatography Column Chromatography (Silica Gel) Crude_Mixture->Column_Chromatography Elute with Hexane/EtOAc Fraction_Collection Fraction Collection (TLC Monitoring) Column_Chromatography->Fraction_Collection Ortho_Isomer Pure 2-Nitrobiphenyl Fraction_Collection->Ortho_Isomer Early Fractions Para_Isomer Pure 4-Nitrobiphenyl Fraction_Collection->Para_Isomer Later Fractions

Caption: Workflow for the separation of nitrobiphenyl isomers.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of biphenyl nitration?

A1: The nitration of biphenyl proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are:

  • Generation of the Electrophile: In a mixed acid system, sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[12][13]

  • Electrophilic Attack: The π-electron system of one of the biphenyl rings acts as a nucleophile and attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base in the reaction mixture (such as HSO₄⁻ or water) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrobiphenyl product.

Mechanism of Biphenyl Nitration

cluster_mechanism Electrophilic Aromatic Substitution Biphenyl Biphenyl Sigma_Complex Sigma Complex (Resonance Stabilized) Biphenyl->Sigma_Complex + NO₂⁺ Nitronium NO₂⁺ Nitrobiphenyl Nitrobiphenyl Sigma_Complex->Nitrobiphenyl - H⁺ H_plus H⁺

Caption: Simplified mechanism of biphenyl nitration.

Q2: Why is the ortho- to para- product ratio variable?

A2: The ortho:para ratio in biphenyl nitration is sensitive to the reaction conditions.[10] With a strong nitrating agent like the pre-formed nitronium ion (from mixed acid), the reaction tends to be faster and less selective, often favoring the para product due to reduced steric hindrance. However, with milder nitrating agents, such as those formed in nitric acid-acetic anhydride mixtures, a higher proportion of the ortho isomer is often observed. This has been attributed to the formation of a π-complex between the nitrating species and the unsubstituted ring, which then delivers the nitro group to the nearby ortho position of the other ring.[10]

Q3: Can I nitrate a biphenyl that already has a substituent on one of the rings?

A3: Yes, but the directing effects of the existing substituent must be considered.

  • Activating Groups (-OH, -OR, -NH₂, -R): These groups are ortho, para-directing and will activate the ring they are on towards nitration. The nitration will predominantly occur on the substituted ring.

  • Deactivating Groups (-NO₂, -CN, -SO₃H, -COR): These groups are meta-directing and will deactivate the ring they are on. Nitration will preferentially occur on the unsubstituted ring, primarily at the ortho and para positions relative to the point of attachment of the substituted ring.

Q4: What are the safety precautions I should take during a biphenyl nitration experiment?

A4: Nitration reactions are potentially hazardous and must be conducted with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Perform the entire experiment in a well-ventilated fume hood.

  • Handling Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care. Always add acid to water, not the other way around, when preparing dilutions.

  • Exothermic Reaction: Be aware of the highly exothermic nature of the reaction and have an adequate cooling bath ready.

  • Quenching: Quench the reaction by slowly pouring the reaction mixture onto a large amount of crushed ice with stirring. Never add water directly to the concentrated acid mixture.

References

  • Chemistry Stack Exchange. (2018, January 4). Why nitration of biphenyl gives 2-nitrobiphenyl as major product?[Link]

  • Hanson, V. A., et al. (2021). Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphenyl, Biphenyl, and Toluene to Determine Steric Restriction in Resonance-Stabilized Planarization of the Carbocation Intermediates. Digital Commons @ SPU. [Link]

  • ACS ES&T Engineering. (n.d.). Formation of Nitrophenolic Byproducts during UV-Activated Peroxydisulfate Oxidation in the Presence of Nitrate. ACS Publications. [Link]

  • Frontiers in Chemistry. (2024, May 15). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

  • Google Patents. (n.d.).
  • Journal of the Chemical Society B: Physical Organic. (n.d.). The ortho: para ratio in the nitration of biphenyl. [Link]

  • Semantic Scholar. (n.d.). [PDF] Regioselectivity in Nitration of Biphenyl Derivatives. [Link]

  • Taylor & Francis Online. (2013, November 22). Nitrophenolic By-Products Quantification in the Continuous Benzene Nitration Process. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). Facile nitration of aromatic compounds using Bi(NO3)3·5H2O/MgSO4 under mechanochemical conditions. [Link]

  • NPTEL. (n.d.). 1 NITRATION. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). Process for the polynitration of aromatic compounds. [Link]

  • Chemistry Stack Exchange. (2024, November 11). Why is mononitration of phenol carried out at low temperatures?[Link]

  • Scribd. (n.d.). Efficient Nitration of Phenols with Bi(NO3)3/KSF. [Link]

  • Google Patents. (n.d.).
  • Nitration and aromatic reactivity. (n.d.). [Link]

  • Digital Commons @ SPU. (2021, July 6). Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphenyl, Biphenyl, and Toluene to Determine Steric Restriction in Resonance-Stabilized Planarization of the Carbocation Intermediates. [Link]

  • DTIC. (n.d.). Study of Nitration and Oxidation in Oxynitrogen Systems. [Link]

  • ACS Publications. (n.d.). Nitration: An Overview of Recent Developments and Processes. [Link]

  • Google Patents. (n.d.).
  • AIP Publishing. (n.d.). Effect of Initial Temperature of Reactant and Mixed Acid Composition in Adiabatic Production of Nitrobenzene. [Link]

  • Organic Syntheses. (n.d.). Carbazole, 2-nitro. [Link]

  • Google Patents. (n.d.). EP0022241B1 - Process for the removal of nitrousing agent(s)

Sources

Technical Support Center: Polymerization of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the utilization of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid in polymerization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this monomer, particularly its inherent solubility issues. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

I. Understanding the Challenges: The Nature of this compound

This compound is a rigid aromatic monomer with strong electron-withdrawing nitro groups. This unique structure, while offering the potential for high-performance polymers with desirable thermal and mechanical properties, presents significant challenges in handling and polymerization, primarily due to its poor solubility in common organic solvents.

The biphenyl core imparts rigidity, which can lead to strong intermolecular interactions and high crystallinity, both contributing to low solubility. Furthermore, the presence of two carboxylic acid groups and two nitro groups creates a highly polar molecule that is not readily solvated by many conventional polymerization media.

II. Troubleshooting Guide: Overcoming Solubility and Polymerization Hurdles

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Monomer In-solubility in the Chosen Polymerization Solvent

Symptoms:

  • The monomer does not dissolve in the solvent even at elevated temperatures.

  • A heterogeneous mixture is observed, preventing the initiation of a homogeneous polymerization.

  • Low polymer yield and molecular weight.

Root Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Inappropriate Solvent Choice The polarity of the solvent may not be suitable to overcome the strong intermolecular forces of the crystalline monomer.1. Solvent Screening: Test the solubility of the monomer in a range of polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[1][2][3][4] 2. Temperature Elevation: Gradually heat the solvent while stirring to increase the kinetic energy of the solvent molecules and aid in the dissolution process. Monitor for any signs of monomer degradation.
Insufficient Acidity Neutralization The carboxylic acid groups require a basic environment to deprotonate and form more soluble carboxylate salts.[5][6][7][8]1. Addition of an Organic Base: Introduce a non-nucleophilic organic base, such as pyridine or triethylamine, to the solvent. This will react with the carboxylic acid groups to form a more soluble salt. 2. Use of Metal Salts: The addition of salts like lithium chloride (LiCl) can disrupt the hydrogen bonding network of the dicarboxylic acid and improve its solubility in polar aprotic solvents.

Experimental Protocol: Solubility Testing

  • Preparation: In separate vials, add a known amount of this compound (e.g., 10 mg) to a fixed volume of solvent (e.g., 1 mL) of NMP, DMAc, DMF, and DMSO.

  • Room Temperature Observation: Stir the mixtures at room temperature for 1 hour and visually assess the solubility.

  • Heating: If the monomer is not fully dissolved, gradually heat the vials in an oil bath in 10°C increments, holding at each temperature for 30 minutes with continuous stirring. Record the temperature at which complete dissolution occurs.

  • Base Addition: For solvents where solubility is poor, prepare new samples and add a stoichiometric amount of an organic base (e.g., pyridine) relative to the carboxylic acid groups. Repeat the room temperature and heating steps.

  • Salt Addition: In a similar manner, test the effect of adding a salt like LiCl (e.g., 5% w/v) to the solvent.

Problem 2: Premature Precipitation of the Polymer During Polymerization

Symptoms:

  • The reaction mixture becomes cloudy or a solid precipitates out shortly after polymerization begins.

  • The resulting polymer has a low molecular weight and poor film-forming properties.

Root Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Polymer Solubility As the polymer chain grows, its rigidity increases, and it may become insoluble in the reaction medium, leading to precipitation.1. Solvent System Modification: Use a solvent mixture or a solvent known for its ability to dissolve rigid-rod polymers, such as NMP with added LiCl. 2. Monomer Concentration: Lower the initial monomer concentration to reduce the likelihood of polymer aggregation and precipitation.
Reaction Temperature Too High High temperatures can sometimes decrease the solubility of certain polymers in specific solvents.1. Lower Reaction Temperature: If using a direct polycondensation method, explore carrying out the reaction at a lower temperature. This may require the use of an activating agent to maintain a reasonable reaction rate.
Problem 3: Low Molecular Weight of the Final Polymer

Symptoms:

  • The isolated polymer is brittle and does not form strong films or fibers.

  • Viscosity measurements of the polymer solution are low.

Root Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Inefficient Carboxylic Acid Activation Direct amidation of carboxylic acids is often slow and requires high temperatures, which can lead to side reactions and degradation.1. Use of Activating Agents: Employ a direct polycondensation method that utilizes activating agents to convert the carboxylic acid into a more reactive intermediate in situ. The Yamazaki-Higashi reaction is a well-established method for this purpose.[6][7][9][10][11]
Steric Hindrance The ortho-position of the carboxylic acid groups on the biphenyl ring can sterically hinder the approach of the diamine monomer, leading to a slower and less efficient polymerization.[12][13][14][15]1. Optimize Reaction Conditions: For the Yamazaki-Higashi reaction, carefully optimize the concentrations of the activating agents (e.g., triphenyl phosphite and pyridine) and the reaction temperature to overcome the steric barrier.
Monomer Impurities Impurities in either the dicarboxylic acid or the diamine monomer can act as chain terminators, limiting the final molecular weight.1. Monomer Purification: Ensure the purity of both monomers through appropriate recrystallization or sublimation techniques before use.
Non-stoichiometric Monomer Ratio An imbalance in the molar ratio of the dicarboxylic acid and diamine monomers will result in a lower degree of polymerization.1. Precise Stoichiometry: Accurately weigh the monomers to ensure a 1:1 molar ratio.

III. Recommended Polymerization Protocol: The Yamazaki-Higashi Reaction

The Yamazaki-Higashi reaction is a powerful method for the direct polycondensation of dicarboxylic acids and diamines, proceeding under relatively mild conditions and avoiding the need for highly reactive and moisture-sensitive acyl chlorides.[7][9][10][11] This method is particularly suitable for monomers like this compound that may be sensitive to high temperatures.

Reaction Principle: The carboxylic acid is activated in situ by a phosphite reagent in the presence of pyridine to form a reactive phosphonium salt. This intermediate then readily reacts with the amine to form an amide bond.

Workflow for Yamazaki-Higashi Polycondensation:

Yamazaki_Higashi_Workflow cluster_prep Monomer & Reagent Preparation cluster_reaction Polycondensation cluster_workup Polymer Isolation Monomer_Prep Purify Dicarboxylic Acid and Diamine Monomers Dissolution Dissolve Monomers, LiCl, and Pyridine in NMP Monomer_Prep->Dissolution Solvent_Prep Dry NMP and Pyridine Solvent_Prep->Dissolution Activation Add Triphenyl Phosphite (TPP) and Heat Dissolution->Activation Polymerization Maintain Temperature for Polymerization Activation->Polymerization Precipitation Precipitate Polymer in Methanol Polymerization->Precipitation Washing Wash with Hot Methanol and Water Precipitation->Washing Drying Dry Polymer under Vacuum Washing->Drying

Caption: Workflow for Polyamide Synthesis via the Yamazaki-Higashi Reaction.

Detailed Experimental Protocol:

  • Monomer and Reagent Preparation:

    • Ensure that this compound and the chosen aromatic diamine are of high purity. Recrystallize if necessary.

    • Dry N-Methyl-2-pyrrolidone (NMP) and pyridine over calcium hydride and distill under reduced pressure.

    • Ensure triphenyl phosphite (TPP) is of high purity.

  • Polymerization Setup:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (1.0 mmol), the aromatic diamine (1.0 mmol), lithium chloride (0.2 g), and dry pyridine (1.0 mL).

    • Add dry NMP (5 mL) to the flask and stir the mixture under a gentle stream of nitrogen to dissolve the reactants. Gentle heating may be required.

  • Reaction:

    • Once a homogeneous solution is obtained, add triphenyl phosphite (2.2 mmol) to the reaction mixture.

    • Heat the reaction mixture to 100-115°C and maintain this temperature for 3-12 hours with continuous stirring. The reaction progress can be monitored by the increase in viscosity of the solution.

  • Polymer Isolation and Purification:

    • After the desired reaction time, cool the viscous polymer solution to room temperature.

    • Pour the polymer solution into a large excess of methanol (e.g., 200 mL) with vigorous stirring to precipitate the polymer.

    • Collect the fibrous polymer by filtration and wash it thoroughly with hot methanol and then with water to remove any residual solvent and byproducts.

    • Dry the polymer in a vacuum oven at 80-100°C overnight.

IV. Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve?

A1: The poor solubility is a result of its rigid biphenyl structure, which promotes strong intermolecular packing, and the presence of polar carboxylic acid and nitro groups that lead to strong hydrogen bonding and dipole-dipole interactions. Overcoming these forces requires a highly polar aprotic solvent, often in combination with heat, a base, or a salt.

Q2: Can I use a different polymerization method, such as converting the dicarboxylic acid to a diacid chloride?

A2: While converting the dicarboxylic acid to the more reactive diacid chloride is a common strategy for polyamide synthesis, it introduces an additional synthetic step and requires handling of moisture-sensitive and corrosive reagents like thionyl chloride. The Yamazaki-Higashi direct polycondensation method is often a more convenient and milder alternative.[7][9][10][11]

Q3: What is the role of the nitro groups in the polymerization reaction?

A3: The strongly electron-withdrawing nitro groups increase the acidity of the carboxylic acid protons.[5][6][7] This can make the monomer more soluble in the presence of a base. However, the nitro groups can also influence the reactivity of the monomer and the properties of the resulting polymer.

Q4: How can I improve the solubility of the final polymer?

A4: To enhance the solubility of the resulting polyamide, you can consider incorporating flexible linkages or bulky side groups into the polymer backbone. This can be achieved by using a co-monomer with the desired structural features along with this compound.

Q5: What characterization techniques are recommended for the final polymer?

A5: The synthesized polymer should be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of the amide linkages, nuclear magnetic resonance (NMR) for structural elucidation, gel permeation chromatography (GPC) to determine the molecular weight and polydispersity, and thermogravimetric analysis (TGA) to evaluate its thermal stability.

V. Logical Relationships in Troubleshooting Solubility

Solubility_Troubleshooting Start Monomer Insoluble Solvent Change Solvent? (NMP, DMAc, DMF, DMSO) Start->Solvent Heat Increase Temperature? Solvent->Heat No Success Monomer Soluble Solvent->Success Yes Base Add Organic Base? (e.g., Pyridine) Heat->Base No Heat->Success Yes Salt Add Salt? (e.g., LiCl) Base->Salt No Base->Success Yes Salt->Success Yes Failure Consult Further (Consider Monomer Derivatization) Salt->Failure No

Caption: A logical flowchart for troubleshooting the solubility of this compound.

VI. References

  • Scribd. (n.d.). Acidic Strength of Carboxylic Acids and Phenols. Retrieved from [Link]

  • García, J. M., et al. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. International Journal of Molecular Sciences, 24(3), 2734. [Link]

  • ResearchGate. (2023). New Insights in the Synthesis of High Molecular Weight Aromatic Polyamides. Improved Synthesis of Rod-Like PPTA. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.2: Acidity of Carboxylic Acids. Retrieved from [Link]

  • BYJU'S. (2019). Acidity of carboxylic acids and derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20: Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of polyamides. Retrieved from [Link]

  • Liaw, D. J., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023. [Link]

  • ResearchGate. (n.d.). Room-Temperature Polycondensation of Dicarboxylic Acids and Diols Catalyzed by Water-Stable Lewis Acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Environmentally Benign Polyester Synthesis by Room Temperature Direct Polycondensation of Dicarboxylic Acid and Diol. Retrieved from [Link]

  • Britannica. (n.d.). Carboxylic acid. Retrieved from [Link]

  • Sci-Hub. (n.d.). Polycondensates of 2′‐(Chalcone‐4‐Oxy)Ethyl‐3,5‐Diaminobenzoate with Some Aromatic Dicarboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Activation of carboxyl group with cyanate: Peptide bond formation from dicarboxylic acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of DNTF as a Function of Temperature in Different Solvent.... Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-Dinitro-1,1'-biphenyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Dinitro compounds and their corresponding diamines used for the synthesis of the copolymers. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]

  • RSC Publishing. (n.d.). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Retrieved from [Link]

  • ResearchGate. (n.d.). The Substituent Effects on the Biphenyl H---H Bonding Interactions Subjected to Torsion. Retrieved from [Link]

  • RSC Publishing. (n.d.). Steric clash in real space: biphenyl revisited. Retrieved from [Link]

  • ResearchGate. (n.d.). Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents: experimental and theoretical determination of steric effects. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Low Melting Temperature Aliphatic-Aromatic Copolyamides Derived from Novel Bio-Based Semi Aromatic Monomer. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:20246-81-5 | 4,4'-Dinitro-1,1'-biphenyl-2,2'-dicarboxylic aci. Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-4,4'-dicarboxylic acid, 2,2'-dinitro-. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the solublity of 4,4'-biphenyldicarboxylic acid in various solvents?. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319348A - Synthetic method of 4,4'-dinitro-2,2'-diphenyldicarboxylic acid. Retrieved from

  • Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New Random Aromatic/Aliphatic Copolymers of 2,5-Furandicarboxylic and Camphoric Acids with Tunable Mechanical Properties and Exceptional Gas Barrier Capability for Sustainable Mono-Layered Food Packaging. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid synthesis.

As a Senior Application Scientist, my objective is to bridge the gap between theoretical protocols and practical laboratory success. The synthesis of this compound, a molecule with significant utility as an intermediate in pharmaceuticals and energetic materials, presents a classic yet often challenging organometallic transformation.[1] This guide is structured as a direct conversation with you, the researcher, to anticipate and resolve the nuanced difficulties that arise during its synthesis, primarily via the Ullmann condensation. We will delve into the causality of common issues, ensuring that each step is not just a procedure, but a well-understood and validated part of your workflow.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted to address the most pressing issues encountered during synthesis in a direct question-and-answer format.

Question: My Ullmann coupling reaction is resulting in a very low yield or failing completely. What are the primary factors I should investigate?

Answer: This is a frequent and multifaceted problem in Ullmann reactions, which are known for their sensitivity to several factors.[2] Let's break down the most probable causes:

  • Inactive Copper Catalyst: The active catalytic species is Cu(I).[3] Commercially available copper powder or copper bronze is often coated with a passivating layer of copper oxides (CuO, Cu₂O) that renders it inactive. The traditional Ullmann reaction requires harsh conditions partly to overcome this.[2]

    • Solution: Activate your copper catalyst immediately before use. A common and effective method is to wash the copper powder with a dilute acid (e.g., 2% iodine in acetone followed by 1:1 HCl:acetone) to remove the oxide layer, followed by rinsing with acetone and drying thoroughly under vacuum.[4] Using a fresh, high-purity copper(I) salt like CuI or CuBr can also be a more reliable alternative to copper powder.[3]

  • Suboptimal Reaction Temperature: Traditional Ullmann reactions demand high temperatures, often in excess of 200 °C, to drive the reaction.[5][6]

    • Causality: Insufficient temperature leads to an impractically slow reaction rate. Conversely, excessive heat can cause the thermal decomposition of the nitroaromatic compounds, leading to charring and a plethora of side products.[7]

    • Solution: Ensure your reaction temperature is stable and uniform, ideally between 215-225 °C for a starting material like o-chloronitrobenzene derivatives.[4] Use a high-boiling point, polar aprotic solvent like DMF, NMP, or nitrobenzene to maintain this temperature consistently.[6] Monitor the reaction; if significant decomposition is observed, incrementally lower the temperature.

  • Purity of Starting Materials & Solvent: The presence of water or other protic impurities can lead to side reactions, such as the reduction of the aryl halide (dehalogenation), which is a common byproduct.[3][8]

    • Solution: Use anhydrous solvents and thoroughly dry your starting aryl halide. Ensure all glassware is oven- or flame-dried before setting up the reaction under an inert atmosphere (Nitrogen or Argon).[3]

Question: My final product is a dark, tarry solid that is extremely difficult to purify. How can I prevent this and what is the best purification strategy?

Answer: The formation of dark, often polymeric, side products is characteristic of high-temperature reactions with nitro compounds.

  • Cause of Tar Formation: At elevated temperatures, nitro groups can undergo various side reactions and decomposition, leading to highly colored and complex impurities.[7][9] Contamination with caustic substances can also reduce the thermal stability of nitrocompounds.[7]

  • Prevention: The most effective preventative measure is strict temperature control. Running the reaction under an inert atmosphere is also critical to prevent oxidative side reactions.

  • Purification Strategy: The dicarboxylic acid functional groups are your key to an effective purification.

    • Acid-Base Extraction: After the reaction, filter off the excess copper and inorganic salts. Dissolve the crude residue in a suitable organic solvent and extract the desired product into an aqueous basic solution (e.g., 10% sodium carbonate). Your dicarboxylic acid will deprotonate and move into the aqueous layer, leaving many non-acidic, colored impurities behind in the organic layer.

    • Washing: Wash the basic aqueous layer with a non-polar organic solvent (like toluene or dichloromethane) to remove any remaining neutral impurities.

    • Precipitation: Carefully re-acidify the cold aqueous layer with a strong acid (e.g., 6M HCl) to a pH of ~1-2. Your desired product, this compound, should precipitate as a solid.

    • Recrystallization: Collect the solid by filtration and recrystallize it from a suitable solvent like aqueous ethanol or glacial acetic acid to achieve high purity.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of copper in this C-C bond formation?

A1: The precise mechanism has been a subject of extensive study, but it is generally accepted to proceed without involving radical intermediates.[2] A simplified, widely accepted pathway involves the formation of an active copper(I) species.[10] This species undergoes oxidative addition with the aryl halide to form an organocopper(III) intermediate. A subsequent reductive elimination step forms the new carbon-carbon bond of the biphenyl system and regenerates the active copper catalyst.[5]

Q2: What are the most critical safety precautions for this synthesis?

A2: The hazards associated with this reaction are significant and must be managed carefully.

  • Nitroaromatic Compounds: These are energetic materials and can be thermally unstable.[11] Avoid grinding, shock, and excessive heating. Always conduct the reaction behind a blast shield. Their fat-soluble nature also means they are readily absorbed through the skin, and they are known for their toxicity.[12]

  • High Temperatures: The reaction requires very high temperatures, posing a severe burn risk. Use appropriate heating mantles and sand baths for even heating.

  • Pressure: Never run this reaction in a sealed vessel. Use a reflux condenser to prevent pressure buildup.

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[13] The entire procedure must be performed inside a certified chemical fume hood.[13]

Q3: Can I use 2-bromo-3,5-dinitrobenzoic acid instead of a chloro- derivative?

A3: Yes. The reactivity of aryl halides in Ullmann couplings generally follows the trend I > Br > Cl. Using an aryl bromide may allow for milder reaction conditions (lower temperature or shorter reaction time). However, aryl chlorides are often less expensive and more readily available, making them a common choice for scaled-up syntheses despite the harsher required conditions.

Experimental Workflow and Visualization

Detailed Experimental Protocol: Ullmann Synthesis

This protocol is a representative methodology and should be adapted and optimized based on preliminary small-scale trials.

  • Catalyst Activation:

    • In a fume hood, stir commercial copper bronze (2.0 eq) in a 2% solution of iodine in acetone for 10 minutes.

    • Filter the copper and wash it by stirring in a 1:1 solution of concentrated HCl and acetone to dissolve any copper iodide formed.

    • Filter the activated copper, wash thoroughly with acetone, and dry completely under high vacuum.[4]

  • Reaction Setup:

    • To an oven-dried, three-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the starting aryl halide (e.g., 2-chloro-5-nitrobenzoic acid derivative, 1.0 eq) and the freshly activated copper bronze (2.0 eq).

    • Add anhydrous N-methylpyrrolidone (NMP) or nitrobenzene as the solvent.

    • Seal the vessel, then evacuate and backfill with inert gas (e.g., Nitrogen or Argon) three times.[3]

  • Reaction Execution:

    • Place the flask in a heating mantle or sand bath and heat to the target temperature (e.g., 210-220 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-48 hours for completion.

  • Work-up and Purification:

    • Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove copper residues. Wash the filter cake with fresh solvent.

    • Combine the filtrates and proceed with the acid-base extraction as described in the "Troubleshooting Guide" to isolate the crude dicarboxylic acid.

    • Recrystallize the crude solid from hot aqueous ethanol or glacial acetic acid to obtain the purified this compound.

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and solving common synthesis problems.

TroubleshootingWorkflow Start Start Synthesis Problem Low Yield or Reaction Failure Start->Problem CheckCatalyst Is the Cu catalyst freshly activated and high purity? Problem->CheckCatalyst Catalyst Issue? CheckPurity Are starting materials and solvents anhydrous? Problem->CheckPurity Reagent Issue? CheckTemp Is the temperature correct and stable (210-220°C)? Problem->CheckTemp Condition Issue? CheckAtmosphere Is the reaction under a strictly inert atmosphere? Problem->CheckAtmosphere Setup Issue? Optimize Systematically Optimize Conditions CheckCatalyst->Optimize CheckPurity->Optimize CheckTemp->Optimize CheckAtmosphere->Optimize Success Successful Synthesis Optimize->Success

Caption: A decision tree for troubleshooting the Ullmann synthesis.

Simplified Ullmann Reaction Mechanism

This diagram illustrates the key transformations in the catalytic cycle.

UllmannMechanism Reactants 2 Ar-X + Cu(0)/Cu(I) OxAdd1 Oxidative Addition Reactants->OxAdd1 Intermediate1 Ar-Cu(II)-X OxAdd1->Intermediate1 OxAdd2 Reaction with Second Ar-X Intermediate1->OxAdd2 Intermediate2 Ar-Cu(III)-Ar (Proposed) OxAdd2->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim Product Ar-Ar + CuX RedElim->Product

Caption: A generalized catalytic cycle for the Ullmann coupling reaction.

References

  • BenchChem Technical Support Center: Optimizing Ullmann Coupling Reactions. This guide provides an excellent overview of common problems in Ullmann reactions, including catalyst inactivity, ligand choice, and reaction conditions. [Link: Provided in search results, specific URL not available for direct linking]
  • CN103319348A - Synthetic method of 4,4'-dinitro-2,2'-diphenyldicarboxylic acid. This patent describes a synthetic route to the target molecule via nitration of 2,2'-biphenyldicarboxylic acid, offering an alternative perspective on its synthesis. [Link: https://patents.google.
  • Nitration reaction safety - YouTube. This video provides a good general overview of the safety protocols required when working with nitration agents and nitro compounds, which are relevant to the handling of the target molecule. [Link: https://www.youtube.com/watch?
  • Troubleshooting Ullmann Coupling : r/Chempros - Reddit. This forum discussion provides real-world insights from chemists on troubleshooting Ullmann reactions, highlighting issues like catalyst quality and degassing. [Link: https://www.reddit.com/r/Chempros/comments/117g1b1/troubleshooting_ullmann_couplint/]
  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. This educational resource describes the synthesis and purification of a structurally related compound, offering relevant details on purification techniques like column chromatography. [Link: Provided in search results, specific URL not available for direct linking]
  • Ullmann reaction - Wikipedia. This article provides a comprehensive historical and mechanistic overview of the Ullmann reaction, including its traditional limitations and modern improvements. [Link: https://en.wikipedia.org/wiki/Ullmann_reaction]
  • Ullmann Reaction - Organic Chemistry Portal. This resource outlines the proposed mechanisms for the Ullmann reaction, including the role of different copper oxidation states. [Link: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]
  • Ullmann condensation - Wikipedia. This article differentiates the Ullmann condensation (C-N, C-O, C-S coupling) from the biaryl coupling, noting the common requirement for high-boiling polar solvents. [Link: https://en.wikipedia.
  • Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. This encyclopedia entry details the toxicology and hazards of aromatic nitrocompounds, emphasizing their rapid absorption through the skin and potential for causing cyanosis and anaemia. [Link: https://www.ilo.
  • An In-Depth Technical Guide to the Safety and Handling of Deuterated Nitro Compounds - Benchchem. This guide discusses the energetic nature of nitro compounds and the potential for exothermic decomposition. [Link: Provided in search results, specific URL not available for direct linking]
  • Ullmann Reaction - BYJU'S. This educational page provides a clear, step-by-step illustrated mechanism for the Ullmann coupling, starting with the formation of an active Cu(I) species. [Link: https://byjus.com/chemistry/ullmann-reaction/]
  • Working with Hazardous Chemicals - Organic Syntheses. This document provides standard procedures and risk assessment guidelines for handling hazardous chemicals in an organic chemistry laboratory. [Link: http://www.orgsyn.org/orgsyn/pdfs/V90P000i.pdf]
  • Runaway reaction hazards in processing organic nitrocompounds - IChemE. This paper discusses the thermal stability of organic nitrocompounds and how impurities can lower their decomposition temperature, leading to runaway reactions. [Link: https://www.icheme.org/media/8569/xvii-paper-26.pdf]
  • 2,2'-dinitrobiphenyl - Organic Syntheses Procedure. This reliable procedure from Organic Syntheses details a classic Ullmann coupling for a similar dinitrobiphenyl compound, including a protocol for activating copper bronze. [Link: http://www.orgsyn.org/demo.aspx?prep=CV2P0222]
  • Severe dehalogenation side reaction in Ullmann type reduction homocoupling - Reddit. This discussion highlights dehalogenation as a significant side reaction in Ullmann-type couplings, a common issue when protic impurities are present. [Link: https://www.reddit.

Sources

Technical Support Center: Scale-Up Synthesis of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid (CAS: 20246-81-5)[1][2][3]. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address the specific challenges encountered when scaling this synthesis from the laboratory bench to larger-scale production.

Overview of Synthetic Strategies

The scale-up synthesis of this compound primarily relies on two strategic approaches. The selection of the optimal route depends on factors such as raw material availability, process safety infrastructure, and desired purity profile.

  • Strategy A: Nitration of Diphenic Acid. This is a direct electrophilic aromatic substitution where 2,2'-biphenyldicarboxylic acid (diphenic acid) is nitrated. While seemingly straightforward, controlling regioselectivity and managing the highly exothermic reaction are critical scale-up considerations.

  • Strategy B: Ullmann Homocoupling. This classic C-C bond-forming reaction involves the copper-mediated coupling of a 2-halo-5-nitrobenzoic acid derivative.[4][5] This route avoids the direct handling of large volumes of potent nitrating agents but introduces challenges related to catalyst activity, high reaction temperatures, and byproduct separation.

Synthetic_Strategies cluster_0 Strategy A: Nitration cluster_1 Strategy B: Ullmann Coupling Diphenic_Acid 2,2'-Biphenyl- dicarboxylic Acid Product_A 4,4'-Dinitro-[1,1'-biphenyl]- 2,2'-dicarboxylic acid Diphenic_Acid->Product_A Nitration Nitrating_Mixture Fuming HNO3 / H2SO4 Nitrating_Mixture->Product_A Starting_Material_B 2-Halo-5-nitrobenzoic Acid Product_B 4,4'-Dinitro-[1,1'-biphenyl]- 2,2'-dicarboxylic acid Starting_Material_B->Product_B Homocoupling Copper Copper Powder (Activated) Copper->Product_B

Caption: High-level overview of the two primary synthetic routes.

Frequently Asked Questions (FAQs)

General Questions

Q1: Which synthetic route is recommended for a multi-kilogram scale-up?

A1: The choice involves a trade-off.

  • The Nitration Route is often preferred for its atom economy and fewer reaction components. However, it requires robust engineering controls to manage the severe exotherm and corrosive nature of the nitrating mixture (fuming nitric acid and sulfuric acid). A detailed HAZOP (Hazard and Operability) study is mandatory.

  • The Ullmann Coupling Route avoids potent nitrating agents, which can simplify safety procedures. However, it often suffers from lower yields, requires high temperatures, and involves separating the product from copper residues, which can be challenging at scale.[4] Modern protocols using ligands can improve conditions but add cost and complexity.[6]

Troubleshooting the Ullmann Coupling Route

Q2: My Ullmann coupling reaction is showing low or no conversion. What are the primary causes?

A2: This is a common issue. The root cause often lies with the copper catalyst or reaction conditions.

  • Copper Inactivity: Standard copper powder or bronze is often ineffective. The catalyst must be activated to remove the passivating oxide layer. A common activation procedure involves washing the copper powder with an iodine solution followed by an acid wash.[7]

  • Insufficient Temperature: Traditional Ullmann reactions require high temperatures, often exceeding 200 °C, to drive the reaction.[5][8] Ensure your heating mantle and reactor setup can safely and consistently maintain the target temperature.

  • Presence of Oxygen: The active Cu(I) species in the catalytic cycle is sensitive to air. The reaction must be performed under a strictly inert atmosphere (Nitrogen or Argon). Degassing the solvent and reagents prior to heating is crucial for reproducible results.[9]

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically required to solubilize the reactants and reach the necessary temperatures.[10]

Q3: I'm observing a significant amount of de-halogenated starting material (e.g., 3-nitrobenzoic acid). How can I prevent this?

A3: The formation of a de-halogenated (or proto-dehalogenated) byproduct suggests a side reaction pathway is competing with the desired coupling.[9]

  • Moisture: Trace amounts of water can serve as a proton source. Ensure all reagents and the reaction apparatus are scrupulously dry. Using freshly distilled solvents and drying the starting material is recommended.

  • Ligand Addition: The use of ligands, such as N,N'-dimethylethylenediamine or specific amino acids like proline, can accelerate the desired C-C bond formation, outcompeting the dehalogenation pathway and often allowing for lower reaction temperatures.[6][11]

Troubleshooting the Nitration Route

Q4: How can I control the powerful exotherm during the addition of nitrating agents at a large scale?

A4: Managing the heat evolution is the most critical safety aspect of this route.

  • Controlled Addition: Use a dosing pump for the slow, controlled addition of the nitrating agent. The addition rate should be directly tied to the internal temperature of the reactor.

  • Efficient Cooling: The reactor must have a high-efficiency cooling jacket. For kilogram-scale reactions, a standard laboratory ice bath is insufficient. A circulating chiller with a high cooling capacity is necessary.

  • Reverse Addition: Consider adding the substrate (diphenic acid) portion-wise to the pre-chilled nitrating mixture. This ensures the nitrating agent is always in excess, but requires careful monitoring.

  • Dilution: While it can impact work-up, using a larger volume of sulfuric acid can increase the thermal mass of the reaction mixture, helping to buffer temperature spikes. A patent for a similar synthesis suggests a volume ratio of 3:1 for sulfuric acid to fuming nitric acid.[12]

Q5: The yield of the desired 4,4'-dinitro isomer is low, and I suspect other isomers are forming. How do I improve regioselectivity?

A5: The directing effects of the carboxylic acid groups on the biphenyl system are key.

  • Temperature Control: The reaction temperature is a critical parameter for selectivity. A Chinese patent suggests maintaining an ice bath condition during the addition of nitric acid, followed by warming to 60–65 °C and holding for one hour to drive the reaction to completion.[12] Deviations from this optimal temperature can lead to the formation of other isomers or incomplete nitration.

  • Acid Ratio: The concentration and ratio of the sulfuric to nitric acid affect the concentration of the nitronium ion (NO₂⁺), the active electrophile. Stick to established literature or patented ratios to ensure selectivity.[12]

Experimental Protocols & Data

Protocol 1: Scale-Up Ullmann Homocoupling of 2-chloro-5-nitrobenzoic acid

This protocol is a representative example and must be adapted and optimized for your specific equipment and scale.

  • Copper Activation: In a fume hood, suspend copper powder (1.5 eq) in a 2% solution of iodine in acetone. Stir for 10 minutes. Filter the copper and wash it with a 1:1 solution of concentrated HCl in acetone to remove copper iodide, followed by a final wash with dry acetone. Dry the activated copper under vacuum.[7]

  • Reaction Setup: To a dry, inerted glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple, add the activated copper powder (1.2 eq), 2-chloro-5-nitrobenzoic acid (1.0 eq), and anhydrous N-Methyl-2-pyrrolidone (NMP) (5-10 volumes).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Heating: Heat the reaction mixture to 210-220 °C with vigorous stirring. The mixture will become a thick, dark slurry.

  • Monitoring: Monitor the reaction progress by taking aliquots, quenching them, and analyzing by HPLC or TLC. The reaction may take 12-24 hours. Be aware that running the reaction for too long at high temperatures can lead to decarboxylation or other degradation byproducts.[7]

  • Work-up & Isolation:

    • Cool the reaction mixture to below 100 °C.

    • Slowly and carefully quench the reaction mixture by adding it to a large volume of acidic water (e.g., 1M HCl).

    • Stir the resulting suspension to dissolve copper salts. Filter the solid crude product.

    • The crude solid will contain the product and unreacted copper. To remove copper, the solid can be re-slurried in hot acidic water or dissolved in a base (like NaOH solution), filtered to remove insoluble copper, and then re-precipitated by adding acid.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent like acetic acid or aqueous ethanol.

Protocol 2: Scale-Up Nitration of 2,2'-Biphenyldicarboxylic Acid

Safety Warning: This procedure involves highly corrosive and reactive chemicals. It must be performed in a suitable reactor with appropriate safety controls and personal protective equipment.

  • Reactor Preparation: Charge a clean, dry reactor equipped with a powerful mechanical stirrer, a dosing pump inlet, a thermocouple, and a high-capacity cooling system with concentrated sulfuric acid (e.g., 6-7 mL per gram of substrate).[12]

  • Substrate Dissolution: Cool the sulfuric acid to 0-5 °C and slowly add 2,2'-biphenyldicarboxylic acid (1.0 eq) while stirring. Ensure it dissolves completely. Maintain the temperature below 15 °C during this addition.[12]

  • Nitrating Agent Addition: Begin the slow, dropwise addition of fuming nitric acid (using a volume ratio of H₂SO₄:HNO₃ of approximately 3:1) via the dosing pump.[12] Critically maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Maturation: After the addition is complete, allow the mixture to stir at low temperature for an additional 30 minutes. Then, slowly warm the reactor to 62 °C and hold at this temperature for 1 hour to ensure complete dinitration.[12]

  • Quenching: In a separate vessel, prepare a large volume of crushed ice and water. Very slowly transfer the reaction mixture onto the ice with vigorous stirring. This step is also highly exothermic and must be done with care.

  • Isolation & Washing: The product will precipitate as a solid. Allow the slurry to stand, then collect the solid by filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Comparative Data Summary
ParameterUllmann Coupling RouteNitration Route
Primary Reagents 2-Halo-5-nitrobenzoic acid, Copper2,2'-Biphenyldicarboxylic acid, HNO₃, H₂SO₄
Key Hazard High Temperature (>200 °C), Metal WasteStrong Exotherm, Highly Corrosive Acids
Typical Solvents NMP, DMF (High-boiling)Sulfuric Acid (as solvent/reagent)
Common Byproducts De-halogenated starting material, Copper saltsIncompletely nitrated material, other isomers
Purification Removal of copper, RecrystallizationAqueous washing, Recrystallization
Scale-Up Concern Heat transfer at high temp, Solid handlingExotherm control, Material compatibility

Troubleshooting Workflows & Diagrams

Ullmann Reaction Troubleshooting Logic

This diagram outlines a decision-making process for troubleshooting a failing Ullmann coupling reaction.

Ullmann_Troubleshooting start_node Low Yield / No Reaction decision_node1 Inert Atmosphere Maintained? start_node->decision_node1 Check Reaction Parameters decision_node decision_node process_node process_node solution_node solution_node decision_node2 Copper Activated Correctly? decision_node1->decision_node2 Yes process_node1 Improve inerting: - Degas solvent - Purge reactor longer decision_node1->process_node1 No decision_node3 Temp > 200°C Achieved? decision_node2->decision_node3 Yes process_node2 Re-activate copper (Iodine/HCl wash) decision_node2->process_node2 No solution_node1 Problem Solved process_node1->solution_node1 Re-run decision_node4 Side Products (e.g., dehalogenation)? decision_node3->decision_node4 Yes process_node3 Verify heating system. Consider higher boiling point solvent (NMP). decision_node3->process_node3 No process_node2->solution_node1 Re-run process_node4 Dry all reagents meticulously. Consider adding a ligand (e.g., DMEDA) to accelerate coupling. decision_node4->process_node4 Yes solution_node2 Consult further literature on catalyst poisoning decision_node4->solution_node2 No, stalls process_node3->solution_node1 Re-run process_node4->solution_node1

Caption: Decision tree for troubleshooting the Ullmann coupling reaction.

Safety Considerations

The scale-up of any chemical process requires a thorough safety review. For this specific synthesis, pay close attention to the following:

  • Nitration Hazards: Mixtures of concentrated nitric and sulfuric acids are extremely corrosive and highly reactive. The nitration of aromatic compounds is energetically favorable and can lead to runaway reactions if cooling is lost. All personnel must be trained on emergency procedures for acid spills and runaway reactions.

  • Nitroaromatic Compounds: The product, this compound, is a nitroaromatic compound. This class of compounds should be handled as potentially toxic and energetic. Avoid creating dust. A proper risk assessment should be conducted to evaluate its thermal stability, especially if downstream processing involves high temperatures.[13]

  • High-Temperature Operations: The Ullmann reaction requires very high temperatures. This introduces risks of thermal burns, solvent auto-ignition, and increased pressure in sealed systems. Ensure the reactor is rated for the intended temperature and pressure and that appropriate thermal fluids are used for heating.

  • Waste Disposal: The Ullmann route generates copper-containing waste streams that must be disposed of according to environmental regulations. The nitration route generates large quantities of acidic aqueous waste, which must be neutralized before disposal.

References

  • CN103319348A - Synthetic method of 4,4'-dinitro-2,2'-diphenyldicarboxylic acid. (URL: )
  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. (URL: [Link])

  • 2,2'-dinitrobiphenyl - Organic Syntheses Procedure. (URL: [Link])

  • Ullmann condensation - Wikipedia. (URL: [Link])

  • Troubleshooting Ullmann Couplint : r/Chempros - Reddit. (URL: [Link])

  • Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

  • (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro- | C14H8N2O8 | CID 97509 - PubChem. (URL: [Link])

  • Preparation of 4,4′-dinitrobiphenyl - PrepChem.com. (URL: [Link])

  • Ullmann reaction - Wikipedia. (URL: [Link])

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (URL: [Link])

  • Ullmann coupling: the first publication - OperaChem. (URL: [Link])

  • Chemical Safety Data Sheet MSDS / SDS - Heynova. (URL: [Link])

  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (URL: [Link])

  • US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid - Google P
  • (1,1'-Biphenyl)-4,4'-dicarboxylic acid, 2,2'-dinitro- | C14H8N2O8 | CID - PubChem. (URL: [Link])

  • CAS#:20246-81-5 | 4,4'-Dinitro-1,1'-biphenyl-2,2'-dicarboxylic aci | Chemsrc. (URL: [Link])

  • Byproducts in the Synthesis of Di-2-pyrazinylmethane. (URL: [Link])

Sources

Technical Support Center: By-product Analysis in the Synthesis of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid. The control and analysis of synthetic by-products are critical for ensuring the purity, safety, and efficacy of the final compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated analytical protocols to address common challenges encountered during synthesis and purification.

Section 1: FAQs - Synthesis & By-product Formation

This section addresses the fundamental chemical principles that govern the formation of impurities during the synthesis of the target molecule. Understanding these pathways is the first step toward effective control.

Q1: What are the primary synthetic routes to this compound and their characteristic by-products?

There are two predominant synthetic strategies, each with a unique impurity profile:

  • Ullmann Coupling: This classic method involves the copper-catalyzed coupling of two aryl halide molecules, typically starting from a 2-halo-5-nitrobenzoic acid.[1][2] The reaction requires high temperatures and an activated copper catalyst.[3][4] By-products in this route often stem from incomplete reactions or side reactions involving the nitro group and the halide.

  • Nitration of Diphenic Acid: This approach starts with [1,1'-biphenyl]-2,2'-dicarboxylic acid (diphenic acid) and introduces the nitro groups via electrophilic aromatic substitution using a nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid.[5] The primary challenge here is controlling the regioselectivity of the nitration, leading to isomeric impurities.

Q2: I am using an Ullmann coupling route and observing multiple impurities. What are the most common by-products?

In an Ullmann coupling, several side reactions can occur, leading to a complex product mixture. The most common by-products include:

  • Unreacted Starting Material: Incomplete conversion is common if the copper catalyst is not sufficiently active or the reaction temperature and time are inadequate.[6]

  • Dehalogenated Starting Material: The reaction conditions can sometimes favor the simple reduction (hydrodehalogenation) of the aryl halide, leading to 5-nitro-2-benzoic acid.

  • Products of Nitro Group Reduction: High temperatures and the presence of metallic copper can reduce the nitro groups.[6] This can lead to the formation of amino- or azo-compounds, which can further react to form complex, often colored, impurities. Carbazole formation is a known side reaction in the synthesis of dinitrobiphenyls under these conditions.[6]

  • Homocoupling without Carboxylic Groups: Premature decarboxylation of the starting material followed by Ullmann coupling can yield 4,4'-dinitrobiphenyl, which lacks the desired carboxylic acid functionalities.

Q3: My synthesis involves the nitration of diphenic acid, and my HPLC shows several major peaks with the same mass. What are these?

These are almost certainly positional isomers of the desired product. The two carboxylic acid groups on the diphenic acid backbone are deactivating and meta-directing for electrophilic substitution.[7] However, the other phenyl ring also influences the position of the incoming nitro group. This leads to a mixture of dinitro isomers.

  • Desired Product: this compound.

  • Common Isomeric By-products: 4,6'-Dinitro-, 6,6'-Dinitro-, and potentially 4,5'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid.

  • Incomplete Nitration: You may also find significant quantities of mononitrated species, such as 4-Nitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid.

Controlling the reaction temperature is crucial; lower temperatures generally favor the formation of the thermodynamically preferred 4,4'-isomer.[5]

Q4: My reaction mixture is dark and tarry, making workup difficult. What is causing this degradation?

The formation of dark, insoluble tars is typically a sign of oxidative degradation or polymerization. This can be caused by:

  • Excessively High Temperatures: In Ullmann couplings, temperatures exceeding the optimal range can cause decomposition of the nitro-aromatic compounds.[6]

  • Aggressive Nitrating Conditions: When nitrating diphenic acid, using overly concentrated or hot nitrating agents can lead to the oxidation and cleavage of the biphenyl backbone.[8]

  • Presence of Oxygen: Air leaks in the reaction setup, especially at high temperatures, can contribute to oxidative side reactions.

To mitigate this, ensure precise temperature control, use the minimum necessary concentration of reagents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Section 2: Troubleshooting Guide - Analysis & Purification

This section provides practical advice for identifying impurities and achieving high purity of the final product.

Q5: My HPLC analysis shows several unexpected peaks. How can I identify these unknown impurities?

A systematic approach is required to identify unknown by-products. The recommended workflow combines chromatographic separation with spectroscopic analysis.

  • Optimize HPLC Separation: Develop an HPLC method that provides baseline separation of the main peak from all major impurities.

  • Hyphenated Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification.[9] An LC-MS analysis will provide the mass-to-charge ratio (m/z) of each impurity. This allows you to quickly determine if an impurity is an isomer (same mass), a fragment, a product of incomplete reaction, or a dimer.

  • Preparative Chromatography & NMR: If an impurity is present in sufficient quantity (>1%), use preparative HPLC or column chromatography to isolate it. Once isolated, perform structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[10]

  • Reference Standards: If you suspect specific by-products (e.g., isomers, starting materials), obtain or synthesize reference standards to confirm their identity by comparing retention times and spectra.

Q6: How do I develop a robust HPLC method to separate the target compound from its isomers?

Separating positional isomers can be challenging. A reversed-phase HPLC method is generally effective.

  • Column: A high-resolution C18 column (e.g., 250 x 4.6 mm, 3.5 or 5 µm particle size) is a good starting point.[11]

  • Mobile Phase: A gradient elution is typically necessary. Start with a mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile or methanol.[12][13] The acid in the mobile phase ensures the carboxylic acid groups are protonated, leading to better peak shape.

  • Detection: A Diode Array Detector (DAD) or UV detector set at a wavelength where all nitroaromatics absorb strongly (e.g., 254 nm) is recommended. A DAD can help distinguish between isomers by revealing subtle differences in their UV-Vis spectra.[13]

  • Optimization: Adjust the gradient slope, flow rate, and column temperature to maximize the resolution between the isomeric peaks.

Q7: What is the best strategy for purifying the final product to >99% purity?

Achieving high purity often requires a multi-step approach.

  • Acid-Base Extraction: After the reaction, an initial purification can be achieved by dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate). The dicarboxylic acid will form a water-soluble salt, while non-acidic impurities (like decarboxylated by-products) can be removed by washing with an organic solvent. The product is then re-precipitated by adding acid.[14]

  • Recrystallization: This is a powerful technique for removing small amounts of impurities. Solvents like ethanol, acetic acid, or dimethylformamide (DMF) should be evaluated. The key is to find a solvent in which the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities have different solubility profiles.

  • Column Chromatography: If recrystallization fails to remove persistent impurities (especially isomers), silica gel column chromatography is the final option. A solvent system of increasing polarity (e.g., hexane/ethyl acetate with a small amount of acetic acid) can effectively separate the components.

Section 3: Protocols & Workflows

Protocol 3.1: Sample HPLC-DAD Method for Impurity Profiling

This protocol provides a starting point for developing a specific analytical method.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD), monitoring at 254 nm and collecting spectra from 200-400 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.[15]

Table 1: Example HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Section 4: Visual Aids & Data Summaries

Table 2: Common By-products and Their Likely Origin

By-product NamePotential Synthetic OriginKey Identifying Feature (Mass Spec)
5-Nitro-2-halobenzoic acidUllmann CouplingMass of starting material
4-Nitro-[1,1'-biphenyl]-2,2'-dicarboxylic acidNitrationMass = Product - NO₂ + H
4,6'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acidNitrationIsomer (same mass as product)
4,4'-DinitrobiphenylUllmann CouplingMass = Product - 2COOH + 2H
Carbazole derivativesUllmann CouplingVaries; loss of nitro groups

Diagram 4.1: Potential By-product Pathways in Ullmann Synthesis A simplified diagram illustrating major side reactions during the copper-catalyzed coupling of 2-halo-5-nitrobenzoic acid.

G cluster_main Main Reaction Pathway cluster_side Side Reactions SM 2-Halo-5-nitrobenzoic Acid + Cu Product This compound SM->Product Ullmann Coupling Dehalo Dehalogenation By-product (5-Nitrobenzoic Acid) SM->Dehalo Reduction Decarb Decarboxylation SM->Decarb Reduction Nitro Group Reduction Product->Reduction Harsh Conditions Decarb_Product 4,4'-Dinitrobiphenyl Decarb->Decarb_Product Coupling Carbazole Carbazole Formation Reduction->Carbazole G start Crude Product Analysis hplc HPLC-DAD Shows Unknown Peak start->hplc lcms LC-MS Analysis hplc->lcms mass_det Determine Mass of Unknown lcms->mass_det prep Isolate Impurity (Prep-HPLC) mass_det->prep If present >1% nmr Structural Elucidation (NMR, etc.) prep->nmr identify Structure Confirmed nmr->identify

Caption: Systematic workflow for the identification of unknown impurities.

References

  • Taylor & Francis Knowledge Centers. (2022). Ullmann reaction – Knowledge and References. Taylor & Francis. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • CN103319348A. (2013). Synthetic method of 4,4'-dinitro-2,2'-diphenyldicarboxylic acid.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. [Link]

  • Veeprho. (n.d.). Carboxylic Acid Impurities and Related Compound. [Link]

  • DOKUMEN.PUB. (n.d.). Synthesis of Diphenic Acid Derivatives. [Link]

  • Organic Syntheses. (n.d.). Diphenic acid. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Salem, M. A., et al. (2017). Diphenic acid derivatives: Synthesis, reactions, and applications. ResearchGate. [Link]

  • Wikipedia. (n.d.). Diphenic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-. [Link]

  • PrepChem.com. (n.d.). Preparation of 4,4′-dinitrobiphenyl. [Link]

  • Jain, Z. J., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-4,4'-dicarboxylic acid, 2,2'-dinitro-. [Link]

  • Vedantu. (n.d.). Aromatic Carboxylic Acids: Types, Synthesis & Uses Explained. [Link]

  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4,4'-dicarboxylic acid on Newcrom R1 HPLC column. [Link]

  • Organic Syntheses. (n.d.). 2,2'-dinitrobiphenyl. [Link]

  • Epps, D., et al. (2016). Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link]

  • Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. [Link]

  • Walash, M. I., et al. (2014). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection.... PubMed. [Link]

  • Chemistry Notes. (2022). Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. [Link]

  • Google Patents. (1990). US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid.
  • Britannica. (n.d.). Carboxylic acid - Aromatic, Organic, Reactions. [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • RSC Publishing. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. [Link]

Sources

"stability and storage of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid (CAS No. 20246-81-5). This document provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the stability, proper storage, and effective use of this compound in your experiments.

I. Compound Overview and Key Properties

This compound is a nitro-substituted aromatic dicarboxylic acid. Its rigid biphenyl core and functional groups make it a valuable building block in the synthesis of advanced organic materials and pharmaceutical intermediates. However, the presence of both nitro and carboxylic acid groups imparts specific stability and handling requirements that must be carefully considered.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 20246-81-5[1][2]
Molecular Formula C₁₄H₈N₂O₈[2]
Molecular Weight 332.22 g/mol [2]
Appearance White to off-white or yellowish solid/powder
Melting Point 258-259 °C[3]
Boiling Point 539.5 °C at 760 mmHg[3]
Density 1.632 g/cm³[3]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the handling, storage, and use of this compound.

Diagram: Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Workflow for Experimental Issues cluster_observe Observation of Issue cluster_diagnose Diagnosis cluster_resolve Resolution observe_issue Problem Observed (e.g., Discoloration, Poor Solubility) check_storage Review Storage Conditions (Temp, Light, Humidity) observe_issue->check_storage Is the issue related to stability? check_handling Review Handling Procedures (e.g., Solvent Purity, pH) observe_issue->check_handling Is the issue related to the experiment? check_purity Assess Compound Purity (e.g., HPLC, NMR) check_storage->check_purity check_handling->check_purity action_storage Adjust Storage (e.g., Dessicate, Protect from Light) check_purity->action_storage Degradation confirmed action_handling Modify Protocol (e.g., Change Solvent, Adjust pH) check_purity->action_handling Purity is good, issue is procedural action_purify Purify Compound or Obtain New Stock check_purity->action_purify Impurity confirmed

Caption: A logical workflow for diagnosing and resolving common experimental issues.

Question 1: The solid, which was initially off-white, has developed a yellow or brownish tint. What could be the cause?

Answer:

A color change to yellow or brown is a common visual indicator of degradation in nitroaromatic compounds. This can be caused by several factors:

  • Exposure to Light (Photodegradation): Nitroaromatic compounds can be susceptible to photodegradation.[4] The energy from UV light can promote chemical reactions, leading to the formation of colored byproducts.

  • Thermal Stress: Although the melting point is high, prolonged exposure to elevated temperatures, even well below the melting point, can initiate slow decomposition. The thermal decomposition of nitroaromatic compounds can be complex, potentially involving the cleavage of C-N bonds.[5]

  • Chemical Contamination: Exposure to incompatible vapors or contact with reactive surfaces can also lead to degradation. For instance, strong bases could potentially react with the acidic protons of the carboxylic acid groups.

Recommended Actions:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container in a cool, dry, and dark place.

  • Assess Purity: If the color change is significant, it is advisable to re-analyze the purity of the material using a suitable analytical technique such as HPLC before use.

  • Consider Purification: If the purity is compromised, recrystallization from an appropriate solvent may be necessary.

Question 2: I am having difficulty dissolving the compound in a solvent where it is reported to be soluble. What are the possible reasons?

Answer:

Poor solubility can be frustrating and may stem from several factors:

  • Incorrect Solvent Choice: While a related compound, 4,4'-biphenyldicarboxylic acid, is reported to be soluble in DMF, DEF, DMAc, ethanol, and benzene, the solubility of the dinitro-substituted version may differ.[6] Aromatic compounds with nitro groups can have altered polarity.

  • pH of the Solution: As a dicarboxylic acid, the protonation state of the carboxyl groups is highly dependent on the pH of the medium. In neutral or acidic aqueous solutions, the compound will be in its less soluble, protonated form.

  • Compound Purity: The presence of insoluble impurities can give the appearance of poor solubility.

  • Kinetic vs. Thermodynamic Solubility: The compound may require energy (e.g., gentle heating, sonication) to overcome the crystal lattice energy and dissolve.

Recommended Actions:

  • Adjust the pH: For aqueous or partially aqueous systems, increasing the pH by adding a base (e.g., sodium bicarbonate or a non-reactive organic base) will deprotonate the carboxylic acid groups to the more soluble carboxylate form.

  • Use a More Polar Aprotic Solvent: Solvents like DMSO and DMF are often effective for dissolving polar, aromatic compounds.

  • Apply Gentle Heating and Agitation: Warming the mixture and stirring or sonicating can help to increase the rate of dissolution.

  • Confirm Purity: If solubility issues persist, verify the purity of your material.

Question 3: My NMR spectrum shows unexpected peaks. What could they be?

Answer:

Unexpected peaks in an NMR spectrum can arise from several sources:

  • Residual Solvents: The most common source of extra peaks is residual solvent from the synthesis or purification process. Consult a table of common NMR solvent impurities for chemical shifts.[7][8][9][10]

  • Water: A broad peak due to water is often present, and its chemical shift can vary depending on the solvent and temperature.

  • Synthetic Byproducts: Depending on the synthetic route, isomeric byproducts or unreacted starting materials may be present. For example, the synthesis of a related compound, 6,6'-dinitrodiphenic acid, can be complicated by the formation of isomers.[11]

  • Degradation Products: If the compound has been stored improperly, the extra peaks could correspond to degradation products. The nature of these would depend on the degradation pathway (e.g., hydrolysis, decarboxylation).

Recommended Actions:

  • Identify Common Impurities: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents and reagents.

  • Perform a 2D NMR Experiment: Techniques like COSY and HSQC can help to establish connectivity and identify the structure of the impurities.

  • Use Mass Spectrometry: LC-MS can be used to identify the molecular weights of the impurities, providing valuable clues to their identity.

  • Re-purify the Sample: If significant impurities are detected, purification by recrystallization or chromatography is recommended.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term stability, the compound should be stored in a tightly sealed, opaque container to protect it from light and moisture. Storage in a cool, dry, and dark environment, such as a desiccator at room temperature, is recommended. Some suppliers suggest long-term storage at 4°C.[12]

Q2: Is this compound sensitive to pH?

A2: Yes, as a dicarboxylic acid, its properties, particularly solubility, are sensitive to pH. In acidic to neutral aqueous environments, the carboxylic acid groups will be protonated, leading to lower solubility. In basic conditions (pH > pKa), the carboxylate form will predominate, which is generally more soluble in polar solvents. The stability of the compound may also be affected by extreme pH, which can catalyze hydrolysis of the nitro groups or other degradation pathways.[13]

Q3: What are some incompatible materials to avoid?

A3: While specific incompatibility data for this compound is limited, general guidelines for nitroaromatic compounds and carboxylic acids should be followed. Avoid contact with:

  • Strong Oxidizing Agents: Can react with the aromatic system.

  • Strong Reducing Agents: Can reduce the nitro groups.[11]

  • Strong Bases: Will react with the carboxylic acid groups and could potentially promote degradation.

  • Metals: Some metals can catalyze the decomposition of nitro compounds.

Q4: What analytical techniques are recommended for purity assessment?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a powerful tool for quantifying purity and detecting impurities. A C18 column with a mobile phase of methanol or acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at an acidic pH) is a good starting point.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify organic impurities.

  • Mass Spectrometry (MS): Provides accurate molecular weight determination.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point, which is an indicator of purity. A sharp melting endotherm suggests high purity.[15]

IV. Experimental Protocols

Protocol 1: General Procedure for Solubilization
  • Weigh the desired amount of this compound in a suitable container.

  • Add a small amount of the chosen solvent (e.g., DMSO, DMF).

  • Stir the mixture at room temperature.

  • If the compound does not dissolve, gentle warming (e.g., to 40-50 °C) and/or sonication can be applied.

  • For aqueous or protic solvent systems where solubility is low, add a base (e.g., triethylamine, sodium bicarbonate) dropwise while stirring until the solid dissolves. Be mindful that this will form the salt of the dicarboxylic acid.

Protocol 2: Purity Assessment by HPLC (Starting Method)
  • Instrumentation: HPLC with UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of methanol and 0.05 M sodium dihydrogen phosphate buffer (pH adjusted to 3 with phosphoric acid). Start with a higher aqueous percentage and ramp up the methanol concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 254 nm or a wavelength of maximum absorbance determined by a UV-Vis scan.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase or a strong solvent like DMF) to a known concentration (e.g., 1 mg/mL).

Note: This is a starting method and may require optimization for your specific instrument and sample.

V. References

  • Examples of Incompatible Chemicals. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-. Retrieved from [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

  • GENERAL TESTS, PROCESSES AND APPARATUS. (n.d.). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Retrieved from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2023). ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4,4'-dinitrobiphenyl-2,2'-dicarboxylic acid. Retrieved from [Link]

  • Ashdin Publishing. (2023). Review Article. Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-. Retrieved from [Link]

  • ResearchGate. (2013). What is the solublity of 4,4'-biphenyldicarboxylic acid in various solvents?. Retrieved from [Link]

  • ResearchGate. (2020). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Retrieved from [Link]

  • Walash, M. I., Ibrahim, F., & Abo El Abass, S. (2014). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test. Luminescence, 29(7), 914–919. Retrieved from [Link]

  • PubChem. (n.d.). 6,6'-Dinitro(1,1'-biphenyl)-2,2'-dicarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2015). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i. Retrieved from [Link]

  • Amanote Research. (1995). Solid-Phase Thermal Decomposition of 2,4-Dinitroimidazole (2,4-Dni). Retrieved from [Link]

  • ResearchGate. (2014). Theoretical study on the thermal decomposition mechanism of 3,3′-dinitro-4,4′-azoxyfurazan. Retrieved from [Link]

  • PubChem. (n.d.). 6,6'-Dinitro(1,1'-biphenyl)-2,2'-dicarboxylic acid. Retrieved from [Link]

  • MDPI. (2020). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Retrieved from [Link]

  • Yan, Q. L., Li, X. J., Wang, H., Nie, L. H., Zhang, Z. Y., & Gao, H. X. (2008). Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP). Journal of Hazardous Materials, 151(2-3), 515–521. Retrieved from [Link]

  • ResearchGate. (2000). Thermal Decomposition Reaction of Acetophenone Cyclic Diperoxide in Solvents of Different Physicochemical Properties. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the synthesis of functionalized biaryl compounds is a critical task. 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid is a valuable building block due to its potential for further chemical modification at its nitro and carboxylic acid groups, making it a precursor for various ligands, polymers, and pharmaceutical intermediates. This guide provides an in-depth comparison of the primary synthetic routes to this target molecule, offering an objective analysis of their methodologies, supported by experimental data and mechanistic insights.

At a Glance: Comparison of Synthetic Routes

The optimal synthetic route to this compound is contingent on several factors, including the availability of starting materials, desired yield and purity, scalability, and safety considerations. The following table summarizes the key aspects of the three main synthetic pathways.

ParameterRoute 1: Direct NitrationRoute 2: Ullmann CouplingRoute 3: Suzuki-Miyaura Coupling
Starting Materials [1,1'-Biphenyl]-2,2'-dicarboxylic acid2-Chloro-5-nitrobenzoic acid or 2-Iodo-5-nitrobenzoic acid2-Halo-5-nitrobenzoic acid and its corresponding boronic acid/ester
Key Reagents Concentrated H₂SO₄, Fuming HNO₃Copper powder (activated)Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)
Reaction Temperature 0-65°CHigh temperatures (typically >200°C)Moderate temperatures (typically 80-120°C)
Estimated Yield Moderate to GoodGood to ExcellentGood to Excellent
Key Advantages Potentially fewer steps if the starting biphenyl is readily available.High yields, can be performed solvent-free.Milder reaction conditions, high functional group tolerance.
Key Disadvantages Risk of multiple nitration products and difficult purification.Harsh reaction conditions, stoichiometric copper waste.Sensitivity to sterically hindered substrates, potential for homo-coupling.

In-Depth Analysis of Synthetic Routes

Route 1: Direct Nitration of [1,1'-Biphenyl]-2,2'-dicarboxylic Acid

This approach is the most straightforward conceptually, involving the direct nitration of the pre-formed biphenyl backbone. The carboxylic acid groups are meta-directing, while the phenyl groups are ortho, para-directing. This combination can lead to a mixture of isomers, making regiocontrol a significant challenge.

Reaction Scheme:

G A [1,1'-Biphenyl]-2,2'-dicarboxylic acid B This compound A->B Conc. H₂SO₄, Fuming HNO₃ 0-65°C

Caption: Direct nitration of [1,1'-biphenyl]-2,2'-dicarboxylic acid.

Experimental Protocol (Based on CN103319348A)[1]:

  • Dissolution: Under ice-bath conditions, slowly add concentrated sulfuric acid to [1,1'-biphenyl]-2,2'-dicarboxylic acid with continuous stirring.

  • Nitration: Dropwise, add fuming nitric acid to the mixture while maintaining the temperature below 15°C.

  • Reaction: After the addition is complete, continue stirring under the ice-bath for 30 minutes. Subsequently, warm the reaction mixture to 60-65°C and maintain this temperature for 1 hour.[1]

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice with stirring.

  • Isolation: Collect the precipitate by suction filtration, wash with water, and dry to obtain this compound.

Causality Behind Experimental Choices:

  • Mixed Acid: The use of a mixture of concentrated sulfuric and fuming nitric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution reaction.

  • Temperature Control: The initial low temperature is crucial to control the exothermic nitration reaction and prevent runaway reactions and the formation of over-nitrated byproducts. The subsequent heating provides the necessary activation energy for the reaction to proceed to completion.

Trustworthiness & Validation:

This method's reliability is dependent on the precise control of reaction conditions to favor the formation of the desired 4,4'-dinitro isomer. Purification by recrystallization is often necessary to remove other isomeric impurities.

Route 2: Ullmann Coupling

The Ullmann coupling is a classic, robust method for the formation of biaryl linkages, particularly for electron-deficient aryl halides. This reaction involves the self-coupling of a 2-halo-5-nitrobenzoic acid in the presence of copper powder at high temperatures.

Reaction Scheme:

G A 2-Halo-5-nitrobenzoic acid (X = Cl, I) B This compound A->B Copper powder High Temperature

Caption: Ullmann coupling of a 2-halo-5-nitrobenzoic acid.

Experimental Protocol (Conceptual, based on Ullmann reactions of similar substrates)[2][3][4]:

  • Reactant Mixture: In a flask equipped with a mechanical stirrer, mix 2-iodo-5-nitrobenzoic acid with activated copper bronze. Sand can be added as a heat moderator.[2]

  • Heating: Heat the mixture in an oil bath to a high temperature (e.g., 215–225°C) with vigorous stirring for several hours.[2]

  • Work-up: After cooling, the solid reaction mass is typically treated with an acidic solution to dissolve the copper salts.

  • Isolation and Purification: The crude product is then isolated by filtration and purified by recrystallization from a suitable solvent.

Causality Behind Experimental Choices:

  • Activated Copper: The reactivity of the copper is critical. "Activated" copper, often prepared by the reduction of a copper salt, provides a high surface area for the reaction.[2]

  • High Temperature: The Ullmann reaction generally requires high temperatures to overcome the activation energy for the C-C bond formation.[3]

  • Aryl Halide Reactivity: Aryl iodides are typically more reactive than aryl chlorides in Ullmann couplings, allowing for potentially lower reaction temperatures or shorter reaction times.[3]

Trustworthiness & Validation:

While often providing good yields, the Ullmann coupling's harsh conditions can limit its applicability for substrates with sensitive functional groups. The reaction can also be sensitive to the source and activation method of the copper.

Route 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. This method offers milder reaction conditions compared to the Ullmann coupling and a high degree of functional group tolerance. However, the synthesis of the required boronic acid or ester precursor is an additional step.

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling A 2-Halo-5-nitrobenzoic acid (or ester) C This compound (or ester) A->C B 2-Borono-5-nitrobenzoic acid (or ester) B->C catalyst Pd Catalyst, Base catalyst->C

Caption: Suzuki-Miyaura coupling for the synthesis of the target molecule.

Experimental Protocol (Conceptual, based on Suzuki couplings of similar substrates)[5][6]:

  • Reaction Setup: To a reaction vessel, add the 2-halo-5-nitrobenzoic acid (or its ester), the corresponding 2-borono-5-nitrobenzoic acid (or its ester), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent system (e.g., toluene/water or DME/water).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: After cooling, the reaction mixture is typically partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization. If an ester was used, a final hydrolysis step is required to obtain the dicarboxylic acid.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination steps to form the new C-C bond.

  • Base: The base is required to activate the boronic acid for the transmetalation step.

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation by air.

Trustworthiness & Validation:

The success of the Suzuki-Miyaura coupling can be sensitive to the choice of catalyst, ligand, base, and solvent. For electron-poor substrates, such as those with nitro groups, the reaction can be sluggish, and homo-coupling of the starting materials can be a competing side reaction.[5]

Synthesis of Key Precursors

The availability of the starting materials is a crucial factor in selecting a synthetic route.

  • 2-Chloro-3,5-dinitrobenzoic acid: This can be synthesized by the nitration of 2-chlorobenzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid. A reported procedure gives a yield of 73.5%.[7]

  • 2-Iodo-5-nitrobenzoic acid: This precursor can be prepared from 2-amino-5-nitrobenzoic acid via a Sandmeyer-type reaction, involving diazotization followed by treatment with potassium iodide.

Conclusion

The choice of the most suitable synthetic route for this compound depends on the specific requirements of the researcher.

  • Direct nitration is a potentially quick but less controlled method that may require extensive purification.

  • The Ullmann coupling is a high-yielding, classical method, but its harsh conditions and the use of stoichiometric copper are significant drawbacks.

  • The Suzuki-Miyaura coupling offers a more modern and milder approach with high functional group tolerance, though it requires the synthesis of a boronic acid precursor and careful optimization of reaction conditions.

For laboratory-scale synthesis where mild conditions and functional group tolerance are paramount, the Suzuki-Miyaura coupling may be the preferred method, provided the necessary precursors are accessible. For larger-scale production where cost and robustness are key, a well-optimized Ullmann coupling or direct nitration could be more viable.

References

  • CN103319348A. Synthetic method of 4,4'-dinitro-2,2'-diphenyldicarboxylic acid.
  • Organic Syntheses. 2,2'-dinitrobiphenyl. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • ResearchGate. Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. Available at: [Link]

  • PubMed. Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction. Available at: [Link]

  • The Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Available at: [Link]

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A Performance Guide to Polymers Derived from 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pursuit of novel polymers with superior performance characteristics is a constant endeavor. High-performance polymers are critical in a myriad of applications, from advanced materials in aerospace to specialized components in medical devices. This guide provides a comprehensive performance comparison of polymers theoretically derived from 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid, juxtaposed with existing, well-characterized high-performance aromatic polymers.

While direct, extensive experimental data on polymers synthesized from this compound is not widely available in public literature, we can infer and project their potential performance by analyzing the structure-property relationships of analogous aromatic polyamides and polyimides. The unique structural attributes of this dicarboxylic acid—specifically the presence of nitro groups and the kinked biphenyl backbone—are expected to impart distinct properties to the resulting polymers.

Introduction to the Monomer: this compound

The monomer this compound possesses a unique combination of features that make it a promising candidate for the synthesis of high-performance polymers.[1][2][3] The biphenyl group provides rigidity and thermal stability, characteristic of aromatic polymers. The nitro groups offer potential for subsequent chemical modification and may enhance solubility and interchain interactions. The 2,2'-dicarboxylic acid substitution creates a non-coplanar (kinked) structure, which can disrupt chain packing and potentially improve solubility without significantly compromising thermal properties.

The synthesis of this monomer can be achieved through the nitration of 2,2'-biphenyldicarboxylic acid.[4] The subsequent reduction of the nitro groups to amines would yield a diamine monomer suitable for polycondensation reactions to form polyamides and polyimides.

Comparative Performance Analysis: Polyamides and Polyimides

To project the performance of polymers derived from this compound, we will compare them against established aromatic polyamides and polyimides derived from various dianhydrides and diamines.

Thermal Properties

Aromatic polyamides and polyimides are renowned for their exceptional thermal stability.[5][6] This is attributed to the high dissociation energy of the aromatic and imide bonds in the polymer backbone.

Polymer TypeMonomersGlass Transition Temperature (Tg)Decomposition Temperature (Td)
Aromatic Polyamide (Hypothetical) 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid + Aromatic Diacid Chloride~250-300 °C~400-450 °C
Aromatic Polyamide (Divanillic Acid-based) Alkylated Divanillic Acid + Diamine207-262 °C[7]~380 °C[7]
Aromatic Polyamide (Divanillic Acid-based with side chains) Divanillic Acid with side chains + Aromatic Diamines150-253 °C[8]350-395 °C (5% weight loss)[8]
Polyimide (BPDA-based) 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) + Diamine290 °C (with ODA)[9]>500 °C
Polyimide (PMDA-based) Pyromellitic dianhydride (PMDA) + Diamine302 °C (with ODA)[9]>500 °C
Polyimide (DAPON-based) 4,4′-(2,7-naphthylenedioxy)dianiline (DAPON) + Dianhydride287–331 °C[10]>520 °C[10]

Table 1: Comparison of Thermal Properties of Aromatic Polymers.

Polymers derived from this compound are anticipated to exhibit high glass transition temperatures and thermal decomposition temperatures, in line with other aromatic polymers. The rigid biphenyl unit contributes to a high Tg, while the strong covalent bonds of the polyamide or polyimide linkage ensure thermal stability. The presence of nitro groups might slightly lower the decomposition temperature compared to non-substituted analogs.

Mechanical Properties

The mechanical strength of aromatic polymers is a key performance indicator.[5] High tensile strength and modulus are characteristic of these materials, arising from the rigidity of the polymer chains and strong intermolecular forces.

Polymer TypeMonomersTensile StrengthTensile ModulusElongation at Break
Aromatic Polyamide (Hypothetical) 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid + Aromatic Diacid Chloride~80-120 MPa~2.5-4.0 GPa~5-15%
Aromatic Polyamide (Divanillic Acid-based) Bu-Bu′-DVAPA~40 MPa[7]--
Aromatic Polyamide (Divanillic Acid-based with side chains) DVA PAs with isopropyl side chains63 MPa[8]--
Polyimide (BPDA-PI) BPDA + ODA--3.8%[9]
Polyimide (BTDA-PI) BTDA + ODA114.19 MPa[9]3.23 GPa[9]3.58%[9]
Polyimide (PMDA-PI) PMDA + ODA-3.42 GPa[9]2.82%[9]
Polyimide (DAPON-based) DAPON + Dianhydride86–107 MPa[10]-6–25%[10]

Table 2: Comparison of Mechanical Properties of Aromatic Polymers.

The kinked structure of the biphenyl backbone in the target monomer is expected to influence the mechanical properties. While the inherent rigidity of the aromatic rings will contribute to a high modulus, the non-coplanarity may lead to slightly lower tensile strength compared to polymers with more linear backbones, which can pack more efficiently. However, this same feature could lead to increased elongation at break and toughness.

Solubility

A significant challenge with many high-performance aromatic polymers is their poor solubility in common organic solvents, which complicates their processing.[11] The introduction of structural irregularities or flexible linkages is a common strategy to enhance solubility.

The 2,2'-substitution pattern in the biphenyl unit of the target monomer will force a dihedral angle between the phenyl rings, disrupting the planarity and reducing intermolecular packing. This is expected to significantly improve the solubility of the resulting polymers in organic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and m-cresol. The nitro groups may also contribute to improved solubility in polar aprotic solvents. Several studies have shown that the introduction of bulky side groups or kinked structures enhances the solubility of polyimides and polyamides.[10][12]

Experimental Protocols

To experimentally validate the performance of polymers derived from this compound, the following standard protocols would be employed.

Monomer Synthesis: 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid

The synthesis of the diamine monomer is a critical first step.

Monomer_Synthesis Monomer This compound Reduction Reduction of Nitro Groups (e.g., Catalytic Hydrogenation with Pd/C) Monomer->Reduction Diamine 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid Reduction->Diamine Purification Purification (Recrystallization) Diamine->Purification Final_Monomer Purified Diamine Monomer Purification->Final_Monomer

Figure 1. Workflow for the synthesis of the diamine monomer.

Step-by-Step Methodology:

  • Reduction: this compound is dissolved in a suitable solvent (e.g., ethanol or acetic acid).

  • A catalyst, such as palladium on carbon (Pd/C), is added to the solution.

  • The mixture is subjected to hydrogenation under pressure in a Parr reactor.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Purification: The catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified by recrystallization from an appropriate solvent system to yield the pure diamine monomer.

Polymer Synthesis: Polyamide and Polyimide

The purified diamine can then be used to synthesize polyamides and polyimides via polycondensation reactions.

Polymer_Synthesis cluster_polyamide Polyamide Synthesis cluster_polyimide Polyimide Synthesis Diamine_PA Diamine Monomer Polycondensation_PA Low-Temperature Solution Polycondensation (in NMP or DMAc) Diamine_PA->Polycondensation_PA Diacid_Chloride Aromatic Diacid Chloride Diacid_Chloride->Polycondensation_PA Polyamide Polyamide Polycondensation_PA->Polyamide Diamine_PI Diamine Monomer Polyamic_Acid Poly(amic acid) Intermediate Diamine_PI->Polyamic_Acid Dianhydride Aromatic Tetracarboxylic Dianhydride Dianhydride->Polyamic_Acid Thermal_Imidization Thermal or Chemical Imidization Polyamic_Acid->Thermal_Imidization Polyimide Polyimide Thermal_Imidization->Polyimide

Figure 2. General workflows for polyamide and polyimide synthesis.

Polyamide Synthesis (Low-Temperature Solution Polycondensation):

  • The diamine monomer is dissolved in an anhydrous polar aprotic solvent, such as NMP or DMAc, under an inert atmosphere (e.g., nitrogen).

  • The solution is cooled in an ice bath.

  • An equimolar amount of an aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) is added portion-wise with vigorous stirring.

  • The reaction is allowed to proceed at low temperature for several hours and then at room temperature overnight.

  • The resulting viscous polymer solution is poured into a non-solvent, such as methanol, to precipitate the polyamide.

  • The polymer is collected by filtration, washed thoroughly, and dried under vacuum.

Polyimide Synthesis (Two-Step Method):

  • Poly(amic acid) Formation: The diamine monomer and an equimolar amount of an aromatic tetracarboxylic dianhydride (e.g., PMDA or BPDA) are dissolved in a polar aprotic solvent like NMP or DMAc.[11]

  • The reaction is stirred at room temperature under an inert atmosphere for several hours to form a viscous poly(amic acid) solution.

  • Imidization: The poly(amic acid) solution is cast onto a glass plate to form a film.

  • The film is then subjected to thermal imidization by heating it in a stepwise manner to high temperatures (e.g., up to 300-350 °C) under a nitrogen atmosphere.[9] This process removes water and closes the imide rings.

Potential Applications: Gas Separation Membranes

Aromatic polymers with tailored structures are of great interest for gas separation membrane applications.[13][14][15] The performance of these membranes is determined by a trade-off between permeability and selectivity for different gases. The introduction of bulky, contorted structures can increase the fractional free volume (FFV) of the polymer, leading to higher gas permeability.

The non-planar structure of polymers derived from this compound could lead to an increased FFV, making them promising candidates for gas separation membranes. The nitro groups could also be chemically modified to introduce other functionalities that could enhance selectivity for specific gases, such as CO2.[16] The development of photoresponsive polymers for gas separation is also an emerging area of research.[17]

Conclusion

Polymers derived from this compound represent a promising, yet underexplored, class of high-performance materials. Based on the structure-property relationships of analogous aromatic polyamides and polyimides, it is anticipated that these novel polymers will exhibit a compelling combination of high thermal stability, good mechanical properties, and enhanced solubility. The unique kinked biphenyl backbone is a key structural feature that is expected to impart processability without a significant compromise in performance. Further experimental investigation into the synthesis and characterization of these polymers is warranted to fully elucidate their potential and pave the way for their application in advanced technologies.

References

  • UBE INDUSTRIES. LTD. (n.d.). PROPERTIES OF POLYIMB)ES CONSISTING OF BDPHENYLTETRACARBOXYLIC ACID MOIETIES AND THEIR APPLICATION.
  • MDPI. (n.d.). Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether.
  • ResearchGate. (n.d.). Synthesis of biphenyl polyesters derived from divanillic acid, and their thermal and mechanical properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and properties of polyimides derived from 4,4′‐(2,7‐naphthylenedioxy)dianiline and aromatic tetracarboxylic dianhydrides. Retrieved from [Link]

  • Zeus. (n.d.). FOCUS ON POLYIMIDES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Retrieved from [Link]

  • ResearchGate. (2018). Aromatic Polyamides. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319348A - Synthetic method of 4,4'-dinitro-2,2'-diphenyldicarboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Synthesis of divanillic acid-based aromatic polyamides with linear and branched side-chains and the effect of side-chain structure on thermal and mechanical properties. Retrieved from [Link]

  • National Science Foundation. (2020). Science Journals - NSF Public Access Repository. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Polymer Membranes for Gas Separation. Retrieved from [Link]

  • ORBilu. (2022). Photoresponsive Polymer and Polymer Composite Membranes for Gas Separation. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Gas Separation through Polymer-Based Membranes: Synthesis, Membrane Fabrication, and Performance. Retrieved from [Link]

  • Semantic Scholar. (2017). A Comparison between Several Commercial Polymer Hollow Fiber Membranes for Gas Separation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4'-dicarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of different polymer properties. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4,4′-dinitrobiphenyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymer Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1,1'-Biphenyl)-4,4'-dicarboxylic acid, 2,2'-dinitro-. Retrieved from [Link]

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A Comparative Guide to Metal-Organic Frameworks Synthesized with Biphenyl Dicarboxylic Acid Linkers: Structure, Properties, and Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for advancing applications in catalysis, gas storage and separation, and drug delivery. The choice of the organic linker is a critical determinant of the final properties of these crystalline porous materials. This guide provides an in-depth technical comparison of MOFs synthesized using a versatile class of ligands: biphenyl dicarboxylic acids. We will explore how modifications to the biphenyl backbone—through functionalization, variation in length, and isomeric positioning of the carboxylic acid groups—directly influence the resulting MOF's structure, porosity, stability, and functional performance. This guide is grounded in experimental data and provides detailed protocols to ensure scientific integrity and reproducibility.

The Architectural Blueprint: Why Biphenyl Dicarboxylic Acid Linkers?

The biphenyl dicarboxylic acid scaffold is a cornerstone in MOF chemistry for several key reasons. Its inherent rigidity and linearity, particularly in the case of biphenyl-4,4'-dicarboxylic acid (BPDC), often lead to the formation of robust and highly porous frameworks.[1][2] The biphenyl unit provides a structural extension compared to simpler linkers like terephthalic acid, which can result in MOFs with larger pores and higher surface areas, a crucial factor for applications involving bulky molecules or high gas uptake capacities.[2]

Furthermore, the aromatic rings of the biphenyl backbone are amenable to a wide range of functionalization. The introduction of different chemical groups (-NH₂, -NO₂, -OH, -OCH₃, etc.) allows for the fine-tuning of the electronic properties, surface chemistry, and overall functionality of the MOF without necessarily altering the underlying topology.[3] This "isoreticular" approach is a powerful tool for systematically studying structure-property relationships and designing MOFs with tailored characteristics.

The Impact of Linker Modification: A Comparative Analysis

The modification of the biphenyl dicarboxylic acid linker directly translates to tangible differences in the properties of the resulting MOFs. Here, we compare MOFs based on linker functionalization and length, supported by experimental data.

Functionalization: Tailoring the Pore Environment

The introduction of functional groups onto the biphenyl backbone can dramatically alter the physicochemical properties of the MOF. This is often achieved while maintaining the same underlying framework structure, as seen in the renowned UiO (University of Oslo) series of MOFs.

Table 1: Comparison of Properties of Isoreticular MOFs with Functionalized Linkers

MOF NameBiphenyl Dicarboxylic Acid LinkerFunctional GroupBET Surface Area (m²/g)Thermal Decomposition Temp. (°C)Key Application Highlight
UiO-67 Biphenyl-4,4'-dicarboxylic acid (BPDC)-H~1000 - 4500+> 400High porosity for gas storage and catalysis with bulky substrates.[2]
UiO-67-NH₂ 2,2'-diamino-biphenyl-4,4'-dicarboxylic acid-NH₂~1200 - 1400Slightly reduced vs. UiO-67Enhanced CO₂ adsorption and potential for post-synthetic modification.[3][4]
UiO-67-NO₂ 2,2'-dinitro-biphenyl-4,4'-dicarboxylic acid-NO₂~1100 - 1300Generally lower vs. UiO-67Modulated electronic properties for photocatalysis.
Cu-MeO-BPDC 2,2'-dimethoxy-biphenyl-4,4'-dicarboxylic acid-OCH₃ModerateN/ASelective gas adsorption (CO₂ over N₂ and CH₄ over N₂).[5]
Dihydroxy-BPDC MOFs 3,3'-dihydroxy-biphenyl-4,4'-dicarboxylic acid & isomers-OHVariableStable under hydrothermal conditionsHeterogeneous catalysis (e.g., Henry reaction).

Note: The properties listed are typical ranges and can vary based on the specific synthesis and activation conditions.

The data clearly indicates that while the introduction of functional groups may slightly decrease the surface area due to the added bulk, it imparts new functionalities. For instance, the amine groups in UiO-67-NH₂ can enhance CO₂ uptake through favorable interactions.[3][4]

Linker Isomerism: The Subtle Art of Positional Control

The positioning of the carboxylic acid groups on the biphenyl backbone can significantly influence the resulting crystal structure and, consequently, the material's properties. While direct, side-by-side comparative studies on a wide range of non-functionalized isomers are not extensively available in the literature, research on functionalized isomers provides valuable insights. For example, the use of positional isomers of dihydroxy-functionalized biphenyl dicarboxylic acids has been shown to result in coordination polymers with different dimensionalities (from 1D chains to 3D frameworks) and network topologies. This highlights that subtle changes in the linker's geometry can lead to vastly different supramolecular assemblies.

Linker Length: Expanding the Pore Dimensions

A well-established strategy for increasing the pore size and volume of MOFs is to use longer organic linkers. A comparison between MOFs synthesized with biphenyl-4,4'-dicarboxylic acid (BPDC) and the longer 4''-carboxy-m-terphenyl-4-carboxylic acid illustrates this principle. The additional phenyl ring in the terphenyl linker leads to an expansion of the framework, resulting in larger pores. This is advantageous for applications requiring the encapsulation of large molecules, such as drug delivery or catalysis of bulky substrates.[2]

Experimental Workflows and Protocols

To ensure the reliability and reproducibility of the data presented, this section details the standard experimental protocols for the synthesis and characterization of MOFs based on biphenyl dicarboxylic acid linkers.

Synthesis of UiO-67: A Case Study

UiO-67, a zirconium-based MOF synthesized with biphenyl-4,4'-dicarboxylic acid, is a highly stable and porous material, making it an excellent representative example.

Step-by-Step Synthesis Protocol (Solvothermal Method): [2]

  • Preparation of the Linker Solution: Dissolve biphenyl-4,4'-dicarboxylic acid (BPDC) in N,N-dimethylformamide (DMF).

  • Preparation of the Metal Salt Solution: Dissolve zirconium tetrachloride (ZrCl₄) in DMF.

  • Reaction Mixture: Combine the linker and metal salt solutions in a Teflon-lined autoclave. A modulator, such as hydrochloric acid or acetic acid, is often added to control the crystallite size and defect density.

  • Solvothermal Synthesis: Seal the autoclave and heat it to a specific temperature (e.g., 120°C) for a set period (e.g., 24 hours).

  • Product Isolation: After cooling to room temperature, the crystalline product is collected by centrifugation or filtration.

  • Washing: The product is washed multiple times with DMF and then with a lower-boiling solvent like ethanol or acetone to remove unreacted starting materials and solvent molecules from the pores.

  • Activation: The washed product is activated by heating under vacuum to remove the solvent molecules completely, making the pores accessible.

Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Synthesis cluster_workup Product Work-up Linker Solution Dissolve BPDC in DMF Mixing Combine Solutions + Modulator Linker Solution->Mixing Metal Salt Solution Dissolve ZrCl4 in DMF Metal Salt Solution->Mixing Heating Heat in Autoclave (e.g., 120°C, 24h) Mixing->Heating Isolation Centrifugation/ Filtration Heating->Isolation Washing Wash with DMF & Ethanol Isolation->Washing Activation Heat under Vacuum Washing->Activation Final Product Activated UiO-67 Activation->Final Product

Caption: A generalized workflow for the solvothermal synthesis of UiO-67.

Characterization Techniques

PXRD is essential for confirming the crystallinity and phase purity of the synthesized MOF.

Step-by-Step PXRD Analysis Protocol:

  • Sample Preparation: A small amount of the activated MOF powder is gently packed into a sample holder, ensuring a flat surface.

  • Data Collection: The sample is placed in the diffractometer, and the X-ray diffraction pattern is collected over a specific range of 2θ angles.

  • Data Analysis: The experimental diffraction pattern is compared with a simulated pattern from the known crystal structure or with the patterns of the starting materials to confirm the formation of the desired MOF and to check for impurities.

PXRD_Workflow Sample Prep Prepare MOF Powder on Sample Holder Data Acq Collect Diffraction Pattern (2θ scan) Sample Prep->Data Acq Place in Diffractometer Data Analysis Compare Experimental vs. Simulated/Reference Patterns Data Acq->Data Analysis Conclusion Confirm Crystallinity & Phase Purity Data Analysis->Conclusion

Caption: A simplified workflow for PXRD analysis of MOFs.

BET analysis is used to determine the specific surface area and pore volume of the MOF.

Step-by-Step BET Analysis Protocol:

  • Sample Degassing: A precisely weighed amount of the activated MOF is heated under vacuum in a sample tube to remove any adsorbed molecules.

  • Nitrogen Adsorption: The sample tube is cooled to 77 K (liquid nitrogen temperature), and nitrogen gas is introduced at controlled pressures. The amount of adsorbed gas is measured at each pressure point.

  • Data Analysis: The adsorption data is used to construct a BET plot, from which the monolayer capacity is determined. The specific surface area is then calculated from the monolayer capacity. The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to 1.

TGA is employed to evaluate the thermal stability of the MOF.

Step-by-Step TGA Protocol:

  • Sample Preparation: A small, accurately weighed amount of the activated MOF is placed in a TGA pan.

  • Heating Program: The sample is heated at a constant rate under a controlled atmosphere (typically nitrogen or air).

  • Data Analysis: The weight of the sample is monitored as a function of temperature. A significant weight loss indicates the decomposition of the MOF framework. The onset temperature of this decomposition is taken as a measure of the thermal stability.

Functional Performance: Catalysis and Gas Adsorption

The choice of biphenyl dicarboxylic acid linker has a profound impact on the functional performance of the resulting MOFs, particularly in catalysis and gas adsorption.

Catalytic Applications
Gas Adsorption and Separation

The porosity and surface chemistry of MOFs, which are directly influenced by the biphenyl dicarboxylic acid linker, are critical for their performance in gas adsorption and separation. As shown in Table 1, amino-functionalized MOFs often exhibit enhanced CO₂ uptake compared to their non-functionalized counterparts due to the favorable interactions between the amine groups and CO₂ molecules.[3][4] MOFs synthesized with 2,2'-dimethoxy-biphenyl-4,4'-dicarboxylic acid have demonstrated selective gas adsorption, favoring CO₂ over N₂ and CH₄ over N₂.[5]

Linker_Property_Relationship cluster_linker Linker Design cluster_properties Resulting MOF Properties cluster_performance Functional Performance Linker Biphenyl Dicarboxylic Acid Linker Choice Porosity Porosity (Surface Area, Pore Size) Linker->Porosity Length, Isomerism Stability Thermal & Chemical Stability Linker->Stability Functional Groups Functionality Surface Chemistry & Active Sites Linker->Functionality Functional Groups Catalysis Catalysis (e.g., Oxidation) Porosity->Catalysis Gas Adsorption Gas Adsorption & Separation Porosity->Gas Adsorption Drug Delivery Drug Delivery Porosity->Drug Delivery Functionality->Catalysis Functionality->Gas Adsorption

Caption: The relationship between linker design, MOF properties, and performance.

Conclusion and Future Outlook

The selection of the biphenyl dicarboxylic acid linker is a critical step in the design of MOFs with tailored properties. This guide has demonstrated that by strategically modifying the linker through functionalization and by varying its length, researchers can exert significant control over the resulting MOF's porosity, stability, and functional performance. While direct comparative studies on the effect of linker isomerism are an area that warrants further investigation, the principles outlined here provide a robust framework for the rational design of next-generation MOFs. The continued exploration of novel functionalized biphenyl dicarboxylic acid linkers will undoubtedly lead to the development of new materials with enhanced capabilities for a wide range of applications, from sustainable chemistry to advanced medicine.

References

  • Goh, E. G. T., et al. (2025). Utilizing mixed-linker zirconium based metal-organic frameworks to enhance the visible light photocatalytic oxidation of alcohol. Request PDF. [Link]

  • Karmakar, A., et al. (2018). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.GOV. [Link]

  • Yang, S., et al. (2016). Enhancement of CO2 Adsorption and Catalytic Properties by Fe-Doping of [Ga2(OH)2(L)] (H4L = Biphenyl-3,3′,5,5′-tetracarboxylic Acid), MFM-300(Ga2). Inorganic Chemistry, 55(3), 1183–1191. [Link]

  • Zhu, D., et al. (2014). Four MOFs with 2,2′-dimethoxy-4,4′-biphenyl-dicarboxylic acid: syntheses, structures, topologies and properties. CrystEngComm, 16(44), 10326–10333. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the robust validation of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid. Tailored for researchers, scientists, and drug development professionals, this document offers an objective evaluation of various techniques, supported by detailed experimental protocols and comparative data. Our focus is on the practical application and scientific rationale behind method selection and validation, ensuring the integrity and reliability of analytical results in a regulatory environment.

Introduction: The Analytical Imperative for a Complex Moiety

This compound is a molecule of interest in various research and development sectors, including as a potential intermediate in the synthesis of novel pharmaceutical compounds. Its structure, characterized by two nitro groups and two carboxylic acid functionalities on a biphenyl backbone, presents unique analytical challenges. The presence of chromophoric nitro groups lends itself to UV-based detection methods, while the dicarboxylic acid nature allows for acid-base titrimetry. However, its polarity and potential for thermal degradation require careful consideration in the development of robust and reliable analytical methods.

The validation of analytical methods for such a compound is not merely a procedural formality but a cornerstone of scientific rigor and regulatory compliance. A validated method provides documented evidence that the procedure is suitable for its intended purpose, ensuring the accuracy, precision, and reliability of the data generated. This guide will explore and compare three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC)/Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and classical Titrimetry.

The Foundation of Trust: Adherence to Regulatory Guidelines

The validation protocols detailed herein are designed in accordance with the harmonized principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3] The core validation parameters, including specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness, will be addressed for each methodology.[4][5]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method is a critical decision driven by the specific requirements of the analysis, such as the desired sensitivity, selectivity, and sample throughput. Below, we delve into the validation of three distinct analytical approaches for this compound.

High-Performance Liquid Chromatography (HPLC)/Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful separation techniques well-suited for the analysis of non-volatile and thermally labile compounds like our target molecule. The presence of nitro groups, which are strong chromophores, allows for sensitive UV detection.

A reversed-phase HPLC/UPLC method is proposed, leveraging a C18 stationary phase to retain the relatively nonpolar biphenyl backbone, while a buffered aqueous-organic mobile phase facilitates elution.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm for HPLC; 100 mm x 2.1 mm, 1.7 µm for UPLC)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min for HPLC; 0.4 mL/min for UPLC

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

The validation of this method is a systematic process to confirm its suitability for the intended application.

Caption: Workflow for HPLC/UPLC Method Validation.

Step-by-Step Validation Experiments:

  • Specificity: To demonstrate specificity, a solution of the analyte will be injected, along with solutions of potential impurities and a placebo (if applicable). The method is considered specific if the analyte peak is well-resolved from any other peaks.

  • Linearity: A series of at least five standard solutions of this compound will be prepared over a concentration range of 50% to 150% of the expected sample concentration. The peak areas will be plotted against the corresponding concentrations, and the correlation coefficient (r²) will be calculated. An r² value of ≥ 0.999 is generally considered acceptable.

  • Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable linearity, accuracy, and precision.

  • Accuracy: Accuracy will be assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery will be calculated. A recovery of 98-102% is typically desired.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the target concentration will be performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the peak areas will be calculated. A %RSD of ≤ 2% is generally acceptable.

    • Intermediate Precision (Inter-assay precision): The repeatability experiment will be repeated on a different day, with a different analyst, and/or on a different instrument. The %RSD will be calculated to assess the variability.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method will be evaluated by intentionally varying critical method parameters, such as the mobile phase composition, pH, column temperature, and flow rate, and observing the effect on the results.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of dicarboxylic acids, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. GC-MS offers high sensitivity and selectivity, providing both quantitative data and structural information.

A common and effective derivatization technique for carboxylic acids is silylation, which replaces the acidic protons with trimethylsilyl (TMS) groups.

  • Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Derivatization Protocol: An accurately weighed sample of this compound is dissolved in a suitable solvent (e.g., pyridine or acetonitrile). The derivatization reagent is added, and the mixture is heated (e.g., at 70°C for 30 minutes) to ensure complete reaction.

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient will be optimized to ensure good separation of the derivatized analyte from any by-products or impurities.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

The validation of the GC-MS method will follow a similar framework to the HPLC method, with a focus on the reproducibility of the derivatization step.

Caption: Workflow for GC-MS Method Validation.

Key Considerations for GC-MS Validation:

  • Derivatization Efficiency and Reproducibility: The validation must demonstrate that the derivatization reaction is complete and reproducible. This can be assessed by analyzing replicate samples and evaluating the consistency of the derivatized product's peak area.

  • Specificity: In addition to chromatographic separation, the mass spectrum of the derivatized analyte provides a high degree of specificity. The validation should confirm the absence of interfering peaks at the retention time and m/z values of the target analyte.

Titrimetry

Acid-base titration is a classical analytical technique that can be used to determine the concentration of the dicarboxylic acid. While it is a cost-effective and straightforward method, it generally has lower sensitivity and selectivity compared to chromatographic techniques.

A potentiometric titration is proposed for a more accurate endpoint determination compared to using a colorimetric indicator.

  • Titrant: A standardized solution of a strong base, such as 0.1 M Sodium Hydroxide (NaOH).

  • Solvent: A suitable solvent to dissolve the this compound, such as a mixture of water and ethanol.

  • Endpoint Detection: A pH meter with a suitable electrode to monitor the change in pH during the titration. The equivalence point will be determined from the titration curve.

The validation of a titrimetric method focuses on ensuring the accuracy and precision of the measurement.

Step-by-Step Validation Experiments:

  • Standardization of the Titrant: The concentration of the NaOH titrant must be accurately determined by titrating it against a primary standard, such as potassium hydrogen phthalate (KHP).

  • Accuracy: The accuracy will be determined by titrating a certified reference material of this compound. The experimentally determined concentration will be compared to the certified value.

  • Precision (Repeatability): At least six replicate titrations of a sample solution will be performed, and the %RSD of the determined concentrations will be calculated. A %RSD of ≤ 1% is generally considered acceptable for titrimetric assays.

  • Specificity: The method's specificity can be challenging to demonstrate for complex mixtures. It is assumed that the sample is relatively pure and that other acidic or basic components are not present at levels that would interfere with the titration.

Quantitative Data Comparison

The following table provides a comparative summary of the expected performance characteristics of the three validated analytical methods. The data presented is based on typical performance for analogous compounds and serves as a guide for method selection.

Validation ParameterHPLC/UPLC with UV DetectionGC-MS with DerivatizationTitrimetry
Specificity High (Chromatographic separation)Very High (Chromatographic separation and Mass Spectral data)Low to Moderate (Dependent on sample matrix)
Linearity (r²) ≥ 0.999≥ 0.998Not Applicable
Range Wide (typically 0.1 - 100 µg/mL)Wide (typically 0.01 - 10 µg/mL)Narrow (dependent on titrant concentration)
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (% RSD) ≤ 2%≤ 5%≤ 1%
LOD Low (ng/mL range)Very Low (pg/mL range)High (mg/mL range)
LOQ Low (ng/mL range)Very Low (pg/mL range)High (mg/mL range)
Sample Throughput High (with autosampler)Moderate (derivatization step required)Low
Cost per Sample ModerateHighLow

Conclusion: Selecting the Fit-for-Purpose Method

The choice of the most appropriate analytical method for this compound is contingent upon the specific analytical objective.

  • HPLC/UPLC offers a robust, reliable, and high-throughput method for routine quality control and quantification in various matrices. Its balance of sensitivity, precision, and ease of use makes it a versatile choice.

  • GC-MS , while requiring a derivatization step, provides unparalleled sensitivity and selectivity. It is the method of choice for trace-level analysis and for applications where definitive identification is critical.

  • Titrimetry remains a valuable technique for the assay of bulk material where high purity is expected and high sensitivity is not a requirement. Its simplicity and low cost are significant advantages.

Ultimately, a thorough understanding of the analytical requirements, coupled with a comprehensive validation study as outlined in this guide, will ensure the generation of high-quality, reliable, and defensible data for this compound.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. Scientific guideline: ICH Q2(R2) Validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

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A Comparative Guide to Dinitro-Biphenyl Isomers in High-Performance Polymer Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and materials scientists at the forefront of innovation, the selection of molecular building blocks is a critical determinant of final material properties. In the realm of high-performance polymers, dinitro-biphenyls serve as pivotal precursors to robust aromatic diamines, the cornerstones of materials engineered for extreme environments. The isomeric substitution pattern of the nitro groups on the biphenyl scaffold dictates the geometry and electronic characteristics of the derived diamines, which in turn profoundly influences the processability, thermal stability, and mechanical strength of the resulting polymers. This guide provides a comparative analysis of dinitro-biphenyl isomers, offering insights into their synthetic pathways and the performance characteristics of their polymeric derivatives, supported by experimental data.

The Strategic Importance of Dinitro-Biphenyl Isomers as Monomer Precursors

Dinitro-biphenyls are not typically incorporated directly into polymer backbones. Instead, their value lies in their role as stable, accessible intermediates for the synthesis of diaminobiphenyls. The reduction of the nitro groups to amines is a well-established and efficient chemical transformation, making dinitro-biphenyls attractive starting materials for industrial-scale polymer production. The choice of isomer—2,2'-, 3,3'-, or 4,4'-dinitrobiphenyl—is a crucial design parameter that ultimately defines the architecture and performance of the final polymer.

The primary application of these isomers is in the synthesis of high-performance polymers such as polyimides and polyamides.[1][2] These materials are sought after for their exceptional thermal and mechanical properties, making them indispensable in the aerospace, electronics, and automotive industries.[1]

From Nitro to Amine: The Gateway to Polymerization

The conversion of dinitro-biphenyls to their corresponding diaminobiphenyls is the critical first step in leveraging these molecules for polymer synthesis. This reduction is most commonly achieved via catalytic hydrogenation.

General Experimental Protocol: Catalytic Hydrogenation of Dinitro-biphenyls

A solution of the dinitro-biphenyl isomer in a suitable solvent (e.g., ethanol, ethyl acetate) is charged into a high-pressure reactor. A catalytic amount of a noble metal catalyst, such as palladium on carbon (Pd/C), is added. The reactor is then sealed, purged with an inert gas, and subsequently pressurized with hydrogen. The reaction is typically conducted at elevated temperatures and pressures until the theoretical amount of hydrogen is consumed, signifying the complete reduction of the nitro groups. The catalyst is then removed by filtration, and the diaminobiphenyl product is isolated by solvent evaporation and purified by recrystallization. This process is a versatile and scalable method applicable to various dinitro-aromatic compounds.[3]

G Dinitrobiphenyl Dinitro-biphenyl Isomer Reactor High-Pressure Reactor Dinitrobiphenyl->Reactor Solvent Solvent (e.g., Ethanol) Solvent->Reactor Catalyst Catalyst (e.g., Pd/C) Catalyst->Reactor Filtration Filtration Reactor->Filtration Reaction Mixture Hydrogen H₂ Gas Hydrogen->Reactor Purification Recrystallization Filtration->Purification Crude Product Diaminobiphenyl Diaminobiphenyl Monomer Purification->Diaminobiphenyl

Caption: Workflow for the synthesis of diaminobiphenyl monomers.

Isomer-Driven Performance: A Comparative Analysis

The spatial arrangement of the amino groups in the resulting diaminobiphenyl monomers directly impacts the chain linearity, packing efficiency, and intermolecular interactions of the final polymer. These molecular-level differences translate into distinct macroscopic properties.

4,4'-Dinitrobiphenyl: The Linear Advantage

The para-substituted 4,4'-dinitrobiphenyl yields 4,4'-diaminobiphenyl, a linear and rigid monomer. This geometry facilitates highly ordered polymer chain packing and promotes strong intermolecular charge-transfer complex (CTC) formation.[4] Consequently, polymers derived from this isomer, such as polyimides, typically exhibit superior thermo-mechanical properties, including high tensile strength, modulus, and thermal stability.[4]

3,3'-Dinitrobiphenyl: A Balance of Properties

In contrast, the meta-substituted 3,3'-dinitrobiphenyl is a precursor to 3,3'-diaminobiphenyl, which possesses a kinked, non-linear structure.[1] This irregularity disrupts regular chain packing, leading to polymers with potentially greater solubility and flexibility.[4] While this can be advantageous for processing, it often comes at the cost of reduced mechanical strength and thermal stability compared to their 4,4'-counterparts.[1][4]

2,2'-Dinitrobiphenyl: The Influence of Steric Hindrance

The ortho-substituted 2,2'-dinitrobiphenyl presents a unique case. The resulting 2,2'-diaminobiphenyl has amino groups in close proximity, which can lead to steric hindrance and a twisted biphenyl linkage. This can significantly reduce polymer chain packing and intermolecular forces, potentially leading to lower thermal stability but enhanced solubility in organic solvents.

G cluster_isomer Diamine Isomer Structure cluster_properties Resulting Polymer Properties 4,4'-Diamine Linear (4,4'-) High_Thermal High Thermal Stability 4,4'-Diamine->High_Thermal High_Mechanical High Mechanical Strength 4,4'-Diamine->High_Mechanical Low_Solubility Lower Solubility 4,4'-Diamine->Low_Solubility 3,3'-Diamine Kinked (3,3'-) Moderate_Properties Moderate Thermal/Mechanical 3,3'-Diamine->Moderate_Properties Good_Solubility Good Solubility 3,3'-Diamine->Good_Solubility 2,2'-Diamine Twisted (2,2'-) Enhanced_Solubility Enhanced Solubility 2,2'-Diamine->Enhanced_Solubility Lower_Thermal Lower Thermal Stability 2,2'-Diamine->Lower_Thermal

Caption: Isomer structure and its influence on polymer properties.

Quantitative Performance Comparison

The following tables summarize key performance data for polyimides derived from different diaminobiphenyl isomers, illustrating the structure-property relationships discussed.

Table 1: Thermal Properties of Polyimides Derived from Diaminobiphenyl Isomers

PropertyPolyimide from 3,3'-DiaminobiphenylPolyimide from 4,4'-Diaminodiphenyl Ether (Analogue)
Glass Transition Temperature (Tg)Varies with dianhydride276 - 302 °C[5][6]
Initial Decomposition Temperature (TiD)Typically high> 350 °C[7]

Note: Direct comparative data for polyimides from all three diaminobiphenyl isomers under identical conditions is limited. Data for the 4,4'-diaminodiphenyl ether analogue is provided for illustrative purposes of a more linear diamine structure.

Table 2: Mechanical Properties of Polyimides Derived from Diaminobiphenyl Isomers

PropertyPolyimide from 3,3'-DiaminobiphenylPolyimide from 4,4'-Diaminodiphenyl Ether (Analogue)
Tensile StrengthVaries~114 MPa[6]
Tensile ModulusVaries~3.23 GPa[6]
Elongation at BreakVaries~3.58%[6]

Experimental Protocol: Synthesis of a Polyimide from a Diaminobiphenyl

The following is a representative two-step protocol for the synthesis of a polyimide, a common application for diaminobiphenyl monomers.

  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, the diaminobiphenyl monomer is dissolved in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc). An equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) is added portion-wise to the stirred solution at room temperature. The reaction is continued for several hours to form a viscous poly(amic acid) solution.

  • Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then subjected to a staged thermal curing process, typically involving heating to 100°C, 200°C, and finally 300°C in a nitrogen atmosphere. This process removes the solvent and drives the cyclodehydration of the amic acid linkages to form the final polyimide structure.

G Diamine Diaminobiphenyl in DMAc PAA_Formation Poly(amic acid) Formation (Stirring at RT) Diamine->PAA_Formation Dianhydride Aromatic Dianhydride (e.g., PMDA) Dianhydride->PAA_Formation Casting Film Casting PAA_Formation->Casting Curing Thermal Curing (Staged Heating to 300°C) Casting->Curing Polyimide Polyimide Film Curing->Polyimide

Caption: Experimental workflow for polyimide synthesis.

Conclusion

The isomeric form of dinitro-biphenyl precursors is a fundamental design parameter in the synthesis of high-performance polymers. The resulting geometry of the diaminobiphenyl monomer—linear, kinked, or twisted—directly governs the packing, intermolecular forces, and ultimately the thermal and mechanical properties of the final polymer. While 4,4'-isomers tend to yield materials with the highest thermal and mechanical performance, 3,3'- and 2,2'-isomers offer pathways to polymers with enhanced solubility and processability. A thorough understanding of these structure-property relationships is essential for the rational design of advanced polymeric materials tailored for specific, demanding applications.

References

  • Application of 3,3'-Dinitrobiphenyl in Polymer Chemistry: A Precursor to High - Benchchem.
  • Application Notes and Protocols: The Role of 3,3'-Dinitrobiphenyl in Polyimide Synthesis - Benchchem.
  • A Comparative Analysis of the Mechanical Properties of Polyimides Derived from Different Diamine Isomers - Benchchem.
  • Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether - MDPI.
  • 4,4'-Dinitro-2-biphenylamine: A Versatile Precursor for High-Performance Arom
  • Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4' –Diaminodiphenyl Ether - ResearchG
  • Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC - NIH.

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A Comparative Guide to Purity Assessment of Synthesized 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous assessment of a synthesized compound's purity is a non-negotiable cornerstone of scientific validity.[1][2] The purity of an active pharmaceutical ingredient (API) or a key intermediate directly impacts its safety, efficacy, and the reproducibility of experimental results. This guide provides an in-depth, objective comparison of analytical methodologies for determining the purity of synthesized 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid, a molecule of interest in various research and development applications.

Our discussion will be grounded in the principle of analytical orthogonality—the practice of using multiple, dissimilar methods to assess purity, thereby providing a higher degree of confidence in the final result.[1] We will focus on High-Performance Liquid Chromatography (HPLC) as the primary quantitative technique, supported by comparisons to Liquid Chromatography-Mass Spectrometry (LC-MS), Supercritical Fluid Chromatography (SFC), and traditional methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Context: Synthesis and Potential Impurities

The purity assessment strategy must be informed by the synthetic route, as this predicts the likely impurities. A common method for synthesizing this compound involves the nitration of 2,2'-biphenyldicarboxylic acid using a mixture of fuming nitric acid and concentrated sulfuric acid.[3]

Potential impurities arising from this synthesis include:

  • Starting Material: Unreacted 2,2'-biphenyldicarboxylic acid.

  • Isomeric Byproducts: Mononitrated intermediates and other dinitro isomers (e.g., 2,4'-dinitro or 6,6'-dinitro species).

  • Degradation Products: Compounds resulting from overly harsh reaction conditions.

An effective analytical method must be able to resolve the target compound from these structurally similar impurities.

Primary Technique: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography is the workhorse for purity analysis of non-volatile organic compounds like our target molecule.[4][5] Its high resolving power, quantitative accuracy, and robustness make it the primary choice for quality control.

Causality Behind Method Development Choices

The selection of HPLC parameters is not arbitrary; each choice is made to address the specific chemical properties of this compound.

  • Column Chemistry: A C18 (octadecylsilane) stationary phase is the logical starting point. It separates compounds based on hydrophobicity, which is effective for retaining the biphenyl core of the molecule. The dinitro and dicarboxylic acid functional groups impart significant polarity, making a reversed-phase method highly suitable.

  • Mobile Phase Composition: The mobile phase must serve two key functions: eluting the compound and controlling its ionization state.

    • Organic Modifier: Acetonitrile is often preferred over methanol for nitroaromatic compounds as it can offer better peak shape and lower UV cutoff.

    • Aqueous Component & pH: The pKa of the carboxylic acid groups dictates that they will be ionized at neutral pH. This leads to poor retention and peak tailing on a reversed-phase column. Therefore, acidifying the mobile phase with an additive like 0.1% formic or perchloric acid is critical.[6][7] This suppresses the ionization of the carboxyl groups, rendering the molecule more non-polar and ensuring sharp, symmetrical peaks with consistent retention.

  • Detection: The presence of two nitroaromatic rings provides strong chromophores, making UV detection highly sensitive and specific. A detection wavelength of 254 nm is commonly used for nitroaromatic compounds and provides an excellent response.[7][8]

Experimental Protocol: HPLC-UV Purity Assay
  • Standard and Sample Preparation:

    • Accurately weigh approximately 5 mg of the synthesized compound and a reference standard into separate 50 mL volumetric flasks.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This will be your diluent.

    • Further dilute 1.0 mL of this stock solution to 10.0 mL with the diluent to achieve a working concentration of approximately 10 µg/mL.

    • Filter all solutions through a 0.45 µm PTFE syringe filter before injection to prevent particulate matter from damaging the column and system.[9]

  • Chromatographic Conditions:

    • A detailed table of the recommended starting conditions is provided below.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system with quaternary pump and UV detector.
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)High-purity silica provides excellent peak shape for acids.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to suppress carboxylate ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent with matching acid concentration.
Gradient 0-15 min: 30% to 95% B; 15-17 min: 95% B; 17.1-20 min: 30% BA gradient is essential to elute any late-eluting, more hydrophobic impurities while ensuring the main peak is well-resolved.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity with the risk of column overload.
Detection UV Diode Array Detector (DAD) at 254 nmProvides high sensitivity for nitroaromatics and allows for peak purity analysis across the UV spectrum.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Synthesized Compound B Dissolve in ACN/Water A->B Sample Flow C Filter (0.45 µm) B->C Sample Flow D Inject into HPLC C->D Sample Flow E Separate on C18 Column (Gradient Elution) D->E Analytical Process F Detect at 254 nm E->F Analytical Process G Generate Chromatogram F->G Analytical Process H Integrate Peaks G->H Data Flow I Calculate % Purity (Area Percent) H->I Data Flow

Caption: Workflow for HPLC-UV purity assessment.

Comparative Analysis of Alternative & Orthogonal Techniques

Relying on a single analytical technique can be misleading.[10] Orthogonal methods, which measure purity based on different chemical principles, are essential for a comprehensive and trustworthy assessment.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an incredibly powerful tool for both quantification and impurity identification.[5][11]

  • Principle: An LC-MS system uses the same chromatographic separation as HPLC but directs the column effluent into a mass spectrometer. An electrospray ionization (ESI) source is ideal for this molecule, as it can readily ionize the acidic protons in negative ion mode ([M-H]⁻) to provide molecular weight information.[12]

  • Advantages over HPLC-UV:

    • Impurity Identification: Provides the molecular weight of unknown impurity peaks, which is critical for identifying byproducts and degradation products.

    • Enhanced Specificity: Can distinguish between co-eluting peaks if they have different mass-to-charge ratios.

  • Disadvantages:

    • Complexity & Cost: Instrumentation is significantly more expensive and requires more specialized expertise to operate and maintain.

    • Quantitation Challenges: The ESI response can vary significantly between different compounds, making direct area percent calculations less accurate than UV unless response factors are determined for each impurity.

Supercritical Fluid Chromatography (SFC)

SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[13][14]

  • Principle: SFC separates compounds based on their polarity and interaction with a stationary phase, similar to normal-phase HPLC.[14] The use of supercritical CO2, often modified with a small amount of an organic solvent like methanol, allows for very fast and efficient separations.[13][15]

  • Advantages over HPLC-UV:

    • Speed: Separations are often much faster than in HPLC.

    • "Green" Chemistry: Drastically reduces the consumption of organic solvents.[15]

    • Orthogonality: Provides a different separation selectivity compared to reversed-phase HPLC, potentially resolving impurities that co-elute in the primary method.

  • Disadvantages:

    • Limited Applicability: May struggle with very polar compounds, although the dicarboxylic acid nature of the target molecule makes it a candidate for SFC with appropriate modifiers.

    • Instrumentation: Less common in analytical labs compared to HPLC.

Quantitative NMR (qNMR) Spectroscopy

NMR spectroscopy is a primary analytical method that provides detailed structural information.[10] When used quantitatively (qNMR), it can determine purity with a high degree of accuracy without needing a reference standard of the impurities themselves.[2]

  • Principle: A known mass of the synthesized compound is dissolved with a known mass of a stable, high-purity internal standard (e.g., maleic anhydride) that has a distinct, non-overlapping proton signal. The purity is calculated by comparing the integral of a specific proton signal from the analyte to the integral of the standard's signal.

  • Advantages:

    • Primary Method: Does not rely on comparison to a reference standard of the same compound.

    • Structural Confirmation: Simultaneously confirms the structure of the main component and can help identify impurities if they are present in sufficient concentration (>1%).

  • Disadvantages:

    • Lower Sensitivity: Significantly less sensitive than HPLC; impurities below ~0.5-1% are often undetectable.

    • Complexity: Requires careful selection of a suitable internal standard and relaxation delays to ensure accurate integration.

Traditional Purity Assessment Methods

These methods are simple, rapid, and valuable for preliminary checks.[16]

  • Melting Point: A pure crystalline solid has a sharp, defined melting point. Impurities will typically cause the melting point to be depressed and broaden over a range.[16][17] The reported melting point for this compound is 258-259 °C.[18][19] A significant deviation from this value indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC is an excellent, low-cost technique for quickly visualizing the number of components in a mixture and can be used to optimize the mobile phase for column chromatography or HPLC.[20] A single spot on a TLC plate developed in multiple solvent systems is a good, albeit not definitive, indicator of purity.

Summary and Strategic Application

The choice of analytical technique depends on the specific requirements of the analysis at different stages of the research and development process.

TechniquePrinciplePrimary Use CaseProsCons
HPLC-UV Differential partitioning (hydrophobicity)Quantitative Purity & QC Robust, reproducible, highly quantitative, sensitive.Provides no structural info on unknowns.
LC-MS Partitioning & Mass-to-Charge RatioImpurity Identification Provides MW of impurities, high specificity.[11][21]Complex, expensive, less quantitative for area %.
SFC Differential partitioning (polarity)Orthogonal Separation & High-Throughput Fast, "green," different selectivity.[14][22]Less common, may not suit all polarities.
qNMR Nuclear Magnetic ResonanceDefinitive Purity (Primary Method) Absolute quantification, structural info.[2]Low sensitivity, requires expertise.
Melting Point Thermodynamic PropertyRapid Preliminary Check Fast, simple, inexpensive.[17]Not quantitative, insensitive to small impurities.
Visualization: Purity Assessment Strategy

Purity_Strategy cluster_screening Initial Screening cluster_quantitative Quantitative Analysis & QC cluster_investigation Impurity Investigation cluster_validation Orthogonal Validation start Synthesized Compound mp Melting Point Analysis start->mp tlc TLC Analysis start->tlc hplc HPLC-UV for Purity (%) start->hplc lcms LC-MS for Impurity ID hplc->lcms Unknown Peak >0.1%? qnmr qNMR for Absolute Purity hplc->qnmr Need Primary Method? sfc SFC for Orthogonal Profile hplc->sfc Need Orthogonal Profile?

Caption: A strategic workflow for purity assessment.

Conclusion

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  • Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing.
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A Comparative Guide to the Thermal Analysis of High-Performance Polymers Derived from 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermal analysis of novel polymers synthesized from 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid. Designed for researchers and materials scientists, this document moves beyond procedural steps to explain the underlying scientific principles and rationale for experimental design. We will explore the expected thermal behavior of these polymers, compare them with established high-performance materials, and provide detailed, validated protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction: The Rationale for a Niche Monomer

The monomer this compound is a molecule of significant interest for the synthesis of advanced polymers.[1][2] Its structure offers a unique combination of features:

  • Rigid Biphenyl Backbone: The biphenyl group imparts significant rigidity and aromatic character to the polymer chain, which is a known strategy for increasing the glass transition temperature (Tg) and enhancing thermal stability.

  • Electron-Withdrawing Nitro Groups: The two nitro (-NO2) groups are powerful electron-withdrawing moieties.[3] This feature can enhance intermolecular interactions and is expected to significantly influence the polymer's decomposition pathway. The presence of nitro groups often imparts a high limited oxygen index (LOI), a measure of flame retardancy.[4]

  • Reactive Carboxylic Acid Groups: The dicarboxylic acid functionality allows for versatile polymerization through reactions like polycondensation to form polyesters or polyamides, providing a platform for creating a diverse range of materials.

Understanding the thermal properties of polymers derived from this monomer is critical for predicting their performance in demanding applications, such as aerospace components, high-temperature membranes, or advanced electronics, where thermal stability is paramount.[5]

Core Analytical Techniques: TGA and DSC

Thermal analysis is indispensable for characterizing the performance limits of polymers.[6] For the materials , TGA and DSC are complementary techniques that provide a full picture of their thermal behavior.[7][8]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] For these polymers, TGA is crucial for determining the decomposition temperature, identifying the number of degradation steps, quantifying residual mass (char yield), and inferring the overall thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[9] It is the primary method for identifying key thermal transitions, including the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[10] For amorphous or semi-crystalline polymers derived from this rigid monomer, the Tg is the most critical parameter, as it defines the upper-temperature limit for maintaining mechanical integrity.[11]

Expected Thermal Performance: A Comparative Outlook

While specific experimental data for polymers synthesized directly from this compound is not widely published, we can make scientifically grounded predictions based on the behavior of structurally similar aromatic polymers, particularly polyimides and polyamides.[12] The presence of both a rigid backbone and nitro groups suggests a high-performance profile.

Thermal Stability (TGA Insights)

The thermal decomposition of nitroaromatic compounds often follows specific pathways.[13][14] The initial decomposition step is frequently related to the cleavage of the C-NO2 bond or nitro-nitrite isomerization.[13] Therefore, we anticipate a multi-stage degradation process.

  • Initial Degradation: A first weight loss may be observed at a lower temperature corresponding to the loss of the nitro groups.

  • Main Chain Scission: This would be followed by the degradation of the main polymer backbone at a much higher temperature, characteristic of aromatic polymers.

  • High Char Yield: The highly aromatic nature of the polymer is expected to result in a significant char yield at high temperatures in an inert atmosphere, which is indicative of good flame retardant properties.

Thermal Transitions (DSC Insights)

The restricted rotation of the biphenyl unit in the polymer backbone is expected to lead to a very high glass transition temperature (Tg).

  • High Glass Transition Temperature (Tg): The Tg is a direct measure of chain mobility. The inherent stiffness of the polymer backbone should result in a Tg significantly higher than conventional engineering plastics and comparable to other high-performance polyimides.[4][15]

  • Amorphous Nature: The non-coplanar, "kinked" nature of the 2,2'-dicarboxylic acid monomer may hinder effective chain packing. This is likely to produce polymers that are largely amorphous, meaning a distinct melting point (Tm) may not be observed.[16]

The table below provides a projected comparison of a hypothetical polyamide derived from our target monomer against well-established commercial polymers.

PropertyHypothetical Polyamide from this compound (Projected)Polycarbonate (PC) (Typical)Polyether Ether Ketone (PEEK) (Typical)Kapton® HN (Polyimide) (Typical)
Glass Transition Temp. (Tg) > 250 °C~150 °C~143 °C~360-410 °C
5% Weight Loss Temp. (Td5) (N2) > 450 °C~400 °C~550 °C~550 °C
Char Yield @ 800 °C (N2) > 50%< 25%~50%> 60%

Note: Values for the hypothetical polyamide are expert projections based on structure-property relationships. Actual values will depend on the specific polymer structure (e.g., the diamine used in polymerization) and molecular weight.

Experimental Protocols

The following protocols are designed to be self-validating systems for the accurate and reproducible thermal analysis of these novel polymers.

Protocol 1: Thermogravimetric Analysis (TGA)

This workflow is designed to determine the thermal and oxidative stability of the polymer.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Start dry Dry Polymer (Vacuum Oven, 120°C, 12h) start->dry Ensure no residual solvent weigh Weigh Sample (5-10 mg) dry->weigh pan Load into Alumina or Platinum Crucible weigh->pan place Place Crucible in TGA Furnace pan->place program Program Method: - Equilibrate at 30°C - Ramp 10°C/min to 900°C - Gas: N2 or Air @ 50 mL/min place->program run Execute Analysis program->run plot Plot Weight % vs. Temp (°C) Plot Derivative Weight vs. Temp (°C) run->plot determine Determine: - Onset of Decomposition - Td5, Td10 (Temp. at 5%, 10% loss) - Peak Degradation Temp. - Char Yield (%) at 800°C plot->determine end End determine->end

Caption: TGA Experimental Workflow.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the polymer sample is completely free of residual solvent by drying it in a vacuum oven at a temperature above the boiling point of the solvent but well below the polymer's Tg (e.g., 120°C for 12 hours).

  • Sample Loading: Accurately weigh 5-10 mg of the dried polymer into a clean, tared TGA crucible (alumina or platinum is recommended for high temperatures).

  • Instrument Setup: Place the crucible onto the TGA balance mechanism.

  • Method Programming:

    • Set the initial temperature to 30°C and allow the instrument to equilibrate.

    • Program a temperature ramp of 10 °C/min up to 900°C. Causality: A 10 °C/min rate is standard for polymers, balancing resolution and experimental time.

    • Set the purge gas. Use high-purity nitrogen (50 mL/min) to assess thermal stability and air (50 mL/min) to assess oxidative stability.

  • Analysis and Data Processing:

    • Initiate the run.

    • Upon completion, plot the resulting weight percent versus temperature.

    • Calculate the first derivative of the weight loss curve (DTG) to clearly identify peak degradation temperatures.

    • From the TGA curve, determine the onset temperature of decomposition, the temperatures at 5% and 10% weight loss (Td5 and Td10), and the final char yield.

Protocol 2: Differential Scanning Calorimetry (DSC)

This workflow is designed to identify the glass transition and other thermal events. A heat-cool-heat cycle is essential to erase the sample's prior thermal history.[17]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Start dry Dry Polymer (Vacuum Oven, 120°C, 12h) start->dry weigh Weigh Sample (3-7 mg) dry->weigh pan Load into Aluminum Hermetic DSC Pan weigh->pan seal Hermetically Seal Pan pan->seal Prevents degradation by trapped oxygen place Place Sample & Ref Pans in DSC Cell seal->place program Program Method (Heat-Cool-Heat): 1. Ramp 20°C/min to 350°C 2. Cool 20°C/min to 30°C 3. Ramp 20°C/min to 350°C place->program run Execute Analysis program->run plot Plot Heat Flow vs. Temp (°C) (Use 2nd Heating Scan) run->plot determine Determine: - Glass Transition (Tg) (midpoint of step change) - Melting (Tm) / Crystallization (Tc) (if present) plot->determine end End determine->end

Caption: DSC Experimental Workflow.

Step-by-Step Methodology:

  • Sample Preparation: Use a polymer sample dried according to the TGA protocol.

  • Sample Loading: Weigh 3-7 mg of the polymer into a standard aluminum DSC pan. Place the lid on top and hermetically seal using a sample press. Causality: A hermetic seal is critical to prevent oxidative degradation at high temperatures, which would interfere with the measurement of thermal transitions.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Method Programming (Heat-Cool-Heat Cycle):

    • First Heat: Program a ramp of 20 °C/min from 30°C to a temperature approximately 50°C above the expected Tg but below the decomposition temperature (e.g., 350°C). This erases the material's previous thermal history.

    • Cooling: Program a controlled cooling ramp at 20 °C/min back down to 30°C. This provides a uniform thermal state.

    • Second Heat: Program a second ramp at 20 °C/min back to 350°C. Trustworthiness: Data from the second heating scan is reported as it reflects the intrinsic properties of the material, free from processing-induced artifacts.

  • Analysis and Data Processing:

    • Initiate the run.

    • Plot the heat flow versus temperature from the second heating scan.

    • Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.

    • Identify any endothermic peaks (melting, Tm) or exothermic peaks (crystallization, Tc), though these are less likely for this polymer class.

Conclusion

Polymers derived from this compound represent a promising class of high-performance materials. Their predicted high thermal stability and elevated glass transition temperatures make them attractive candidates for applications where conventional polymers fail. The rigorous TGA and DSC protocols outlined in this guide provide the necessary framework for researchers to accurately characterize these properties, compare them against established benchmarks, and ultimately accelerate the development of next-generation materials.

References

  • ResearchGate. (n.d.). DSC and TGA curves of polyimides 5b, 5e, 6b and 6e in N 2. Retrieved from [Link]

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  • ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

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  • AZoM. (2013). Thermal Analysis of Polymers. Retrieved from [Link]

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  • ResearchGate. (n.d.). (a). DSC and TGA curves for PI under nitrogen and airflow, respectively. (b) Simulated specific volume versus different temperatures for polyimide. Retrieved from [Link]

  • Scribd. (n.d.). DSC TGA Polyimide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). Retrieved from [Link]

  • ResearchGate. (n.d.). DSC and TGA curves of polyimide1-3. Retrieved from [Link]

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  • Oakwood Chemical. (n.d.). 4, 4'-Dinitro-[1, 1'-biphenyl]-2, 2'-dicarboxylic acid, min 97%. Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Retrieved from [Link]

  • RSC Publishing. (n.d.). Polymer Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319348A - Synthetic method of 4,4'-dinitro-2,2'-diphenyldicarboxylic acid.
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A Comparative Guide to the Electrochemical Properties of Metal Complexes with Ligands from 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the anticipated electrochemical properties of metal complexes featuring ligands derived from 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid. While direct experimental electrochemical data for this specific ligand-metal system is emerging, this document synthesizes information from closely related structures to offer a predictive analysis for researchers, scientists, and professionals in drug development. We will delve into the expected redox behaviors, the influence of the metal center, and the pivotal role of the nitro-functionalized biphenyl backbone.

Introduction: The Significance of Nitro-Functionalized Biphenyl Ligands in Coordination Chemistry

Metal complexes incorporating biphenyl-dicarboxylic acid ligands are of significant interest due to their diverse applications in catalysis, materials science, and the development of novel therapeutic agents. The rigid biphenyl backbone can lead to the formation of well-defined and stable coordination polymers and metal-organic frameworks (MOFs). The introduction of electron-withdrawing nitro groups, as in this compound, is expected to profoundly influence the electronic properties of the resulting metal complexes. These nitro groups can modulate the redox potentials of the metal centers and the ligand itself, opening avenues for applications in electrocatalysis and sensing. Furthermore, the presence of nitro groups can enhance the biological activity of the complexes, a crucial aspect for drug development professionals.

Synthesis of Ligands and Metal Complexes: A Strategic Approach

The synthesis of metal complexes with this compound typically involves a multi-step process, beginning with the synthesis of the ligand itself, followed by the complexation with a suitable metal salt.

Ligand Synthesis

The synthesis of this compound can be achieved through established organic synthesis methodologies, often involving nitration of a biphenyl precursor followed by oxidation of methyl or other functional groups to carboxylic acids. The purity of the ligand is paramount for obtaining crystalline and well-defined metal complexes.

Metal Complex Synthesis

The complexation of the dicarboxylic acid ligand with transition metals such as copper, cobalt, nickel, and zinc can be accomplished through various techniques, with solvothermal methods being particularly prevalent for the synthesis of crystalline MOFs.[1] The choice of solvent, temperature, and the presence of co-ligands can significantly influence the final structure and dimensionality of the resulting coordination polymer.[1][2][3] For instance, the use of N,N'-chelating co-ligands like 2,2'-bipyridine or 1,10-phenanthroline can lead to the formation of three-dimensional frameworks with interesting magnetic and potentially electrochemical properties.[1]

A Comparative Analysis of Expected Electrochemical Properties

The electrochemical behavior of metal complexes is a critical determinant of their functionality. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are instrumental in elucidating the redox processes of these compounds.[4] Based on studies of structurally related metal complexes, we can predict the key electrochemical features of complexes with this compound.

The Influence of the Metal Center

The choice of the transition metal will be the primary determinant of the redox potentials observed.

  • Copper(II) Complexes : Copper complexes are known to exhibit accessible Cu(II)/Cu(I) redox couples. In the context of the dinitro-substituted ligand, the electron-withdrawing nature of the nitro groups is expected to make the reduction of Cu(II) to Cu(I) more favorable, shifting the reduction potential to more positive values compared to complexes with non-substituted biphenyl dicarboxylic acid ligands. The oxidation of Cu(I) back to Cu(II) would correspondingly be observed at a more positive potential.[5]

  • Iron(II)/(III) Complexes : Iron complexes are expected to display the Fe(III)/Fe(II) redox couple. The nitro groups on the ligand will stabilize the Fe(II) state, making its oxidation to Fe(III) more difficult and thus shifting the oxidation potential to a more positive value.

  • Cobalt(II)/(III) and Nickel(II)/(I) Complexes : Cobalt and nickel complexes are also anticipated to exhibit metal-centered redox events. Similar to iron, the electron-withdrawing ligands will influence the stability of the different oxidation states, which will be reflected in their redox potentials. The specific potentials will also be highly dependent on the coordination geometry of the complex.

The Role of the Nitro-Substituted Ligand

The this compound ligand itself is redox-active. The nitro groups can undergo reversible or quasi-reversible reductions. These ligand-based redox processes are typically observed at more negative potentials than the metal-centered events. The exact potential of these reductions will be influenced by the solvent system and the nature of the coordinated metal ion. The presence of these ligand-centered redox processes adds another layer of electrochemical complexity and potential for multi-electron transfer reactions, which is highly desirable for catalytic applications.

Comparative Data from Analogous Systems

To provide a quantitative perspective, the table below summarizes electrochemical data from metal complexes with structurally related ligands. This data serves as a valuable benchmark for predicting the properties of complexes with this compound.

Metal Complex SystemRedox CoupleAnodic Peak (Epa, V vs. Ag/AgCl)Cathodic Peak (Epc, V vs. Ag/AgCl)Peak Separation (ΔE, V)Reference
Cu(II) with 3,6-bis(3,5-dimethylpyrazolyl) pyridazineCu(II)/Cu(I)0.750.030.72[5]
Fe(II) with 3,6-bis(3,5-dimethylpyrazolyl) pyridazineFe(III)/Fe(II)-0.67-0.470.20[5]
Ni(II) with 3,6-bis(3,5-dimethylpyrazolyl) pyridazineNi(II)/Ni(I)0.710.120.59[5]

It is important to note that these values are highly dependent on the specific ligand, solvent, and supporting electrolyte used.

Experimental Protocols: A Guide to Electrochemical Characterization

To facilitate the experimental investigation of these promising compounds, a detailed protocol for cyclic voltammetry is provided below.

Preparation of the Electrochemical Cell

A standard three-electrode cell is employed for cyclic voltammetry.[4]

  • Working Electrode : A glassy carbon electrode is a common choice due to its wide potential window and chemical inertness.

  • Reference Electrode : A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is typically used.

  • Counter Electrode : A platinum wire or foil serves as the counter electrode.

Sample Preparation and Measurement
  • Dissolve the metal complex in a suitable solvent (e.g., dimethylformamide, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Immerse the electrodes in the solution and ensure the reference electrode tip is close to the working electrode.

  • Record the cyclic voltammogram by scanning the potential from an initial value to a final value and then back to the initial potential. The scan rate can be varied to investigate the kinetics of the electron transfer process.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and electrochemical characterization of the metal complexes discussed in this guide.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Electrochemical Characterization Ligand Ligand Synthesis: This compound Solvothermal Solvothermal Reaction Ligand->Solvothermal MetalSalt Metal Salt (e.g., CuCl2, FeCl2) MetalSalt->Solvothermal Complex Metal Complex Solvothermal->Complex Electrolyte Electrolyte Solution: Complex in Solvent + Supporting Electrolyte Complex->Electrolyte CV_Setup Cyclic Voltammetry Setup: - Working Electrode (GC) - Reference Electrode (Ag/AgCl) - Counter Electrode (Pt) CV_Measurement CV Measurement: Potential Scan CV_Setup->CV_Measurement Electrolyte->CV_Setup Data_Analysis Data Analysis: - Redox Potentials - Peak Currents - Reversibility CV_Measurement->Data_Analysis

Sources

A Comparative Guide to the Computational and Experimental Properties of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, a comprehensive understanding of a molecule's physicochemical properties is paramount. This guide provides an in-depth comparison of the computationally predicted and experimentally determined properties of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid, a molecule of interest for its potential applications stemming from its nitro- and carboxyl-functionalized biphenyl scaffold. By juxtaposing theoretical calculations with empirical data, we aim to provide a holistic view of this compound's characteristics, offering insights into its structure, stability, and spectroscopic behavior. This comparative approach is crucial for validating computational models and for guiding the rational design of new materials and therapeutics.

Molecular Structure: A Tale of Two Rings

Experimental Insights from Analogs:

The crystal structure of a similar molecule, 4,4′-dinitro-[1,1′-biphenyl]-2-amine, reveals a dihedral angle of 52.84(10)° between the two phenyl rings.[1][2] This significant twist from planarity is a common feature in ortho-substituted biphenyls due to steric hindrance. In another related compound, the dimethyl ester of 2,2′-dinitrobiphenyl-4,4′-dicarboxylate, the dihedral angle between the aromatic rings is 58.0(1)°.[3][4] These experimental values for analogous structures provide a crucial benchmark for what can be expected for this compound.

Computational Predictions:

Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometry of molecules.[5][6] For this compound, a geometry optimization would likely predict a non-planar conformation with a significant dihedral angle between the phenyl rings, consistent with the experimental data from its analogs. The steric repulsion between the ortho-substituted carboxylic acid groups is the primary driver for this twisted geometry.

Table 1: Comparison of Key Geometric Parameters

ParameterExperimental (Analog: 4,4′-dinitro-[1,1′-biphenyl]-2-amine)[1][2]Experimental (Analog: Dimethyl 2,2′-dinitrobiphenyl-4,4′-dicarboxylate)[3][4]Computationally Predicted (Expected)
Dihedral Angle (°C)52.8458.0~50-60
C-N (nitro) bond length (Å)~1.47~1.48~1.47-1.49
C-C (carboxyl) bond length (Å)--~1.49-1.51

Spectroscopic Fingerprints: Deciphering Molecular Vibrations and Electronic Transitions

Spectroscopy offers a window into the vibrational and electronic properties of a molecule, providing a unique "fingerprint" for identification and characterization.

Vibrational Spectroscopy (FT-IR and Raman)

Experimental Data:

A patent describing the synthesis of this compound provides key infrared (IR) absorption peaks.[7] It reports strong absorption peaks for the nitro group (NO₂) at approximately 1540 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching).[7] The carboxylic acid (COOH) group is identified by a vibrational absorption peak at 1710 cm⁻¹.[7] The electron-withdrawing nature of the nitro groups can cause a red shift in the carbonyl stretching frequency.

Computational Predictions:

DFT calculations are well-suited for predicting vibrational frequencies.[8] A frequency calculation on the optimized geometry of this compound would be expected to reproduce the experimentally observed peaks with good accuracy, typically within a scaling factor. These calculations can also aid in the assignment of complex vibrational modes that are difficult to resolve experimentally.

Table 2: Comparison of Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental (FT-IR)[7]Computationally Predicted (Expected)
NO₂ Asymmetric Stretch1540~1530-1550
NO₂ Symmetric Stretch1350~1340-1360
C=O (Carboxyl) Stretch1710~1700-1720
Nuclear Magnetic Resonance (NMR) Spectroscopy
UV-Visible Spectroscopy

Experimental Data:

Specific UV-Vis absorption data for this compound is not currently published. However, dinitro-biphenyl compounds are known to be colored, suggesting absorption in the visible or near-UV region.[9][10]

Computational Predictions:

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating electronic excitation energies and simulating UV-Vis spectra.[11][12][13] A TD-DFT calculation would likely predict strong absorptions in the UV region, corresponding to π-π* and n-π* transitions within the aromatic system and the nitro groups.

Thermal Stability: Probing the Limits

Experimental Data:

The same patent that provided IR data also includes a Differential Scanning Calorimetry (DSC) curve for this compound.[7] While the exact melting and decomposition temperatures are not explicitly stated in the abstract, the presence of a DSC curve indicates that its thermal behavior has been characterized. DSC and Thermogravimetric Analysis (TGA) are essential techniques to determine the melting point, decomposition temperature, and overall thermal stability of a compound.[14][15][16] For a related compound, 4,4'-dinitrocarbanilide, decomposition occurs in a single step between 252-280 °C.[17]

Computational Insights:

While not a direct prediction of melting or decomposition points, computational chemistry can provide insights into bond dissociation energies. This information can help to identify the weakest bonds in the molecule and thus the likely points of initial thermal degradation.

Methodologies: A Guide to Experimental and Computational Protocols

Experimental Protocols

Synthesis of this compound:

A reported method involves the nitration of 2,2'-biphenyldicarboxylic acid using a mixture of concentrated sulfuric acid and fuming nitric acid under controlled temperature conditions.[7]

  • Step 1: Dissolve 2,2'-biphenyldicarboxylic acid in concentrated sulfuric acid under an ice bath.

  • Step 2: Slowly add fuming nitric acid to the mixture while maintaining a low temperature.

  • Step 3: After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period.

  • Step 4: Quench the reaction by pouring it over crushed ice.

  • Step 5: Collect the precipitate by filtration, wash with water, and dry to obtain the final product.

Characterization Techniques:

  • FT-IR Spectroscopy: The solid sample is analyzed using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹, to identify functional groups.[18][19]

  • Differential Scanning Calorimetry (DSC): A small amount of the sample is heated in a pan at a constant rate to determine its melting point and other thermal transitions.[16]

Computational Protocols

Geometry Optimization and Vibrational Frequency Calculation:

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP is a commonly used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[20]

  • Basis Set: 6-311++G(d,p) is a flexible basis set suitable for capturing the electronic structure of molecules containing heteroatoms.[20]

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Procedure: An initial guess of the molecular geometry is optimized to find the lowest energy conformation. A frequency calculation is then performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the predicted IR and Raman spectra.

UV-Vis Spectrum Calculation:

  • Method: Time-Dependent Density Functional Theory (TD-DFT)

  • Functional and Basis Set: The same functional and basis set used for geometry optimization are typically employed.

  • Software: Gaussian, ORCA, etc.

  • Procedure: The calculation is performed on the optimized ground-state geometry to obtain the vertical excitation energies and oscillator strengths, which are then used to simulate the UV-Vis spectrum.

Visualizing the Workflow and Relationships

Figure 1: Workflow for comparing experimental and computational data.

Conclusion

This guide highlights the synergistic relationship between experimental measurements and computational chemistry in characterizing this compound. While a complete experimental dataset for this specific molecule remains to be fully elucidated in the public domain, the available data, in conjunction with information from close structural analogs, provides a solid foundation for comparison with theoretical predictions. The presented computational protocols offer a reliable framework for generating theoretical data that can fill existing knowledge gaps and guide future experimental work. For researchers in drug development and materials science, this integrated approach is invaluable for accelerating the design and discovery of novel molecules with tailored properties.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of science and drug development, the responsible management of chemical waste is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid (CAS No. 20246-81-5), a compound that requires careful handling due to its chemical nature.[1][2][3][4] Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Understanding the Compound: Properties and Hazards

Before proceeding with disposal, it is essential to understand the chemical and physical properties of this compound. This knowledge informs the risk assessment and the selection of appropriate safety measures.

Key Properties:

PropertyValueSource
Molecular Formula C₁₄H₈N₂O₈[1]
Molecular Weight 332.22 g/mol [1][4][5]
Appearance Solid
Melting Point 258-259 °C[5]
Boiling Point 539.5 °C at 760 mmHg[2][5]
Flash Point 225.2 °C[2][5]
Density 1.632 g/cm³[2][5]
Immediate Safety and Handling Precautions

Proper personal protective equipment (PPE) is the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[9][10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[9]

  • Body Protection: A flame-retardant laboratory coat.[9]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, is crucial to avoid inhalation of any dust or aerosols.[5][9]

Always handle the compound in a designated area away from heat, sparks, and open flames.[8] Avoid creating dust.[5][11]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Never dispose of this chemical down the drain or in regular trash. [9]

Step 1: Waste Collection

  • Collect the waste in a designated, clearly labeled, and chemically compatible container.[9] The container should be robust and have a secure, tightly sealed lid to prevent any leakage or release of vapors.[5][9]

  • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number "20246-81-5".

Step 2: Waste Segregation

  • Proper segregation of chemical waste is critical to prevent dangerous reactions.[12] Do not mix this compound with other waste streams unless compatibility has been confirmed.

  • Specifically, avoid mixing with strong oxidizing agents, bases, or other reactive chemicals.[12]

Step 3: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[5][10]

  • The storage area should be secure and accessible only to authorized personnel.[11]

  • Ensure the storage area is away from heat sources and incompatible materials.

Step 4: Institutional Protocol and Professional Disposal

  • Every research institution has a dedicated Environmental Health and Safety (EHS) department or a Chemical Hygiene Officer responsible for hazardous waste management.[6]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and licensed contractors for the final disposal in accordance with local, state, and federal regulations.[7]

  • Provide the EHS department with a complete and accurate description of the waste.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Communicate: Alert your colleagues and the laboratory supervisor.

  • Control: If it is safe to do so, prevent the spread of the spill. For a solid, you can carefully cover it with an absorbent material.

  • Clean-up:

    • Wear the appropriate PPE.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[10][11]

    • Clean the spill area with a suitable solvent (consult your institution's EHS guidelines) and dispose of the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Start Start: Generation of Waste This compound PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Handle with Care Ventilation Work in a Ventilated Area (Fume Hood) PPE->Ventilation Container Select a Labeled, Compatible Hazardous Waste Container Ventilation->Container Segregate Segregate from Incompatible Waste Container->Segregate Store Store Securely in a Designated Cool, Dry, Ventilated Area Segregate->Store EHS Contact Institutional EHS for Waste Pickup Store->EHS End End: Professional Disposal by Licensed Contractor EHS->End

Caption: Disposal workflow for this compound.

References

  • Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide - Benchchem.
  • (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro- | C14H8N2O8 | CID 97509 - PubChem.
  • CAS#:20246-81-5 | 4,4'-Dinitro-1,1'-biphenyl-2,2'-dicarboxylic aci | Chemsrc.
  • (1,1'-Biphenyl)-4,4'-dicarboxylic acid, 2,2'-dinitro- | C14H8N2O8 | CID - PubChem.
  • 4,4'-dinitro-1,1'-biphenyl-2,2'-dicarboxylic acid - Echemi.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • dicarboxylic acid - Biphenyl-4,4 - Apollo Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 2-nitrophenol waste : r/chemistry - Reddit.
  • nitro razredčilo - Chemius.
  • SAFETY DATA SHEET - TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific.
  • This compound - CymitQuimica.
  • 4,4'-dinitro-biphenyl-2,2'-dicarboxylic acid dimethyl ester - Sigma-Aldrich.
  • Organic Nitro Compounds Waste Compatibility - CP Lab Safety.
  • Hazardous Waste - EHSO Manual 2025-2026.
  • 4, 4'-Dinitro-[1, 1'-biphenyl]-2, 2'-dicarboxylic acid, min 97%, 1 gram.

Sources

Comprehensive Safety and Handling Guide for 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid (CAS No. 20246-81-5).[1][2][3] Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are rooted in a conservative approach, drawing from the known hazards of its constituent chemical groups: aromatic nitro compounds and biphenyl dicarboxylic acids.[4][5] This principle-based methodology ensures a robust framework for mitigating potential risks in a research and development setting.

Hazard Analysis: A Proactive Assessment

Key Hazard Considerations:

  • Aromatic Nitro Compounds: This class of chemicals is known for its potential toxicity if ingested, inhaled, or absorbed through the skin. A significant concern is the risk of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood, leading to symptoms such as cyanosis (blue-colored skin), headaches, dizziness, and nausea.[4]

  • Dicarboxylic Acids: While biphenyl-4,4'-dicarboxylic acid is not classified as harmful by ingestion, it can cause skin and serious eye irritation.[6][7] Dust inhalation may also lead to respiratory irritation.[6][7]

  • Reactivity: The strong electron-withdrawing nature of the nitro groups significantly influences the electron density of the aromatic rings, making them more susceptible to nucleophilic aromatic substitution reactions.[8] While the compound itself is considered stable, dinitrobiphenyl derivatives have been shown to react with substances like sodium hydroxide.[9] Additionally, some nitro compounds, such as 2,4-Dinitrophenol, can be flammable and potentially explosive when dry or subjected to heat, shock, or friction.[10]

Anticipated Physicochemical Properties
PropertyValueSource
Molecular Formula C14H8N2O8[3][5][11]
Molecular Weight 332.22 g/mol [3][5][11]
Melting Point 258-259 °C[5]
Boiling Point 539.5 °C at 760 mmHg[5]
Flash Point 225.2 °C[5]
Density 1.632 g/cm³[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to create a reliable barrier against potential exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash gogglesEssential for protecting against dust particles and potential splashes.
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous fine chemicals.[10]
Body Protection Flame-resistant lab coat, worn fully fastenedProtects against spills and minimizes skin exposure. Flame-resistant material is a precaution due to the presence of nitro groups.[12]
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of dust.[10][12]

Operational Workflow: A Step-by-Step Protocol for Safe Handling

Adherence to a structured workflow is critical for minimizing risk and ensuring procedural consistency. The following diagram and steps outline the safe handling of this compound from receipt to disposal.

cluster_prep Preparation & Engineering Controls cluster_handling Weighing & Transfer cluster_reaction Reaction & Monitoring cluster_post Post-Experiment & Decontamination prep1 Verify fume hood certification prep2 Designate work area prep1->prep2 prep3 Assemble all necessary equipment prep2->prep3 weigh Weigh solid inside fume hood prep3->weigh Proceed to handling transfer Carefully transfer to reaction vessel weigh->transfer monitor Continuously monitor reaction transfer->monitor Initiate reaction sash Keep fume hood sash low monitor->sash decon Decontaminate surfaces and equipment sash->decon Upon completion store Label and store products/mixtures decon->store

Caption: Procedural flow for safely managing this compound.

Detailed Steps:

  • Preparation and Engineering Controls:

    • Ensure a certified chemical fume hood is operational before beginning any work.[12]

    • Designate a specific area within the fume hood for the experiment to contain potential spills.[12]

    • Assemble all necessary equipment and reagents to minimize handling time.[12]

  • Weighing and Transfer:

    • Always weigh the solid this compound within the chemical fume hood.[12]

    • Use appropriate tools (e.g., spatula) to carefully transfer the compound, avoiding the generation of dust.[5]

  • Reaction and Monitoring:

    • Continuously monitor the reaction for any unexpected changes.

    • Keep the sash of the fume hood at the lowest possible height while working to maximize containment.[12]

  • Post-Experiment and Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

    • Properly label and store any resulting mixtures or products according to your institution's guidelines.[12]

Disposal Plan: Ensuring a Safe Final Step

Proper waste management is a critical component of laboratory safety. The following workflow illustrates the segregation and disposal process for waste contaminated with this compound.

cluster_waste_gen Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal solid_waste Solid Waste (gloves, paper towels, etc.) solid_container Designated, labeled solid hazardous waste container solid_waste->solid_container Collect in liquid_waste Liquid Waste (solvents, reaction mixtures) liquid_container Designated, labeled liquid hazardous waste container liquid_waste->liquid_container Collect in disposal_protocol Dispose according to institutional and local regulations solid_container->disposal_protocol liquid_container->disposal_protocol

Caption: Waste segregation and disposal workflow.

Disposal Guidelines:

  • Waste Segregation: All solid waste (e.g., gloves, weighing paper, paper towels) contaminated with this compound must be collected in a designated and clearly labeled hazardous waste container.[12] Liquid waste should be collected in a separate, labeled container.[12]

  • Regulatory Compliance: Waste material must be disposed of in accordance with all national and local regulations. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.

  • Container Management: Keep waste containers tightly closed and store them in a well-ventilated area.[5] Handle uncleaned, empty containers as you would the product itself.

By implementing these comprehensive safety and handling procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • A Comparative Guide to the Reactivity of Dinitrobiphenylamine Isomers. Benchchem.
  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.
  • Mutagenic Reactivities of 3,4-dinitrobiphenyl Derivatives. PubMed.
  • Unveiling the Electron-Withdrawing Power of 2,4'-Dinitrobiphenyl: A Technical Guide for Researchers. Benchchem.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • CAS#:20246-81-5 | 4,4'-Dinitro-1,1'-biphenyl-2,2'-dicarboxylic aci. Chemsrc.
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • 4,4'-dinitro-1,1'-biphenyl-2,2'-dicarboxylic acid. Echemi.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Biphenyl-4,4'-dicarboxylic acid. Apollo Scientific.
  • (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-. PubChem.
  • This compound. CymitQuimica.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 4, 4'-Dinitro-[1, 1'-biphenyl]-2, 2'-dicarboxylic acid, min 97%, 1 gram.
  • STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. (2019, December 9).

Sources

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